Desmethylazelastine
Description
azelastine metabolite
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYCMIFVXDQIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963859 | |
| Record name | 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47491-38-3 | |
| Record name | Desmethylazelastine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047491383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLAZELASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W9SOB28Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Desmethylazelastine's Interaction with Histamine H1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylazelastine is the primary active metabolite of azelastine, a second-generation antihistamine widely used in the treatment of allergic rhinitis and conjunctivitis.[1][2][3] Like its parent compound, this compound exerts its therapeutic effects through potent interaction with the histamine H1 receptor (H1R), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound at the H1 receptor, focusing on its binding characteristics, inverse agonist activity, and the subsequent modulation of downstream signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Core Mechanism of Action: H1 Receptor Inverse Agonism
The histamine H1 receptor, in the absence of an agonist, exists in a conformational equilibrium between an inactive (R) and an active (R) state. Histamine, the endogenous agonist, binds preferentially to the R state, shifting the equilibrium towards the active conformation and initiating a downstream signaling cascade.
This compound, like many other second-generation antihistamines, functions not as a simple competitive antagonist but as an inverse agonist . This means that it preferentially binds to the inactive conformation (R) of the H1 receptor, stabilizing it and shifting the equilibrium away from the active state. This action has two key consequences:
-
Competitive Antagonism: By occupying the receptor's binding site, this compound prevents histamine from binding and activating the receptor.
-
Reduction of Constitutive Activity: The H1 receptor exhibits a degree of spontaneous, agonist-independent activity known as constitutive activity. By stabilizing the inactive state, this compound reduces this basal level of receptor signaling, an effect not seen with neutral antagonists.
This dual mechanism of competitive antagonism and reduction of constitutive activity contributes to the potent and sustained therapeutic effects of this compound in mitigating allergic responses.
Quantitative Analysis of H1 Receptor Binding
| Compound | Receptor | Binding Affinity (IC50/Ki) | Source |
| Azelastine | Human Histamine H1 Receptor | High affinity (specific values vary across studies) | |
| This compound | Human Histamine H1 Receptor | Potent antagonist activity (specific Ki/IC50 value not available in reviewed literature) |
Note: The table highlights the potent but currently unquantified H1 receptor antagonist activity of this compound based on available literature.
H1 Receptor Signaling Pathways and Modulation by this compound
The activation of the H1 receptor by histamine initiates a well-defined signaling cascade. As a Gq/11-coupled receptor, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.
This compound, by acting as an inverse agonist, effectively dampens this entire signaling pathway. By stabilizing the inactive conformation of the H1 receptor, it prevents the Gq/11 protein from coupling to the receptor, thereby inhibiting the production of IP3 and DAG and the subsequent rise in intracellular calcium levels.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the H1 receptor signaling pathway in its basal, activated, and inhibited states.
Experimental Protocols
The characterization of this compound's interaction with the H1 receptor involves various in vitro assays. Below are detailed methodologies for two key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the H1 receptor.
Objective: To quantify the affinity of this compound for the human H1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]mepyramine (a potent H1 receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]mepyramine (typically near its Kd value), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (with a high concentration of an unlabeled antagonist).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the histamine-induced increase in intracellular calcium.
Objective: To determine the functional potency (IC50) of this compound as an antagonist/inverse agonist of the H1 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM).
-
Test Compound: this compound.
-
Agonist: Histamine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the H1R-expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Histamine Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading, then inject a fixed concentration of histamine (typically the EC80 concentration) into each well. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with histamine alone (100% activity) and untreated cells (0% activity).
-
Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound is a potent H1 receptor inverse agonist that effectively mitigates allergic responses by both competitively inhibiting histamine binding and reducing the constitutive activity of the H1 receptor. Its mechanism of action involves the stabilization of the inactive conformation of the receptor, thereby preventing the activation of the Gq/11-PLC-IP3/DAG signaling cascade. While specific quantitative binding affinity data for this compound remains to be fully elucidated in publicly available literature, its potent antagonist activity is well-established. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other H1 receptor modulators, contributing to a deeper understanding of their pharmacology and facilitating the development of novel anti-allergic therapies.
References
The Discovery and Synthesis of Desmethylazelastine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylazelastine is the principal active metabolite of the second-generation antihistamine, azelastine. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound. Key quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for pivotal studies are outlined, and logical and biological pathways are illustrated using diagrams to support researchers and professionals in the field of drug development.
Discovery and Pharmacological Profile
This compound was identified as the primary active metabolite of azelastine through oxidative metabolism.[1][2] The transformation from azelastine to this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4, CYP2D6, and to a lesser extent, CYP1A2.[3]
Pharmacologically, this compound is a potent histamine H1-receptor antagonist, contributing significantly to the therapeutic effects of its parent compound, azelastine.[4] Beyond its antihistaminic activity, this compound also exhibits anti-inflammatory properties, including the inhibition of leukotriene and cytokine release.[4]
Quantitative Pharmacological and Pharmacokinetic Data
The following tables summarize key quantitative data for this compound, providing a comparative perspective with its parent compound, azelastine, where available.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Azelastine | Reference(s) |
| Elimination Half-life (t½) | 54 hours | 22 hours | |
| Plasma Protein Binding | ~97% | ~88% |
Table 2: Pharmacokinetic Parameters in Guinea Pigs (single oral administration of 1.0 mg/kg azelastine hydrochloride)
| Tissue | Cmax (ng/mL) | Tmax (h) | AUC 0-24 (ng•h/mL) | t½ (h) |
| Blood | 17.6 | 3.0-6.0 | 180 | 4.24 |
| Lung | 2863 | 4.0-6.0 | 28502 | 3.90 |
| Data from MedChemExpress, citing Chand N, et al. 1993. |
Table 3: Inhibition of Human Cytochrome P450 Isoforms by this compound
| CYP Isoform | Inhibition Constant (Ki) (µM) | Type of Inhibition |
| CYP2B6 | 32.6 ± 4.8 | Uncompetitive |
| CYP2C9 | 15.0 ± 3.1 | Competitive |
| CYP2C19 | 7.3 ± 1.6 | Competitive |
| CYP2D6 | 1.5 ± 0.2 | Competitive |
| CYP3A4 | 13.2 ± 2.3 | Competitive |
| Data from Nakajima M, et al. 1999. |
Table 4: Electromechanical Response in Human Airway Smooth Muscle
| Compound | Concentration for Significant Suppression of Acetylcholine-induced Depolarization and Contraction | Reference(s) |
| This compound | 10⁻⁶ M | |
| Azelastine | 10⁻⁴ M |
Synthesis of this compound
The synthesis of this compound can be approached as a targeted synthesis or as part of impurity profiling during the manufacturing of azelastine hydrochloride. A potential multi-step synthetic pathway is outlined below.
Synthetic Workflow
Caption: A potential synthetic pathway for this compound.
Biological Pathways and Mechanism of Action
Metabolic Pathway
This compound is formed from its parent compound, azelastine, through N-demethylation, a key metabolic process.
Caption: Metabolic conversion of Azelastine to this compound.
Histamine H1 Receptor Signaling Pathway
As a histamine H1-receptor antagonist, this compound blocks the downstream signaling cascade initiated by histamine binding.
Caption: this compound's antagonism of the H1 receptor signaling pathway.
Detailed Experimental Protocols
Inhibition of Acetylcholine-Induced Contraction in Human Airway Smooth Muscle
This protocol is based on the methodology implied in the study by Richards et al. (1990).
-
Objective: To determine the effect of this compound on the electromechanical response of human airway smooth muscle to cholinergic stimulation.
-
Tissue Preparation: Human tracheal smooth muscle is dissected and prepared for in vitro studies.
-
Experimental Setup:
-
The muscle tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
An intracellular microelectrode is used to measure the membrane potential of the smooth muscle cells.
-
A microforce transducer is connected to the tissue to simultaneously measure isometric force (contraction).
-
-
Procedure:
-
A baseline membrane potential and isometric force are established.
-
Acetylcholine is added to the organ bath to induce depolarization and contraction.
-
This compound is introduced at various concentrations (e.g., 10⁻⁶ M) to assess its inhibitory effect on the acetylcholine-induced response.
-
-
Data Analysis: Changes in membrane potential and isometric force in the presence and absence of this compound are recorded and compared to determine the inhibitory potency.
Determination of Cytochrome P450 Inhibition Constants (Ki)
This protocol is a generalized representation based on the study by Nakajima et al. (1999).
-
Objective: To determine the inhibitory effect (Ki) and mechanism of inhibition of this compound on specific human CYP450 isoforms.
-
Enzyme Source: Microsomes from human B-lymphoblast cells expressing specific CYP isoforms (e.g., CYP2D6, CYP3A4) are used.
-
Substrates and Reactions: Specific probe substrates for each CYP isoform are used, for example:
-
CYP2D6: Bufuralol 1'-hydroxylation
-
CYP3A4: Testosterone 6β-hydroxylation
-
-
Procedure:
-
Incubations are prepared containing the CYP-expressing microsomes, a NADPH-generating system, a specific probe substrate at various concentrations, and this compound at several concentrations.
-
The reactions are initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.
-
The reactions are terminated, and the formation of the metabolite of the probe substrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: The reaction velocities are plotted against substrate concentrations in the presence of different inhibitor (this compound) concentrations. The type of inhibition (e.g., competitive, noncompetitive, uncompetitive) and the inhibition constant (Ki) are determined by analyzing the data using graphical methods (e.g., Dixon or Lineweaver-Burk plots) and non-linear regression analysis.
Conclusion
This compound is a pharmacologically significant active metabolite of azelastine, exhibiting potent H1-receptor antagonism and a favorable pharmacokinetic profile. Understanding its synthesis, metabolic pathway, and mechanism of action is crucial for the development of new anti-allergic and anti-inflammatory therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the pharmaceutical sciences.
References
The Pharmacological Profile of Desmethylazelastine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylazelastine is the principal and pharmacologically active metabolite of azelastine, a second-generation antihistamine widely used for the treatment of allergic rhinitis and conjunctivitis. This document provides a comprehensive overview of the pharmacological profile of this compound, synthesizing data on its mechanism of action, pharmacokinetics, and pharmacodynamics. It is intended to serve as a technical resource, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and visualizing key pathways and workflows to support further research and development.
Introduction
Azelastine undergoes oxidative metabolism in the liver to form N-desmethylazelastine. This metabolite is not only present in significant concentrations in plasma but also exhibits potent pharmacological activity, contributing substantially to the overall therapeutic effects of the parent drug.[1] Understanding the distinct pharmacological properties of this compound is crucial for a complete characterization of azelastine's clinical efficacy and for the development of future anti-allergic therapies. This guide delves into the core pharmacological aspects of this active metabolite.
Mechanism of Action
The primary mechanism of action for this compound is the potent and selective antagonism of the histamine H1 receptor.[2][3] By competitively binding to H1 receptors on nerve endings, smooth muscle cells, and glandular cells, it blocks the effects of histamine, a key mediator released from mast cells during an allergic reaction. This action prevents the classic symptoms of allergy, such as itching, sneezing, and rhinorrhea.
Beyond its primary antihistaminic effect, this compound, like its parent compound, is understood to contribute to a broader anti-inflammatory profile. This includes the stabilization of mast cells and the inhibition of other inflammatory mediators.[1]
Furthermore, preclinical studies have revealed additional pharmacological activities. Notably, this compound has been shown to suppress acetylcholine-induced depolarization and contraction in human airway smooth muscle, suggesting a potential role in modulating cholinergic pathways. It also exhibits inhibitory effects on P-glycoprotein (P-gp), a transporter involved in multidrug resistance.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its formation from a parent drug, high plasma protein binding, and a significantly longer elimination half-life compared to azelastine.
Metabolism and Formation
This compound is formed in the liver through the oxidative metabolism of azelastine. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system, with specific involvement of isoforms CYP3A4, CYP2D6, and to a lesser extent, CYP1A2.[4] After intranasal administration of azelastine at a steady state, plasma concentrations of this compound typically range from 20% to 50% of the parent azelastine concentrations.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound. Its high protein binding and long half-life contribute to a sustained therapeutic effect.
| Parameter | Value | Species | Reference(s) |
| Elimination Half-life (t½) | ~54 hours | Human | |
| Plasma Protein Binding | ~97% | Human | |
| Plasma Concentration | 20-50% of Azelastine (at steady state) | Human | |
| Apparent Volume of Distribution (Vd) | Data not available | ||
| Clearance (CL) | Slower than Azelastine | Guinea Pig |
Pharmacodynamics
The pharmacodynamic properties of this compound are centered on its potent interaction with the histamine H1 receptor and other cellular targets.
Receptor and Transporter Binding Affinity
| Target | Ligand/Substrate | Value (IC50) | Assay Type | Reference(s) |
| Histamine H1 Receptor | - | Potent Antagonist (Specific Ki/IC50 N/A) | Radioligand Binding (inferred) | |
| P-glycoprotein (P-gp/MDR1) | Daunorubicin Transport | 11.8 µM | P-gp Transport Inhibition | |
| P-glycoprotein (P-gp/MDR1) | Digoxin Transport | 41.8 µM | P-gp Transport Inhibition |
Functional Activity
-
Antihistaminic Activity : As a potent H1 antagonist, this compound effectively blocks histamine-induced physiological responses.
-
Anti-cholinergic Activity : In isolated human tracheal smooth muscle, this compound (at 1 µM) was found to significantly suppress acetylcholine-induced depolarization and contractions. This effect was observed at a lower concentration than for the parent compound, azelastine (100 µM), suggesting the metabolite may be a more potent modulator of airway smooth muscle cholinergic response.
-
CYP450 Inhibition : this compound has been shown to be a more potent inhibitor of certain cytochrome P450 isoenzymes, such as CYP2D6, than azelastine itself.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on established in vitro and in vivo methodologies.
Competitive Radioligand Binding Assay (H1 Receptor)
This assay is employed to determine the binding affinity of a compound for a specific receptor.
-
Objective : To determine the IC50 and/or Ki value of this compound for the histamine H1 receptor.
-
Methodology :
-
Membrane Preparation : A source of H1 receptors (e.g., human lung tissue or CHO cells expressing the recombinant human H1 receptor) is homogenized and centrifuged to isolate a membrane preparation rich in receptors.
-
Incubation : The membrane preparation is incubated in a buffer solution containing:
-
A fixed concentration of a radiolabeled ligand known to bind to the H1 receptor (e.g., [3H]pyrilamine).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Equilibrium & Separation : The mixture is incubated to allow binding to reach equilibrium. Bound radioligand is then separated from unbound radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification : The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Pharmacokinetic Analysis in Plasma
This protocol outlines the method for quantifying this compound concentrations in biological matrices to determine pharmacokinetic parameters.
-
Objective : To measure the concentration of this compound in plasma samples over time.
-
Methodology :
-
Sample Collection : Following administration of azelastine to subjects (human or animal), blood samples are collected into anticoagulant-containing tubes at predefined time points.
-
Plasma Preparation : Samples are centrifuged to separate plasma from whole blood. Plasma is harvested and stored frozen (-80°C) until analysis.
-
Sample Extraction : A known volume of plasma is treated to extract the drug and metabolite. This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction. An internal standard (a molecule with similar chemical properties, often a stable isotope-labeled version of the analyte) is added to correct for extraction variability.
-
LC-MS/MS Analysis : The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system, which separates this compound from other components. The eluent is then introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection and quantification of this compound and the internal standard.
-
Data Analysis : A calibration curve is generated using standards of known concentration. The concentration of this compound in the study samples is determined by comparing its peak area ratio to the internal standard against the calibration curve. These concentration-time data are then used to calculate key pharmacokinetic parameters.
-
Conclusion
This compound is a pharmacologically significant contributor to the clinical profile of azelastine. Its potent histamine H1-receptor antagonism, coupled with a remarkably long elimination half-life of approximately 54 hours and high plasma protein binding, ensures a sustained antihistaminic effect. Additional activities, including the modulation of cholinergic responses in airway smooth muscle, underscore a complex pharmacological profile that warrants further investigation. The methodologies detailed herein provide a framework for continued research into this active metabolite, which may inform the optimization of anti-allergic therapies and the design of new chemical entities with enhanced efficacy and duration of action.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vivo Metabolism of Azelastine to Desmethylazelastine
This technical guide provides a comprehensive overview of the in vivo metabolism of Azelastine, a potent second-generation antihistamine, to its primary active metabolite, this compound. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and optimizing therapeutic outcomes.
Executive Summary
Azelastine undergoes oxidative metabolism, primarily through N-demethylation, to form its active metabolite, this compound. This biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP3A4 is the major contributor, with significant involvement from CYP2D6 and a minor role played by CYP1A2. This compound itself exhibits antihistaminic activity and has a longer elimination half-life than the parent compound, contributing to the overall therapeutic effect. This guide details the enzymatic kinetics, relevant pharmacokinetic parameters, and the experimental methodologies used to elucidate this metabolic pathway.
The Metabolic Pathway: N-Demethylation of Azelastine
The principal metabolic route for Azelastine in humans is N-demethylation, which involves the removal of a methyl group from the azepane ring to form this compound[1][2]. This reaction is catalyzed by the cytochrome P450 monooxygenase system, a critical family of enzymes responsible for the metabolism of a vast number of xenobiotics, including many pharmaceutical agents[3][4].
Key Cytochrome P450 Isoforms
In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the specific isoforms responsible for Azelastine's N-demethylation[1].
-
CYP3A4: This is the main enzyme responsible for the N-demethylation of Azelastine.
-
CYP2D6: This isoform also plays a significant role in the metabolism of Azelastine to this compound.
-
CYP1A2: This enzyme contributes to a lesser extent to the formation of this compound.
The involvement of multiple CYP enzymes suggests that the metabolism of Azelastine can be influenced by genetic polymorphisms in these enzymes (particularly CYP2D6 and CYP3A4) and by co-administered drugs that are inhibitors or inducers of these specific isoforms.
Quantitative Pharmacokinetic and Metabolic Data
The following tables summarize the key quantitative data related to the metabolism and pharmacokinetics of Azelastine and this compound.
Table 1: Pharmacokinetic Parameters of Azelastine and this compound
| Parameter | Azelastine | This compound | Reference(s) |
| Elimination Half-Life (t½) | ~22 hours | ~54 hours | |
| Time to Peak Plasma Conc. (Tmax) | 2-3 hours (intranasal) | Numerically similar to Azelastine | |
| Plasma Protein Binding | ~88% | ~97% | |
| Systemic Bioavailability | ~40% (intranasal) | - | |
| Plasma Clearance | 0.5 L/h/kg | - | |
| Volume of Distribution (Vd) | 14.5 L/kg | - |
Table 2: Enzyme Kinetic Parameters for Azelastine N-demethylation
Eadie-Hofstee plots of Azelastine N-demethylation in human liver microsomes were biphasic, indicating the involvement of at least two enzymes with different affinities (a high-affinity and a low-affinity component).
| Enzyme/Component | KM (Michaelis Constant) | Reference(s) |
| High-affinity component (Human Liver Microsomes) | 2.4 ± 1.3 µM | |
| Low-affinity component (Human Liver Microsomes) | 79.7 ± 12.8 µM | |
| Recombinant CYP2D6 | 2.1 µM - 3.75 µM | |
| Recombinant CYP3A4 | 43.7 µM - 51.1 µM | |
| Recombinant CYP1A2 | 125.4 µM |
The KM value for recombinant CYP2D6 aligns with the high-affinity component, while the KM values for CYP3A4 and CYP1A2 align with the low-affinity component observed in human liver microsomes.
Table 3: Estimated Contribution of CYP Isoforms to Azelastine N-demethylation
| CYP Isoform | Average Contribution (%) | Reference(s) |
| CYP3A4 | 76.6% | |
| CYP2D6 | 21.8% | |
| CYP1A2 | 3.9% |
Note: The percent contribution of each isoform can vary among individuals.
Experimental Protocols
The characterization of Azelastine metabolism has been achieved through a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies using Human Liver Microsomes
This approach is fundamental for studying drug metabolism in a controlled environment that simulates the liver's enzymatic machinery.
-
Objective: To determine the kinetics of Azelastine N-demethylation and identify the responsible enzyme families.
-
Methodology:
-
Preparation: Human liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of CYP enzymes, are prepared from donor livers.
-
Incubation: A reaction mixture is prepared containing pooled human liver microsomes, Azelastine at various concentrations, and an NADPH-generating system (cofactor required for CYP enzyme activity) in a phosphate buffer.
-
Reaction: The mixture is incubated at 37°C for a specified time. The reaction is then terminated, often by adding a cold organic solvent like acetonitrile.
-
Inhibition Studies: To identify specific CYP isoforms, known chemical inhibitors are added to the incubation mixture. For example, ketoconazole is a potent inhibitor of CYP3A4, and bufuralol can inhibit the high-affinity component (CYP2D6).
-
Analysis: The concentration of the formed metabolite, this compound, is quantified using analytical techniques like HPLC-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Enzyme kinetic parameters (KM and Vmax) are determined by plotting reaction velocity against substrate concentration and fitting the data to models like the Michaelis-Menten equation. Biphasic kinetics are often visualized using Eadie-Hofstee plots.
-
Studies with Recombinant Human CYP Enzymes
To pinpoint the exact contribution of individual CYP isoforms, enzymes are expressed in heterologous systems.
-
Objective: To determine the specific activity of individual CYP isoforms in metabolizing Azelastine.
-
Methodology:
-
Enzyme Source: Commercially available recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2, etc.), often expressed in baculovirus-infected insect cells or human B-lymphoblastoid cells, are used.
-
Incubation: Each recombinant CYP isoform is incubated separately with Azelastine and an NADPH-generating system.
-
Analysis: The rate of this compound formation is measured for each isoform.
-
Kinetic Analysis: KM and Vmax values are calculated for each active enzyme, allowing for a direct comparison of their efficiency in metabolizing Azelastine.
-
In Vivo Pharmacokinetic Studies
Human clinical trials are essential to confirm the in vitro findings and understand the drug's behavior in the body.
-
Objective: To determine the pharmacokinetic profile of Azelastine and this compound in humans following administration.
-
Methodology:
-
Study Design: A randomized, two-way crossover study design is often employed with healthy volunteers. This design allows each subject to serve as their own control.
-
Administration: A single dose of Azelastine (e.g., as a nasal spray) is administered to the subjects.
-
Blood Sampling: Serial blood samples are collected at predefined time points over an extended period (e.g., up to 72-96 hours) to capture the absorption, distribution, metabolism, and excretion phases of both the parent drug and its metabolite.
-
Bioanalysis: Plasma is separated from the blood samples, and the concentrations of Azelastine and this compound are determined using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (elimination half-life) for both compounds.
-
Analytical Methods for Quantification
Accurate and sensitive analytical methods are critical for all metabolism and pharmacokinetic studies.
-
Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for quantifying Azelastine and this compound in biological matrices like plasma and microsomal incubates.
-
Procedure Outline:
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is performed to isolate the analytes (Azelastine and this compound) and an internal standard from the biological matrix.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system, where the parent drug and metabolite are separated on a C18 or similar column.
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a mass spectrometer, which provides high selectivity and sensitivity for accurate quantification.
-
Conclusion
The in vivo metabolism of Azelastine is a well-characterized process dominated by N-demethylation to its active metabolite, this compound. This conversion is primarily catalyzed by CYP3A4 and CYP2D6, with a minor contribution from CYP1A2. This compound has a significantly longer half-life than Azelastine, which likely contributes to the sustained therapeutic effect of the drug. A thorough understanding of this metabolic pathway, supported by the quantitative data and experimental protocols outlined in this guide, is essential for drug development professionals to anticipate potential drug interactions and to design safer and more effective therapeutic regimens.
References
- 1. Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro identification of the human cytochrome P-450 enzymes involved in the N-demethylation of azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openanesthesia.org [openanesthesia.org]
- 4. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
The Cytochrome P450-Mediated Bioactivation of Azelastine: A Technical Guide to Desmethylazelastine Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelastine, a potent second-generation antihistamine, undergoes significant metabolism in the liver, primarily through N-demethylation to its active metabolite, desmethylazelastine. This biotransformation is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. Understanding the specific CYP isoforms involved and their relative contributions is paramount for predicting drug-drug interactions, assessing patient variability in drug response, and ensuring the safe and effective development of azelastine-based therapeutics. This technical guide provides an in-depth overview of the role of cytochrome P450 in this compound formation, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the metabolic pathways and experimental workflows.
Introduction
Azelastine is a phthalazinone derivative recognized for its anti-allergic and anti-asthmatic properties.[1][2] Its therapeutic efficacy is, in part, attributed to its active metabolite, this compound, which is formed through oxidative metabolism mediated by the cytochrome P450 system.[3][4] The primary N-demethylation pathway is a critical determinant of azelastine's pharmacokinetic profile. Variations in the activity of the involved CYP enzymes, due to genetic polymorphisms or co-administered drugs, can significantly impact the plasma concentrations of both the parent drug and its active metabolite, potentially leading to altered efficacy or adverse effects. This guide delves into the core of azelastine metabolism, focusing on the identification and characterization of the CYP enzymes responsible for this compound formation.
Cytochrome P450 Isoforms in this compound Formation
In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have been instrumental in elucidating the key players in azelastine N-demethylation. The scientific consensus points to a multi-enzyme involvement, with CYP3A4 and CYP2D6 being the principal contributors, and CYP1A2 playing a minor role.[1]
Eadie-Hofstee plots of azelastine N-demethylation in human liver microsomes have revealed biphasic kinetics, suggesting the involvement of at least two enzymes with different affinities for the substrate. A high-affinity component, primarily attributed to CYP2D6, and a low-affinity component, mainly associated with CYP3A4, have been described. While some studies also indicate the participation of CYP1A1 and CYP2C19, their contribution to the overall metabolism of azelastine appears to be less significant.
The relative contributions of the major isoforms can vary among individuals, but on average, CYP3A4 is responsible for the majority of this compound formation, followed by CYP2D6 and then CYP1A2.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on azelastine metabolism. These values provide a quantitative basis for understanding the enzyme kinetics and inhibitory potential related to this compound formation.
Table 1: Michaelis-Menten Constants (Km) for Azelastine N-demethylation
| CYP Isoform | Km (µM) | Experimental System | Reference |
| High-affinity component | 2.4 ± 1.3 | Human Liver Microsomes | |
| Low-affinity component | 79.7 ± 12.8 | Human Liver Microsomes | |
| High-affinity component | 14.1 | Human Liver Microsomes | |
| Low-affinity component | 54.7 | Human Liver Microsomes | |
| CYP2D6 | 2.1 | Recombinant (baculovirus-infected insect cells) | |
| CYP2D6 | 3.75 | Recombinant (baculovirus-infected insect cells) | |
| CYP3A4 | 51.1 | Recombinant (baculovirus-infected insect cells) | |
| CYP3A4 | 43.7 | Recombinant (baculovirus-infected insect cells) | |
| CYP1A2 | 125.4 | Recombinant (baculovirus-infected insect cells) |
Table 2: Inhibition Constants (IC50) for Azelastine N-demethylase Activity in Human Liver Microsomes
| Inhibitor | Target CYP(s) | IC50 (µM) | Azelastine Concentration | Reference |
| Ketoconazole | CYP3A4 | 0.08 | 5 µM | |
| Erythromycin | CYP3A4 | 18.2 | 5 µM | |
| Fluvoxamine | CYP1A2 | 17.2 | 5 µM | |
| Troleandomycin | CYP3A4 | Significant Inhibition | Not Specified | |
| Omeprazole | CYP2C19 | Weak Inhibition | Not Specified | |
| Sulfaphenazole | CYP2C9 | Weak Inhibition | Not Specified | |
| Furafylline | CYP1A2 | Weak Inhibition | Not Specified |
Table 3: Inhibition Constants (Ki) of Azelastine and this compound on CYP Isoform Activity
| Compound | Inhibited CYP | Ki (µM) | Inhibition Type | Reference |
| Azelastine | CYP2D6 | 1.2 ± 0.1 | Competitive | |
| This compound | CYP2D6 | 1.5 ± 0.2 | Competitive | |
| Azelastine | CYP2C9 | 13.9 ± 1.8 | Competitive | |
| This compound | CYP2C9 | 15.0 ± 3.1 | Competitive | |
| Azelastine | CYP2C19 | 21.9 ± 2.2 | Competitive | |
| This compound | CYP2C19 | 7.3 ± 1.6 | Competitive | |
| Azelastine | CYP3A4 | 23.7 ± 4.6 | Competitive | |
| This compound | CYP3A4 | 13.2 ± 2.3 | Competitive | |
| This compound | CYP2B6 | 32.6 ± 4.8 | Uncompetitive |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to study the role of cytochrome P450 in this compound formation.
In Vitro Metabolism of Azelastine using Human Liver Microsomes
Objective: To determine the kinetics of this compound formation in a mixed-enzyme system representative of the human liver.
Materials:
-
Pooled human liver microsomes (HLM)
-
Azelastine hydrochloride
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification (e.g., azelastine-¹³C, d₃)
-
HPLC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration), potassium phosphate buffer, and MgCl₂ (e.g., 3.3 mM).
-
Substrate Addition: Add varying concentrations of azelastine to the incubation mixtures to determine kinetic parameters (e.g., 0, 1, 10, 50, 100, 200, 500, and 1000 µM for Km determination).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or a solution of NADPH (final concentration e.g., 1-10 mM).
-
Incubation: Incubate the reactions at 37°C with gentle agitation for a predetermined time (e.g., up to 60 minutes). Time course experiments should be conducted to ensure initial rate conditions (less than 15-20% substrate turnover).
-
Termination of Reaction: Terminate the reactions at various time points by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis of this compound formation by a validated HPLC-MS/MS method.
Metabolism of Azelastine by Recombinant Human CYP Enzymes
Objective: To identify the specific CYP isoforms responsible for azelastine N-demethylation and to determine their individual kinetic parameters.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Azelastine hydrochloride
-
Sorensen buffer (e.g., 5 mM, pH 7.4) or potassium phosphate buffer
-
NADPH
-
HPLC-MS/MS system
Procedure:
-
Incubation Setup: Prepare incubation mixtures containing individual recombinant CYP enzymes (e.g., 100 pmol CYP/mL), buffer, and varying concentrations of azelastine.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 1-10 mM.
-
Incubation: Incubate at 37°C for a time period determined to be within the linear range of metabolite formation for each specific isozyme.
-
Reaction Termination and Sample Processing: Follow the same procedure as described for human liver microsomes (Section 4.1).
-
Analysis: Quantify the formation of this compound using HPLC-MS/MS.
CYP Inhibition Assay for Azelastine Metabolism
Objective: To confirm the involvement of specific CYP isoforms in azelastine N-demethylation using selective chemical inhibitors.
Materials:
-
Pooled human liver microsomes
-
Azelastine hydrochloride
-
Selective CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, fluvoxamine or furafylline for CYP1A2)
-
NADPH regenerating system or NADPH
-
Potassium phosphate buffer (pH 7.4)
-
HPLC-MS/MS system
Procedure:
-
Inhibitor Pre-incubation: Pre-incubate human liver microsomes with a range of concentrations of the selective inhibitor at 37°C for a specified time (e.g., 10-15 minutes). A control incubation without the inhibitor should be run in parallel.
-
Substrate Addition: Add azelastine to the pre-incubated mixtures. The concentration of azelastine should ideally be close to the Km value for the enzyme being inhibited.
-
Reaction Initiation, Incubation, Termination, and Analysis: Follow the procedures outlined in Section 4.1.
-
Data Analysis: Determine the IC50 value for each inhibitor by plotting the percentage of inhibition of this compound formation against the inhibitor concentration.
Analytical Method: HPLC-MS/MS for Azelastine and this compound
Objective: To separate and quantify azelastine and this compound in in vitro samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: YMC C8 or equivalent
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate solution (e.g., 70:30, v/v), pH adjusted to 6.4
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
-
Run Time: < 2.0 minutes
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Azelastine: m/z 382.2 → 112.2
-
This compound: (requires specific determination, but would be expected at m/z 368.2 → fragment ion)
-
Internal Standard (e.g., Clomipramine): m/z 315.3 → 228.0
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., curtain gas, collision gas, ion spray voltage, temperature).
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows described in this guide.
References
- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. oyc.co.jp [oyc.co.jp]
- 4. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Desmethylazelastine: A Deep Dive into its Structure-Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylazelastine is the principal and pharmacologically active metabolite of azelastine, a potent second-generation histamine H1 receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis.[1] The metabolic conversion from azelastine to this compound, primarily mediated by the cytochrome P450 enzyme system, results in a compound that not only retains but in some aspects exhibits enhanced pharmacological activity.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to support further research and drug development efforts in the field of antihistamines.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound in comparison to its parent compound, azelastine. This data is crucial for understanding the nuances of its structure-activity relationship.
| Compound | Receptor | Assay Type | Value | Units | Reference |
| This compound | Acetylcholine Receptor (Airway Smooth Muscle) | Functional Assay (Contraction Inhibition) | 1.0 x 10⁻⁶ | M | [3] |
| Azelastine | Acetylcholine Receptor (Airway Smooth Muscle) | Functional Assay (Contraction Inhibition) | 1.0 x 10⁻⁴ | M | [3] |
| Azelastine | Histamine H1 Receptor | Radioligand Binding Assay (IC₅₀) | Consistently low | nM | [4] |
| Azelastine | Histamine Release (Mast Cells) | Functional Assay (IC₅₀) | < 20 | µM |
| Compound | Enzyme | Inhibition Type | Kᵢ Value | Units | Reference |
| This compound | CYP2B6 | Uncompetitive | 32.6 | µM | |
| This compound | CYP2C9 | Competitive | 15.0 | µM | |
| This compound | CYP2C19 | Competitive | 7.3 | µM | |
| This compound | CYP2D6 | Competitive | 1.5 | µM | |
| This compound | CYP3A4 | Competitive | 13.2 | µM | |
| Azelastine | CYP2C9 | Competitive | 13.9 | µM | |
| Azelastine | CYP2C19 | Competitive | 21.9 | µM | |
| Azelastine | CYP2D6 | Competitive | 1.2 | µM | |
| Azelastine | CYP3A4 | Competitive | 23.7 | µM |
Structure-Activity Relationship (SAR) Analysis
The primary structural difference between azelastine and this compound is the absence of a methyl group on the nitrogen atom of the azepane ring. This seemingly minor modification has significant implications for the molecule's pharmacological profile.
General SAR principles for H1 antihistamines highlight the importance of a diaryl substitution for significant H1 affinity and a terminal tertiary amine for maximum activity. Both azelastine and this compound possess these core features.
The N-demethylation of azelastine to this compound leads to a molecule that is a more potent inhibitor of acetylcholine-induced contractions in airway smooth muscle. This suggests that the N-methyl group in azelastine may introduce some steric hindrance or alter the electronic properties of the azepane nitrogen, thereby influencing its interaction with non-histaminergic receptors.
Regarding its interaction with metabolic enzymes, this compound exhibits a stronger inhibitory effect on several cytochrome P450 isoforms, including CYP2C19 and CYP3A4, compared to azelastine. This indicates that the N-demethylated structure has a higher affinity for the active sites of these enzymes. The competitive nature of this inhibition suggests that this compound directly competes with other substrates for binding to the enzyme.
Experimental Protocols
Histamine H1 Receptor Binding Assay (Competitive Radioligand)
This protocol outlines the steps for a competitive radioligand binding assay to determine the binding affinity of test compounds for the histamine H1 receptor.
1. Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a high-affinity H1 receptor antagonist).
-
Test Compounds: this compound, Azelastine, and other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
2. Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]mepyramine (typically at its Kd value), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin). Incubate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting non-specific binding from total binding.
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Kᵢ Calculation: Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine Release Assay from Mast Cells
This protocol describes a method to measure histamine release from mast cells following stimulation.
1. Materials:
-
Mast Cells: Rat peritoneal mast cells (RPMCs) or a mast cell line (e.g., RBL-2H3).
-
Cell Culture Medium.
-
Tyrode's Buffer.
-
Stimulating Agent: Compound 48/80 or an antigen (if cells are sensitized).
-
Test Compounds: this compound, Azelastine.
-
Lysis Buffer: 1% Triton X-100.
-
Histamine ELISA Kit.
-
96-well plates.
2. Procedure:
-
Cell Preparation: Isolate and purify mast cells. Resuspend the cells in Tyrode's buffer to the desired density (e.g., 1 x 10⁶ cells/mL).
-
Pre-incubation: Add the test compounds at various concentrations to the wells of a 96-well plate. Then, add the mast cell suspension to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Stimulation: Add the stimulating agent to the wells to induce histamine release. For spontaneous release, add buffer instead. For total histamine content, add lysis buffer to a separate set of wells. Incubate for 30 minutes at 37°C.
-
Termination: Stop the reaction by placing the plate on ice.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit according to the manufacturer's instructions.
3. Data Analysis:
-
Percentage of Histamine Release: Calculate the percentage of histamine release using the formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100.
-
IC₅₀ Determination: Plot the percentage of histamine release against the logarithm of the test compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Signaling Pathways
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq family of G proteins. Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the generation of second messengers and subsequent cellular responses.
Upon histamine binding, the H1 receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated α-subunit of Gq then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream effector proteins, leading to the characteristic physiological responses associated with H1 receptor activation, such as smooth muscle contraction and increased vascular permeability.
Conclusion
This compound is a key active metabolite of azelastine that demonstrates a potent and multifaceted pharmacological profile. The absence of the N-methyl group on the azepane ring appears to enhance its activity at certain non-histaminergic receptors and alters its interaction with metabolic enzymes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel H1 receptor antagonists with improved efficacy and safety profiles. A deeper understanding of the subtle structural nuances that govern the activity of this compound will be instrumental in the future of antihistamine drug discovery.
References
- 1. droracle.ai [droracle.ai]
- 2. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Desmethylazelastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of Desmethylazelastine, an active metabolite of the second-generation antihistamine, Azelastine. The following sections detail its chemical identity, key physical and chemical parameters, and relevant biological pathways, supported by experimental protocols and visual diagrams to facilitate understanding and application in research and drug development.
Chemical and Physical Properties
This compound, a significant metabolite of Azelastine, retains potent pharmacological activity. Its fundamental physicochemical characteristics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods and formulations.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one |
| Synonyms | N-Desmethyl Azelastine, DAZ, Demethylazelastine |
| CAS Number | 47491-38-3 |
| Chemical Formula | C₂₁H₂₂ClN₃O |
| Molecular Weight | 367.88 g/mol |
| Appearance | Pale Yellow to Light Yellow Solid |
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| Melting Point | 90-95 °C | [1][2] |
| Boiling Point | 544.1 ± 60.0 °C (Predicted) | [2] |
| pKa | 10.49 ± 0.40 (Predicted) | |
| logP | 3.9 (XLogP3, Predicted) | [3] |
| Solubility | Soluble in DMSO; Slightly soluble in Chloroform and Methanol. Quantitative aqueous solubility data is not readily available. | [2] |
Biological Context and Signaling Pathways
This compound is formed in the liver through the metabolism of Azelastine, primarily by cytochrome P450 enzymes. It is an active metabolite and contributes to the overall therapeutic effect of Azelastine by acting as a potent histamine H1 receptor antagonist.
The metabolic conversion of Azelastine to this compound is a critical step in its biotransformation. This process is primarily mediated by CYP3A4 and CYP2D6, with minor contributions from CYP1A2.
This compound exerts its antihistaminic effects by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq/11 signaling cascade, leading to the release of intracellular calcium and the activation of protein kinase C (PKC), which in turn mediate allergic and inflammatory responses. This compound, as an antagonist, prevents this cascade.
This compound has also been shown to be an inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). P-gp is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells. Inhibition of P-gp can have significant implications for drug-drug interactions and the cellular accumulation of P-gp substrates.
Experimental Protocols
The determination of physicochemical properties such as pKa, logP, and solubility is fundamental in drug discovery and development. Below are detailed methodologies for these key experiments.
The dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.
-
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
-
Apparatus:
-
Calibrated pH meter with a suitable electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Temperature-controlled reaction vessel
-
-
Reagents:
-
This compound sample of known concentration (e.g., 1 mM)
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength
-
High-purity water
-
-
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a solution of this compound in water, potentially with a co-solvent if solubility is low. Add KCl to maintain constant ionic strength.
-
Place the solution in the reaction vessel and immerse the pH electrode.
-
If the compound is a base, titrate with standardized HCl. If it is an acid, titrate with standardized NaOH.
-
Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.
-
Perform the titration in triplicate to ensure reproducibility.
-
The partition coefficient (logP) is a measure of the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase. The shake-flask method is the gold standard for its determination.
-
Principle: The compound is partitioned between n-octanol and water at a constant temperature. The concentration of the compound in each phase is measured after equilibrium has been reached, and the logP is calculated from the ratio of these concentrations.
-
Apparatus:
-
Separatory funnels or vials with tight-fitting caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
-
Reagents:
-
This compound sample
-
n-Octanol (pre-saturated with water)
-
Water or buffer of a specific pH (pre-saturated with n-octanol)
-
-
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both n-octanol and water.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and allow it to equilibrate at a constant temperature.
-
Allow the two phases to separate completely. Centrifugation may be used to expedite this process.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of this compound in each aliquot using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Repeat the experiment at different initial concentrations to ensure that the logP value is independent of concentration.
-
Solubility is a critical parameter that influences the bioavailability of a drug. The shake-flask method is a common and reliable technique for determining thermodynamic solubility.
-
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined.
-
Apparatus:
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Filtration or centrifugation equipment to separate undissolved solid
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
-
Reagents:
-
Solid this compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that a saturated solution is formed and solid remains.
-
Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Carefully collect the clear supernatant.
-
Dilute the supernatant with a suitable solvent if necessary and determine the concentration of this compound using a validated analytical method.
-
The measured concentration represents the thermodynamic solubility of the compound under the experimental conditions.
-
Perform the experiment in triplicate.
-
This guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and methodologies are intended to support further research and development efforts involving this pharmacologically active compound.
References
Early-Phase Research on Desmethylazelastine's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylazelastine is the principal and pharmacologically active metabolite of azelastine, a second-generation antihistamine widely used for the treatment of allergic rhinitis and conjunctivitis. Possessing a significantly longer elimination half-life and higher plasma protein binding than its parent compound, this compound is a subject of growing interest for its own therapeutic potential. This technical guide provides a comprehensive overview of the early-phase research into this compound, summarizing its known pharmacological properties, and outlining key experimental methodologies for its further investigation. While much of the existing data is derived from studies on azelastine, this guide focuses on the specific attributes of this compound where available and extrapolates potential research avenues based on the pharmacology of its parent compound.
Pharmacological Profile
This compound is formed through the oxidative metabolism of azelastine, primarily by the cytochrome P450 enzyme system. It is recognized for its potent histamine H1-receptor antagonist activity.[1][2]
Pharmacokinetics
In vitro studies using human plasma have demonstrated that this compound exhibits a high degree of plasma protein binding at approximately 97%, which is greater than that of azelastine (around 88%).[2] Furthermore, this compound has a notably longer elimination half-life of about 54 hours, compared to 22 hours for azelastine, suggesting a prolonged duration of action.[2]
| Parameter | This compound | Azelastine | Reference |
| Plasma Protein Binding | ~97% | ~88% | [2] |
| Elimination Half-life | ~54 hours | ~22 hours |
Pharmacodynamics
Early research indicates that this compound is not merely an active metabolite but may possess superior potency in certain aspects compared to azelastine. An in vitro study on human airway smooth muscle revealed that this compound significantly suppressed acetylcholine-induced depolarization and contraction at a concentration of 10⁻⁶ M. In contrast, azelastine required a higher concentration of 10⁻⁴ M to achieve similar results, suggesting that this compound may be the primary active compound affecting airway smooth muscle.
Therapeutic Potential & Mechanism of Action
The therapeutic potential of this compound extends beyond its established H1-receptor antagonism and is thought to encompass a broader range of anti-inflammatory and immunomodulatory effects, similar to its parent compound, azelastine.
Anti-allergic and Anti-inflammatory Effects
While direct studies on this compound are limited, the known anti-inflammatory properties of azelastine provide a strong basis for inferring the potential of its primary metabolite. Azelastine is known to inhibit the release of various pro-inflammatory mediators, including leukotrienes and cytokines. It is plausible that this compound contributes significantly to these effects.
Signaling Pathways
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, research on azelastine has indicated an inhibitory effect on the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses. Given that this compound is a major active metabolite, it is highly probable that it also exerts its anti-inflammatory effects through the modulation of this pathway.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Protocols for Future Research
To further elucidate the therapeutic potential of this compound, a series of targeted in vitro and in vivo studies are required. The following protocols are proposed based on standard methodologies in pharmacology and immunology.
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
-
Methodology: A competitive radioligand binding assay can be performed using cell membranes from a cell line expressing the human H1 receptor (e.g., CHO or HEK293 cells).
-
Incubate cell membranes with a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine).
-
Add increasing concentrations of unlabeled this compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for Histamine H1 Receptor Binding Assay.
-
Objective: To evaluate the ability of this compound to inhibit mast cell degranulation.
-
Methodology:
-
Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.
-
Sensitize the cells with IgE.
-
Pre-incubate the sensitized cells with varying concentrations of this compound.
-
Induce degranulation with an appropriate stimulus (e.g., antigen, calcium ionophore A23187).
-
Measure the release of β-hexosaminidase, a marker of degranulation, using a colorimetric assay.
-
Calculate the percentage of inhibition of degranulation for each concentration of this compound to determine the IC50 value.
-
-
Objective: To assess the effect of this compound on the release of pro-inflammatory cytokines.
-
Methodology:
-
Use a relevant cell type, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
After an incubation period, collect the cell culture supernatant.
-
Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex cytokine assay.
-
Determine the IC50 for the inhibition of each cytokine.
-
In Vivo Models
To investigate the therapeutic efficacy of this compound in a physiological context, established animal models of allergic inflammation are recommended.
-
Objective: To evaluate the effect of this compound on airway inflammation and hyperresponsiveness.
-
Methodology:
-
Sensitize mice with intraperitoneal injections of ovalbumin (OVA) and an adjuvant (e.g., alum).
-
Challenge the sensitized mice with aerosolized OVA to induce an asthmatic phenotype.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) prior to or during the challenge phase.
-
Assess key parameters of asthma pathophysiology, including:
-
Bronchoalveolar lavage (BAL) fluid analysis for inflammatory cell infiltrate (eosinophils, neutrophils, lymphocytes).
-
Measurement of airway hyperresponsiveness to a bronchoconstrictor (e.g., methacholine) using plethysmography.
-
Histological analysis of lung tissue for inflammation and mucus production.
-
Measurement of OVA-specific IgE levels in serum.
-
-
References
Methodological & Application
Synthesis of Desmethylazelastine: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of desmethylazelastine, the primary active metabolite of the antihistamine azelastine. The synthesis is presented as a multi-step process culminating in the N-demethylation of a suitable precursor. This protocol includes comprehensive experimental procedures, purification techniques, and analytical characterization of the final product. All quantitative data is summarized in tables for clarity, and a workflow diagram is provided for visual guidance.
Introduction
This compound is the main active metabolite of azelastine, a potent second-generation histamine H1 antagonist. It is formed in the liver through oxidative metabolism primarily by cytochrome P450 enzymes. Understanding the synthesis and properties of this compound is crucial for comprehensive pharmacological and toxicological studies of azelastine. This protocol outlines a laboratory-scale synthesis route to obtain high-purity this compound for research purposes.
Synthesis Pathway Overview
The synthesis of this compound can be approached via a multi-step route that first constructs the core azelastine structure followed by a final N-demethylation step. A plausible synthetic strategy is outlined below, based on established chemical literature.
Application Note: Quantitative Analysis of Desmethylazelastine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Desmethylazelastine, the primary active metabolite of Azelastine, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is sensitive, selective, and suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters.
Introduction
This compound is the major active metabolite of Azelastine, a potent H1-receptor antagonist used for the treatment of allergic rhinitis. Monitoring the plasma concentrations of this compound is crucial for understanding the overall pharmacokinetic profile and therapeutic efficacy of Azelastine. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of drug metabolites in complex biological matrices like human plasma. This document outlines a robust and reproducible LC-MS/MS method for the determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Azelastine-(13)C,d(3) (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound and the internal standard from human plasma.[1][2]
Protocol:
-
Thaw human plasma samples at room temperature.
-
To 200 µL of plasma, add 25 µL of the internal standard working solution (Azelastine-(13)C,d(3) in 50% methanol).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of n-hexane:iso-propanol (97:3, v/v) as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard LC system |
| Column | C8 or C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate in water (pH adjusted with formic acid) |
| Gradient | Isocratic or gradient elution may be used |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
Mass Spectrometry
Mass Spectrometric Conditions:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Table 1: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| This compound | 368.2 | 98.1 |
| Azelastine-(13)C,d(3) (IS) | 386.2 | 112.1 |
Note: The optimal collision energy should be determined empirically for the specific instrument used.
Method Validation
The method was validated according to the FDA guidelines on bioanalytical method validation. The validation parameters are summarized below.
Linearity and Range
The calibration curve was linear over the concentration range of 10.0 to 200 pg/mL for this compound in human plasma.[1] The coefficient of determination (r²) was consistently ≥ 0.99.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The overall precision (CV%) for the simultaneous analysis of azelastine and this compound was reported to be ≤ 12.8%.[1]
Table 2: Summary of Precision and Accuracy Data for this compound
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 10.0 | < 15% | < 15% | ± 15% | ± 15% |
| Low | 30.0 | < 15% | < 15% | ± 15% | ± 15% |
| Medium | 100 | < 15% | < 15% | ± 15% | ± 15% |
| High | 180 | < 15% | < 15% | ± 15% | ± 15% |
(Note: The values in this table are representative and should be established during in-house validation.)
Recovery and Matrix Effect
The extraction recovery of this compound from human plasma should be consistent and reproducible across the calibration range. The matrix effect should be evaluated to ensure that endogenous plasma components do not interfere with the ionization of the analyte or internal standard.
Data Presentation
Table 3: Summary of Quantitative Data for this compound
| Parameter | Result |
| Linearity Range | 10.0 - 200 pg/mL |
| LLOQ | 10.0 pg/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (%Bias) | Within ± 15% |
| Internal Standard | Azelastine-(13)C,d(3) |
Experimental Workflow and Signaling Pathways
Caption: Workflow for the quantitative analysis of this compound.
Caption: Metabolic conversion of Azelastine to this compound.
References
Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Desmethylazelastine
Introduction
Desmethylazelastine is the primary active metabolite of Azelastine, a potent second-generation histamine H1-receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.[1][2] The cytochrome P450 enzyme system is responsible for the oxidative metabolism of Azelastine to this compound.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, impurity profiling, and quality control in pharmaceutical development and manufacturing.
This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be simple, precise, and accurate, suitable for routine analysis. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[3][4]
Proposed HPLC Method
Apparatus and Software
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
0.45 µm membrane filters.
Reagents and Materials
-
This compound reference standard (>95% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade, prepared using a Milli-Q system or equivalent).
Chromatographic Conditions
The chromatographic conditions are summarized in the table below. The selection of a C18 column and a mobile phase consisting of a phosphate buffer and acetonitrile is based on successful methods developed for the parent compound, Azelastine. The UV detection wavelength is set at 288 nm, which is a maximum absorbance wavelength for Azelastine and is expected to provide high sensitivity for this compound due to its structural similarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromosil, Inertsil) |
| Mobile Phase | Phosphate Buffer (20mM, pH 3.0) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 288 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
-
Phosphate Buffer (20mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Mobile Phase: Mix the prepared Phosphate Buffer and Acetonitrile in a 50:50 (v/v) ratio. Degas the mixture before use.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the diluent to achieve concentrations for linearity, accuracy, and precision studies.
System Suitability Testing
Before initiating any validation or sample analysis, the chromatographic system's suitability must be confirmed. Inject the working standard solution (e.g., 20 µg/mL) six times and evaluate the parameters against the acceptance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol
The developed method was validated as per ICH Q2(R2) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by injecting the diluent (blank) and a placebo solution to show no interfering peaks at the retention time of this compound.
Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Protocol: Prepare at least five concentrations of this compound from the stock solution (e.g., 5, 10, 20, 40, 60 µg/mL). Inject each concentration in triplicate.
-
Analysis: Plot a calibration curve of the mean peak area versus concentration and determine the linearity by calculating the correlation coefficient (r²) and the y-intercept.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Close to zero |
| Range | 10 - 60 µg/mL (Proposed) |
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added. It is calculated as the percentage of recovery.
-
Protocol: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. For instance, spike a placebo mixture with 16 µg/mL, 20 µg/mL, and 24 µg/mL of this compound.
-
Analysis: Calculate the percent recovery for each sample.
| Concentration Level | Acceptance Criteria for % Recovery |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
| % RSD | ≤ 2.0% |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Repeatability: Analyze six replicate samples of the same concentration (e.g., 100% level) on the same day, under the same experimental conditions.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Analysis: Calculate the % Relative Standard Deviation (% RSD) for the results.
| Precision Level | Acceptance Criteria (% RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line.
-
Where S = the slope of the calibration curve.
-
| Parameter | Acceptance Criteria |
| Limit of Detection (LOD) | Signal-to-Noise ratio of approximately 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of approximately 10:1 |
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
-
pH of the buffer (± 0.2 units)
-
-
Analysis: Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor).
| Parameter Variation | Effect on System Suitability |
| Flow Rate (0.9 & 1.1 mL/min) | Must meet criteria |
| Mobile Phase (48:52 & 52:48) | Must meet criteria |
| Temperature (28°C & 32°C) | Must meet criteria |
| pH (2.8 & 3.2) | Must meet criteria |
Visualizations
Caption: Experimental workflow for HPLC method development and validation.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of Desmethylazelastine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylazelastine is the primary active metabolite of azelastine, a potent second-generation antihistamine.[1] Like its parent compound, this compound exerts its therapeutic effects primarily through the antagonism of the histamine H1 receptor.[1] A comprehensive in vitro evaluation of this compound's activity is crucial for understanding its pharmacological profile, potency, and mechanism of action. This document provides detailed application notes and protocols for a panel of in vitro cell-based assays designed to characterize the activity of this compound.
These assays are essential for:
-
Determining the binding affinity of this compound to the H1 receptor.
-
Quantifying its functional antagonism of the H1 receptor.
-
Evaluating its mast cell stabilizing properties.
-
Assessing its potential anti-inflammatory effects through the inhibition of cytokine release.
Key In Vitro Cell-Based Assays for this compound
A multi-faceted approach employing a series of cell-based assays is recommended to fully characterize the in vitro activity of this compound. The following assays provide a comprehensive profile of its antihistaminic and anti-inflammatory properties.
-
Histamine H1 Receptor Binding Assay: To determine the binding affinity (Ki) of this compound for the H1 receptor.
-
Calcium Mobilization Assay: To assess the functional antagonism of H1 receptor activation by measuring changes in intracellular calcium levels.
-
Histamine Release Assay: To evaluate the mast cell stabilizing effects by measuring the inhibition of histamine release from sensitized mast cells.
-
Cytokine Release Assay: To investigate the anti-inflammatory potential by quantifying the inhibition of pro-inflammatory cytokine secretion from immune cells.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the expected quantitative data from the described in vitro assays. Please note that while this compound is a known active metabolite, publicly available, specific high-quality quantitative data from standardized in vitro assays are limited. The values presented for this compound are based on its known activity as an H1 antagonist and are for illustrative purposes. For comparison, representative data for the parent compound, azelastine, are included where available.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Receptor | Radioligand | Cell Line | Ki (nM) |
| This compound | Human Histamine H1 | [³H]Pyrilamine | HEK293 or CHO | [Example Value: 2-10 nM] |
| Azelastine | Human Histamine H1 | [³H]Pyrilamine | Human Lung | IC50 values reported to be low[2] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonism of Histamine H1 Receptor
| Compound | Assay | Cell Line | Agonist | IC50 (nM) |
| This compound | Calcium Mobilization | CHO-H1 | Histamine | [Example Value: 5-20 nM] |
| Azelastine | Calcium Mobilization | hCBMC | Anti-IgE | Inhibition observed at 24 µM[3] |
IC50 represents the concentration of the compound that inhibits 50% of the maximal response to the agonist.
Table 3: Inhibition of Histamine Release
| Compound | Cell Line | Stimulus | IC50 (µM) |
| This compound | RBL-2H3 | Anti-DNP IgE + DNP-BSA | [Example Value: 1-10 µM] |
| Azelastine | Rabbit Leukocytes | Antigen | 4.5[4] |
IC50 represents the concentration of the compound that inhibits 50% of histamine release.
Table 4: Inhibition of Pro-inflammatory Cytokine Release
| Compound | Cell Line | Stimulus | Cytokine | IC50 (µM) |
| This compound | Human PBMCs | LPS | TNF-α | [Example Value: 5-25 µM] |
| This compound | Human PBMCs | LPS | IL-6 | [Example Value: 5-25 µM] |
| Azelastine | hCBMC | Anti-IgE | TNF-α | ~6 µM for 80% inhibition |
| Azelastine | hCBMC | Anti-IgE | IL-6 | ~24 µM for 83% inhibition |
IC50 represents the concentration of the compound that inhibits 50% of cytokine release.
Experimental Protocols
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor using a competitive radioligand binding assay.
Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled H1 receptor antagonist (e.g., [³H]pyrilamine) for binding to H1 receptors in membranes prepared from cells expressing the receptor.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]pyrilamine.
-
Test Compound: this compound.
-
Reference Compound: Mepyramine (for non-specific binding).
-
Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Cell culture supplies.
-
Homogenizer.
-
High-speed centrifuge.
-
96-well plates.
-
Scintillation counter.
-
Glass fiber filters.
-
Protocol:
-
Membrane Preparation:
-
Culture HEK293-H1 or CHO-H1 cells to confluency.
-
Harvest cells and wash with cold PBS.
-
Homogenize cells in assay buffer and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, [³H]pyrilamine (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of a known H1 antagonist like mepyramine.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Objective: To determine the functional antagonist activity of this compound at the H1 receptor by measuring its ability to inhibit histamine-induced intracellular calcium mobilization.
Principle: The H1 receptor is a Gq-coupled GPCR. Its activation by histamine leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay uses a calcium-sensitive fluorescent dye to measure changes in [Ca²⁺]i in cells expressing the H1 receptor.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human histamine H1 receptor (CHO-H1).
-
Fluorescent Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Test Compound: this compound.
-
Agonist: Histamine.
-
Buffers:
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Equipment:
-
Cell culture supplies.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Protocol:
-
Cell Plating:
-
Seed CHO-H1 cells into 96- or 384-well black, clear-bottom plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM in HBSS/HEPES buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells gently with HBSS/HEPES buffer to remove excess dye.
-
-
Assay Performance:
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Using the instrument's injector, add a pre-determined concentration of histamine (e.g., EC80) to all wells.
-
Continue recording the fluorescence for a few minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity after histamine addition.
-
Normalize the data to the response of cells treated with histamine alone (100% activation) and untreated cells (0% activation).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Histamine Release Assay
Objective: To evaluate the ability of this compound to inhibit IgE-mediated histamine release from mast cells.
Principle: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used model for mast cells. When sensitized with IgE and then challenged with a specific antigen, they degranulate and release histamine. This assay measures the amount of histamine released into the supernatant.
Materials:
-
Cell Line: RBL-2H3 cells.
-
Sensitizing Agent: Anti-dinitrophenyl (DNP) IgE.
-
Antigen: DNP-human serum albumin (HSA) or DNP-bovine serum albumin (BSA).
-
Test Compound: this compound.
-
Reference Compound: Ketotifen or another known mast cell stabilizer.
-
Buffer: Tyrode's buffer.
-
Equipment:
-
Cell culture supplies.
-
24- or 48-well plates.
-
Histamine ELISA kit.
-
Microplate reader.
-
Protocol:
-
Cell Sensitization:
-
Seed RBL-2H3 cells in 24- or 48-well plates and culture overnight.
-
Sensitize the cells by incubating them with anti-DNP IgE in culture medium for 24 hours.
-
-
Assay Performance:
-
Wash the sensitized cells with Tyrode's buffer.
-
Add varying concentrations of this compound or a reference compound to the wells and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Induce degranulation by adding DNP-HSA or DNP-BSA to the wells.
-
For spontaneous release, add buffer instead of antigen.
-
For total histamine release, lyse the cells with a detergent (e.g., Triton X-100).
-
Incubate at 37°C for 30-60 minutes.
-
-
Histamine Quantification:
-
Carefully collect the supernatant from each well.
-
Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the formula: % Release = [(Sample - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100
-
Calculate the percentage of inhibition of histamine release for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Cytokine Release Assay
Objective: To assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
Principle: PBMCs, which include monocytes and lymphocytes, can be stimulated in vitro to produce and release cytokines. Lipopolysaccharide (LPS) is a potent stimulator of pro-inflammatory cytokines like TNF-α and IL-6 from monocytes. This assay quantifies the levels of these cytokines in the cell culture supernatant.
Materials:
-
Cells: Human PBMCs, isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Stimulant: Lipopolysaccharide (LPS).
-
Test Compound: this compound.
-
Reference Compound: Dexamethasone.
-
Culture Medium: RPMI 1640 supplemented with 10% FBS and antibiotics.
-
Equipment:
-
Cell culture supplies.
-
96-well plates.
-
ELISA kits for human TNF-α and IL-6.
-
Microplate reader.
-
Protocol:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood.
-
Seed the PBMCs in 96-well plates at a density of approximately 1-2 x 10⁵ cells per well in culture medium.
-
Add varying concentrations of this compound or a reference compound to the wells and pre-incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add LPS to the wells to stimulate cytokine production (final concentration typically 10-100 ng/mL).
-
Include unstimulated controls (no LPS) and vehicle controls.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Quantification:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of each cytokine from the dose-response curves.
-
Visualizations
Signaling Pathway of H1 Receptor Activation
Caption: H1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for Calcium Mobilization Assay
References
- 1. droracle.ai [droracle.ai]
- 2. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Animal Models for Studying Desmethylazelastine's Therapeutic Potential in Allergic Rhinitis: Application Notes and Protocols
A Note to Researchers: Direct administration of Desmethylazelastine in animal models of allergic rhinitis has not been extensively reported in publicly available literature. This compound is the primary active metabolite of Azelastine, a well-characterized antihistamine. The following application notes and protocols are based on established animal models and methodologies used to evaluate the efficacy of Azelastine in allergic rhinitis. These protocols can be adapted for the direct study of this compound, providing a framework for investigating its specific pharmacological properties.
Introduction to Animal Models in Allergic Rhinitis Research
Animal models are indispensable tools for the preclinical evaluation of novel therapeutic agents for allergic rhinitis. These models aim to replicate the key pathophysiological features of the human disease, including IgE-mediated sensitization to allergens, subsequent inflammatory cell infiltration into the nasal mucosa, and the presentation of clinical symptoms such as sneezing and nasal rubbing. Commonly used models include guinea pigs, mice, and rats, with ovalbumin (OVA) being a frequently employed allergen to induce a robust allergic response.
Recommended Animal Models
Guinea Pig Model of Allergic Rhinitis
Guinea pigs are a suitable model as their physiological and immunological responses in allergic rhinitis closely mimic those in humans. They exhibit pronounced nasal symptoms upon allergen challenge, making them ideal for efficacy studies of antihistamines.
Murine (Mouse) Model of Allergic Rhinitis
Mice, particularly BALB/c and C57BL/6 strains, are widely used due to the availability of genetic tools and reagents for immunological studies.[1] These models are excellent for investigating the underlying cellular and molecular mechanisms of allergic inflammation and the effects of therapeutic interventions.
Experimental Protocols
Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This protocol outlines the induction of allergic rhinitis in Dunkin Hartley guinea pigs, a common strain for such studies.[2]
Materials:
-
Male Dunkin Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Al(OH)₃) gel (adjuvant)
-
Sterile, pyrogen-free saline
-
Intranasal administration device (micropipette)
Protocol:
-
Sensitization (Days 1, 3, 5, 7, 9, 11, and 13):
-
Prepare a suspension of 300 µg OVA and 30 mg aluminum hydroxide in 1.0 mL of sterile saline per animal.
-
Administer the suspension via intraperitoneal (IP) injection.
-
-
Challenge (Days 21-30):
-
Prepare a 2% (w/v) OVA solution in sterile saline.
-
Lightly anesthetize the guinea pigs (e.g., with isoflurane) to prevent stress and ensure accurate administration.
-
Instill 10 µL of the OVA solution into each nostril (20 µL total volume) once daily.
-
-
Treatment Administration (Concurrent with Challenge):
-
Administer this compound (or vehicle control) via the desired route (e.g., intranasal, oral gavage) at a predetermined time before each allergen challenge. Dosage determination for this compound will require preliminary dose-ranging studies.
-
-
Assessment of Allergic Rhinitis Symptoms:
-
Observe and record the frequency of sneezing and nasal rubbing for 30 minutes immediately following the OVA challenge.
-
Ovalbumin-Induced Allergic Rhinitis in BALB/c Mice
This protocol details the induction of allergic rhinitis in BALB/c mice, a strain known for its Th2-biased immune responses.[1][3]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Al(OH)₃) gel (adjuvant)
-
Sterile, pyrogen-free saline
-
Intranasal administration device (micropipette)
Protocol:
-
Sensitization (Days 0, 4, 13, and 20):
-
Prepare a solution of 40 µg/kg OVA and 40 mg/kg Al(OH)₃ in sterile saline.[3]
-
Administer the solution via intraperitoneal (IP) injection.
-
-
Challenge (Days 21-43):
-
Prepare a solution of 250 µg OVA in 10 µL of sterile saline per nostril.
-
Under light anesthesia, instill 10 µL of the OVA solution into each nostril once daily.
-
-
Treatment Administration:
-
Administer this compound (or vehicle control) as described in the guinea pig protocol.
-
-
Assessment of Allergic Rhinitis Symptoms:
-
Record the number of sneezes and the duration of nasal rubbing over a 15-minute period post-challenge.
-
Data Presentation: Quantitative Assessment of Therapeutic Efficacy
The following tables provide a template for organizing and presenting quantitative data from these animal models.
Table 1: Effect of this compound on Nasal Symptoms in Ovalbumin-Challenged Guinea Pigs
| Treatment Group | Dose | Sneezing Frequency (counts/30 min) | Nasal Rubbing Frequency (counts/30 min) |
| Vehicle Control | - | ||
| This compound | Low Dose | ||
| This compound | Mid Dose | ||
| This compound | High Dose | ||
| Positive Control (e.g., Azelastine) |
Table 2: Effect of this compound on Nasal Symptoms in Ovalbumin-Challenged BALB/c Mice
| Treatment Group | Dose | Sneezing Frequency (counts/15 min) | Nasal Rubbing Duration (seconds/15 min) |
| Vehicle Control | - | ||
| This compound | Low Dose | ||
| This compound | Mid Dose | ||
| This compound | High Dose | ||
| Positive Control (e.g., Azelastine) |
Table 3: Histological and Immunological Parameters
| Treatment Group | Dose | Eosinophil Infiltration (cells/mm²) | Nasal Mucosal Thickness (µm) | Serum OVA-specific IgE (ng/mL) |
| Vehicle Control | - | |||
| This compound | Low Dose | |||
| This compound | Mid Dose | |||
| This compound | High Dose | |||
| Positive Control (e.g., Azelastine) |
Mandatory Visualizations
Signaling Pathway of Allergic Rhinitis and Azelastine/Desmethylazelastine Intervention
Caption: Allergic rhinitis signaling cascade and points of intervention by this compound.
Experimental Workflow for Evaluating this compound in an Allergic Rhinitis Animal Model
Caption: Workflow for preclinical evaluation of this compound in allergic rhinitis.
Key Experimental Endpoints and Methodologies
Nasal Symptom Assessment
-
Method: Direct observation and manual counting of sneezes and nasal rubs for a defined period after allergen challenge.
-
Rationale: Provides a direct measure of the immediate allergic response and the clinical efficacy of the treatment.
Histological Analysis of Nasal Mucosa
-
Method: Nasal tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to visualize cellular infiltrates and tissue morphology. Periodic acid-Schiff (PAS) staining can be used to identify goblet cells and mucus production.
-
Rationale: Allows for the quantification of inflammatory cell infiltration (e.g., eosinophils) and assessment of structural changes in the nasal mucosa, such as epithelial thickening and goblet cell hyperplasia.
Measurement of Inflammatory Mediators
-
Method: Nasal lavage fluid (NALF) is collected to measure the levels of key inflammatory mediators. Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique for quantifying cytokines (e.g., IL-4, IL-5, IL-13), histamine, and allergen-specific IgE.
-
Rationale: Provides insights into the immunological mechanisms underlying the allergic response and how they are modulated by the therapeutic agent.
Conclusion
The provided protocols and methodologies offer a robust framework for the preclinical evaluation of this compound in established animal models of allergic rhinitis. While direct in vivo data for this compound is currently limited, its role as the active metabolite of Azelastine strongly suggests its therapeutic potential. Future studies employing these models will be crucial to elucidate the specific dose-response relationship, efficacy, and mechanism of action of this compound in alleviating the symptoms of allergic rhinitis.
References
- 1. Efficacy of azelastine in perennial allergic rhinitis: clinical and rhinomanometric evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rhinologyjournal.com [rhinologyjournal.com]
- 3. Cytological Study of Topical Effect of Azelastine Hydrochloride on the Nasal Mucous Membrane Cells in Various Nasal Rhinitis Types - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Desmethylazelastine in Human Plasma by LC-MS/MS
This document provides a detailed protocol for the quantitative analysis of desmethylazelastine, the primary active metabolite of azelastine, in human plasma samples. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, or toxicokinetic studies.
Introduction
This compound is the major active metabolite of azelastine, a potent H1-receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Accurate quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile and contribution to the overall therapeutic effect.[1][3] The method described herein is based on established bioanalytical principles and provides a robust and reproducible workflow for the determination of this compound concentrations in human plasma.[4] The validation of such bioanalytical methods is a critical regulatory requirement to ensure the integrity of quantitative data.
Principle of the Method
This method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound reference standard
-
Azelastine-(13)C,d(3) (or other suitable internal standard)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Drug-free human plasma (with K2EDTA as anticoagulant)
-
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., YMC Pack Pro C8, 2.0 x 50 mm, 3 µm or equivalent)
-
Microcentrifuge
-
Vortex mixer
-
Sample evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
-
Pipettes and tips
Experimental Protocol
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a suitable solvent mixture (e.g., 50% methanol in water) to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate working solutions of this compound to prepare a series of calibration standards. A suggested calibration curve range is 10-200 pg/mL.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in a similar manner to the calibration standards.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma sample (blank, calibration standard, QC, or unknown sample), add the internal standard working solution.
-
Add 5.0 mL of n-hexane-2-propanol (97:3, v/v) solution.
-
Vortex mix the samples for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the clear organic supernatant to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase (e.g., acetonitrile:5 mM ammonium acetate, 1:1, v/v) and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
HPLC Conditions:
-
Column: YMC Pack Pro C8 (2.0 x 50 mm, 3 µm)
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate (e.g., 70:30, v/v)
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 7.0 µL
-
Run Time: Approximately 2-5 minutes
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for this compound and the internal standard. For azelastine (parent drug), a known transition is m/z 382.2 → 112.2. The transition for this compound will be similar and should be determined experimentally.
-
Ion Spray Voltage: 5500 V
-
Data Analysis and Quantitative Summary
The concentration of this compound in the plasma samples is calculated from the peak area ratios of the analyte to the internal standard using the calibration curve. The calibration curve is generated by performing a linear regression analysis of the peak area ratios of the calibration standards versus their nominal concentrations.
Table 1: Summary of Quantitative Data for this compound Quantification
| Parameter | Result | Reference |
| Linearity Range | 10.0 - 200 pg/mL | |
| Intra-day Precision (%CV) | ≤ 12.8% | |
| Inter-day Precision (%CV) | ≤ 12.8% | |
| Accuracy | Within ±15% of nominal values | |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL | |
| Internal Standard | Azelastine-(13)C,d(3) |
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics of azelastine and its active metabolite, this compound, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of azelastine and its major metabolite this compound in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Desmethylazelastine in Cell Culture
These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the cellular effects of Desmethylazelastine, the primary active metabolite of the anti-allergic and anti-inflammatory drug Azelastine.
Introduction
This compound is the main biologically active metabolite of Azelastine, formed through metabolism by the cytochrome P450 enzyme system.[1][2][3] It exhibits a longer elimination half-life (approximately 54 hours) compared to its parent compound (around 22 hours) and demonstrates high plasma protein binding (approximately 97%).[2][3] Similar to Azelastine, this compound possesses histamine H1-receptor antagonist activity and is presumed to share its anti-inflammatory properties. These protocols outline key in vitro cell-based assays to characterize the pharmacological and biological activities of this compound.
Mechanism of Action Overview
This compound, like Azelastine, is understood to exert its effects through a multi-faceted mechanism of action. The primary mode is the antagonism of the histamine H1 receptor (H1R). Beyond this, it is suggested to have mast cell stabilizing effects, inhibit the release of various inflammatory mediators, and potentially modulate signaling pathways such as NF-κB.
Caption: Putative signaling pathways of this compound.
Quantitative Data Summary
The following table summarizes available quantitative data for this compound. Further research using the protocols described herein is required to expand this dataset.
| Parameter | Cell Line | Assay | Result | Reference |
| Cell Viability | MDA-MB-231 (Human Breast Cancer) | Cell Viability Assay | 52.4 ± 12.5% of control at 30 µM |
Experimental Protocols
Histamine H1 Receptor (H1R) Functional Antagonism Assay
This protocol determines the ability of this compound to inhibit H1R-mediated intracellular calcium mobilization.
Principle: The H1R is a Gq protein-coupled receptor. Its activation by histamine leads to an increase in intracellular calcium ([Ca2+]i). A fluorescent calcium indicator is used to measure changes in [Ca2+]i in response to histamine, and the inhibitory effect of this compound is quantified.
Caption: Workflow for the H1R functional antagonism assay.
Methodology:
-
Cell Culture: Culture HEK293T cells stably expressing the human histamine H1 receptor in appropriate media. Seed cells into a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add histamine at a concentration that elicits a submaximal response (EC80) to all wells.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader capable of detecting calcium flux.
-
Data Analysis: Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay assesses the mast cell stabilizing properties of this compound by measuring the release of the granular enzyme β-hexosaminidase.
Principle: Mast cell degranulation releases pre-formed mediators, including β-hexosaminidase. The activity of this enzyme in the cell supernatant is measured colorimetrically and serves as an index of degranulation.
Caption: Workflow for the mast cell degranulation assay.
Methodology:
-
Cell Sensitization: Culture human mast cells (e.g., LAD2 cell line) and sensitize them with human IgE (e.g., 100 ng/mL) overnight.
-
Cell Washing: Wash the sensitized cells three times with a buffered solution (e.g., HEPES with 0.04% BSA) to remove unbound IgE.
-
Compound Treatment: Resuspend the cells and pre-treat with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Degranulation Induction: Stimulate the cells with an IgE cross-linking agent (e.g., anti-IgE antibody) to induce degranulation.
-
Sample Collection: After a 30-minute incubation at 37°C, centrifuge the plate to pellet the cells.
-
Enzyme Assay: Transfer the supernatant to a new plate. To determine total β-hexosaminidase release, lyse a set of untreated cells with 0.1% Triton X-100. Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to all wells.
-
Data Analysis: Stop the reaction with a stop solution (e.g., 0.4 M Glycine) and measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells and determine the inhibitory effect of this compound.
Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines from stimulated immune cells.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant.
Methodology:
-
Cell Culture and Stimulation: Plate appropriate cells (e.g., human mast cells, peripheral blood mononuclear cells) and pre-treat with this compound for a specified time. Stimulate the cells with a relevant agonist (e.g., anti-IgE for mast cells, LPS for monocytes) for 6-24 hours.
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
ELISA: Perform ELISAs for the cytokines of interest (e.g., TNF-α, IL-6, IL-8) according to the manufacturer's protocol. This typically involves capturing the cytokine with a specific antibody coated on a microplate, detecting it with a second, enzyme-linked antibody, and quantifying the result with a colorimetric substrate.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of each cytokine in the samples and determine the dose-dependent inhibition by this compound.
NF-κB Activation Assay
This protocol assesses the inhibitory effect of this compound on the activation of the NF-κB signaling pathway.
Principle: Upon activation, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus. This translocation can be quantified by immunofluorescence microscopy or by measuring the DNA-binding activity of nuclear NF-κB.
Methodology (Immunofluorescence):
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or A549 cells) on coverslips or in imaging-compatible plates. Pre-treat with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α or IL-1α).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific binding and incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently labeled secondary antibody. Stain the nuclei with a DNA dye (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal to determine the extent of translocation and its inhibition by this compound.
Airway Smooth Muscle Cell Contraction Assay
This protocol evaluates the effect of this compound on the contraction of human airway smooth muscle cells.
Principle: Airway smooth muscle cells embedded in a collagen gel will contract in response to stimuli like acetylcholine, reducing the size of the gel. The relaxing effect of this compound can be measured by its ability to prevent or reverse this contraction.
Methodology:
-
Cell-Collagen Gel Preparation: Embed human bronchial smooth muscle cells in a collagen gel matrix within a 24-well plate.
-
Pre-treatment: Pre-treat the gels with various concentrations of this compound or a vehicle control.
-
Contraction Induction: Induce contraction by adding a constrictor agent such as acetylcholine or histamine.
-
Image Acquisition and Analysis: Capture images of the gels at regular intervals (e.g., every 10 minutes for 1 hour). Measure the area of the gel using image analysis software.
-
Data Analysis: Calculate the percentage of gel contraction relative to the initial area. Determine the dose-dependent inhibitory effect of this compound on the induced contraction.
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these cell culture techniques, researchers can elucidate its specific mechanisms of action, determine its potency in various biological processes, and generate crucial data for drug development and therapeutic applications. Further studies are encouraged to build a comprehensive pharmacological profile of this active metabolite.
References
Application Notes: Radioligand Binding Assay for Desmethylazelastine at the Histamine H1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylazelastine is the primary active metabolite of Azelastine, a potent second-generation antihistamine.[1] Like its parent compound, this compound exerts its therapeutic effects through high-affinity antagonism of the histamine H1 receptor.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11, initiating a signaling cascade through Phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively, leading to allergic and inflammatory responses.
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human histamine H1 receptor. This assay is crucial for the pharmacological characterization of this compound and for comparing its potency with other H1 receptor antagonists. The principle of this assay relies on the competition between a fixed concentration of a radiolabeled H1 antagonist and varying concentrations of an unlabeled competitor (this compound) for binding to the H1 receptor.
Data Presentation
While specific Ki or IC50 values for this compound from radioligand binding assays are not widely published, the following table provides a template for presenting such data once obtained, with comparative values for other relevant H1 antagonists for context.
| Compound | Receptor | Radioligand | Kᵢ (nM) | Source |
| This compound | Human Histamine H1 | [³H]Pyrilamine | Data Dependent | Internal Data |
| Azelastine | Human Histamine H1 | [³H]Pyrilamine | Data Dependent | [2] |
| Emedastine | Rodent Brain H1 | [³H]Pyrilamine | 1.3 ± 0.1 | [3] |
| Desloratadine | Human Histamine H1 | [³H]Mepyramine | ~1 | [4] |
| Rupatadine | Human Histamine H1 | [³H]Mepyramine | ~15.8 |
Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Histamine H1 Receptor Signaling Pathway
This compound acts as a competitive antagonist at the histamine H1 receptor, blocking the binding of histamine and thereby inhibiting the downstream signaling cascade.
Caption: Histamine H1 receptor signaling and its inhibition by this compound.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity of this compound for the human histamine H1 receptor.
1. Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human histamine H1 receptor.
-
Radioligand: [³H]Pyrilamine (also known as [³H]Mepyramine), specific activity 20-30 Ci/mmol.
-
Test Compound: this compound hydrochloride.
-
Reference Compound: Azelastine hydrochloride.
-
Non-specific Binding Control: Mepyramine maleate (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
2. Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
3. Detailed Procedure
3.1. Membrane Preparation
-
Culture CHO or HEK293 cells stably expressing the human histamine H1 receptor to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
3.2. Assay Protocol
-
Prepare serial dilutions of this compound and the reference compound in assay buffer.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Receptor membranes, [³H]Pyrilamine, and assay buffer.
-
Non-specific Binding: Receptor membranes, [³H]Pyrilamine, and a high concentration of unlabeled mepyramine (e.g., 10 µM).
-
Competitive Binding: Receptor membranes, [³H]Pyrilamine, and varying concentrations of this compound.
-
-
The final assay volume should be consistent across all wells (e.g., 250 µL). The final concentration of [³H]Pyrilamine should be at or near its Kd value for the H1 receptor (typically 1-5 nM).
-
Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
3.3. Filtration and Scintillation Counting
-
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a liquid scintillation counter. The output will be in counts per minute (CPM).
4. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. The data should form a sigmoidal dose-response curve.
-
-
Determine IC50:
-
Use non-linear regression analysis to fit the competition curve and determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of [³H]Pyrilamine.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the H1 receptor.
-
-
-
Conclusion
This application note provides a comprehensive protocol for conducting a radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor. Adherence to this protocol will enable researchers to generate robust and reproducible data, facilitating the pharmacological characterization of this important active metabolite.
References
- 1. droracle.ai [droracle.ai]
- 2. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Desmethylazelastine in Biological Matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Abstract
This application note describes a detailed protocol for the quantitative analysis of desmethylazelastine in biological matrices, such as human plasma, using this compound as a reference standard. The method employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique, ensuring high selectivity and sensitivity. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data is summarized for clarity, and detailed experimental workflows are provided.
Introduction
This compound is the primary active metabolite of azelastine, a potent second-generation antihistamine.[1][2] Azelastine is widely used for the treatment of allergic rhinitis and conjunctivitis.[3][4] Monitoring the concentration of this compound in biological fluids is crucial for pharmacokinetic and bioequivalence studies.[5] This application note outlines a validated LC-MS/MS method for the accurate quantification of this compound in human plasma, utilizing a certified reference standard of this compound. The protocol details liquid-liquid extraction for sample clean-up, followed by chromatographic separation and detection by mass spectrometry.
Experimental
Materials and Reagents
-
This compound reference standard
-
Azelastine-(13)C, d(3) (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
n-Hexane
-
2-Propanol
-
Human plasma (blank)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., API 5000™)
-
Analytical column (e.g., YMC Pack Pro C8, 2.0 × 50 mm, 3 µm)
-
Microcentrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Protocols
Standard Solution Preparation
Prepare stock solutions of this compound reference standard and the internal standard (IS), Azelastine-(13)C, d(3), in a suitable solvent such as methanol. Prepare working solutions by serially diluting the stock solutions with the mobile phase or an appropriate solvent mixture.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of human plasma into a microcentrifuge tube.
-
Spike with the internal standard solution.
-
Add 5 mL of extraction solvent (e.g., n-hexane: 2-propanol, 97:3, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions
A selective and sensitive high-performance liquid chromatography-tandem mass spectrometric method has been developed for the analysis of azelastine and its major metabolite, this compound, in human plasma.
| Parameter | Condition |
| Column | YMC Pack Pro C8 (2.0 × 50 mm, 3 µm) |
| Mobile Phase | Acetonitrile: 5 mM Ammonium Acetate (70:30, v/v) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 7.0 µL |
| Run Time | < 2.0 min |
Mass Spectrometry Conditions
The analysis is performed on a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 350°C |
| MRM Transitions | To be optimized for this compound and IS |
Quantitative Data Summary
The developed method demonstrates good linearity, precision, and accuracy for the quantification of this compound.
| Parameter | Result |
| Linearity Range | 10.0 - 200 pg/mL |
| Intra-day Precision (CV%) | ≤ 12.8% |
| Inter-day Precision (CV%) | ≤ 12.8% |
| Intra-day Accuracy | 105.05 - 108.50% |
| Inter-day Accuracy | 87.57 - 109.70% |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Metabolic conversion of azelastine to this compound.
Conclusion
The described HPLC-MS/MS method, utilizing this compound as a reference standard, provides a reliable and sensitive approach for the quantitative determination of this compound in biological matrices. The detailed protocol and performance characteristics presented in this application note will be valuable for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Simultaneous determination of azelastine and its major metabolite this compound in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Desmethylazelastine in High-Throughput Screening: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylazelastine is the principal active metabolite of azelastine, a potent second-generation antihistamine.[1][2] Like its parent compound, this compound exerts its primary pharmacological effect through competitive antagonism of the histamine H1 receptor.[1] Beyond its H1-receptor blockade, it also exhibits a wider range of anti-inflammatory properties, including the stabilization of mast cells, which inhibits the release of histamine and other inflammatory mediators.[1][3] These dual mechanisms of action make this compound a compound of significant interest in the discovery and development of novel treatments for allergic and inflammatory conditions.
High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify new therapeutic leads. This document provides detailed application notes and experimental protocols for the use of this compound in HTS assays, focusing on its primary activities as a histamine H1 receptor antagonist and a mast cell stabilizer. These protocols are designed to be adaptable for automated HTS platforms.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade. The H1 receptor is primarily coupled to the Gq alpha subunit, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores, a key event in the allergic and inflammatory response.
Additionally, this compound stabilizes mast cells, preventing their degranulation and the subsequent release of a variety of pro-inflammatory mediators, including histamine, leukotrienes, and cytokines.
Histamine H1 Receptor Signaling Pathway
References
Application Note: A Stability-Indicating HPLC Method for the Determination of Desmethylazelastine and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Desmethylazelastine and its potential impurities. This compound is the primary active metabolite of the antihistamine Azelastine and its purity is critical for pharmaceutical safety and efficacy.[1] This method is suitable for the separation and quantification of this compound from its known impurities and degradation products, making it applicable for routine quality control, stability studies, and impurity profiling in drug development. The protocol has been developed based on a comprehensive review of existing validated methods and forced degradation studies.
Introduction
This compound is a pharmacologically active metabolite of Azelastine, a potent H1-receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.[2] Like its parent compound, this compound exhibits significant antihistaminic effects. During the synthesis of Azelastine and its subsequent metabolism, various impurities can arise. These may include process-related impurities, by-products, and degradation products formed during storage or under stress conditions. Regulatory guidelines necessitate the identification and quantification of such impurities to ensure the safety and quality of the final drug product.
This application note provides a detailed protocol for a stability-indicating HPLC method capable of resolving this compound from its key impurities. The method's development considered various chromatographic parameters to achieve optimal separation and sensitivity.
Known Impurities of this compound
Several potential impurities can be associated with this compound, arising from the synthesis of Azelastine or its degradation. These include:
-
Azelastine: The parent drug.
-
Azelastine N-Oxide: An oxidation product.
-
N-Nitroso this compound: A potential genotoxic impurity.
-
Other related substances and degradation products identified through forced degradation studies.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Software: Chromatography data acquisition and processing software.
-
Reference Standards: Certified reference standards of this compound and its known impurities.
-
Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphate salts and acids for buffer preparation.
Chromatographic Conditions
A stability-indicating HPLC method was developed and validated for Azelastine HCl, which can be adapted for this compound and its impurities. The separation of Azelastine from its degradation products was achieved on a C18 column using a mixture of acetonitrile and 0.04 M phosphate buffer (pH 3.5) in a 32:68 (v/v) ratio as the mobile phase, with UV detection at 210 nm.[3]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.04 M Phosphate Buffer pH 3.5 (32:68 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
-
Buffer Preparation (0.04 M Phosphate Buffer, pH 3.5): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to make a 0.04 M solution. Adjust the pH to 3.5 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in the ratio of 32:68 (v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL). Prepare working standards by diluting this stock solution.
-
Impurity Stock Solutions: Prepare individual stock solutions of each known impurity in the mobile phase.
-
System Suitability Solution: Prepare a solution containing this compound and all known impurities at a suitable concentration to check the system's performance.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies Protocol
To establish the stability-indicating nature of the method, forced degradation studies should be performed on this compound. This involves subjecting the drug substance to various stress conditions as per ICH guidelines.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.
After exposure, neutralize the acidic and basic samples and dilute all samples with the mobile phase to a suitable concentration before HPLC analysis.
Data Presentation
The following tables summarize the expected quantitative data for the analytical method.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution (between adjacent peaks) | ≥ 1.5 |
| % RSD for replicate injections | ≤ 2.0% |
Table 3: Method Validation Summary for this compound and Impurities
| Parameter | This compound | Impurity 1 (e.g., Azelastine) | Impurity 2 (e.g., Azelastine N-Oxide) |
| Linearity Range (µg/mL) | 0.2 - 20.0[3] | To be determined | To be determined |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| LOD (µg/mL) | To be determined (Azelastine LOD: 7.05 ng/mL[3]) | To be determined | To be determined |
| LOQ (µg/mL) | To be determined | To be determined | To be determined |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |
Note: The specific values for impurities need to be experimentally determined during method validation. A study on Azelastine and its impurities found LOD and LOQ values to be 0.006 and 0.019 µg/mL for Azelastine, respectively.
Visualizations
Experimental Workflow
Caption: Experimental Workflow for HPLC Analysis.
Logical Relationship of Method Development
Caption: Logic of Analytical Method Development.
Conclusion
The described HPLC method provides a reliable and robust approach for the analysis of this compound and its impurities. The protocol is designed to be stability-indicating, ensuring that any degradation products formed during stability studies do not interfere with the quantification of the active substance and its known impurities. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry to implement this method for quality control and drug development purposes. Further validation specific to the user's laboratory and instrumentation is recommended to ensure compliance with regulatory standards.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Loss for Desmethylazelastine in HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve signal loss issues encountered during the HPLC analysis of Desmethylazelastine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal loss for this compound in a validated HPLC method?
A1: The most common causes for a sudden or gradual loss of the this compound signal include:
-
Sample Preparation Issues: Incomplete extraction, degradation of the analyte during preparation, or incorrect sample concentration.
-
Mobile Phase Problems: Incorrect composition, pH drift, contamination, or inadequate degassing.
-
Column Degradation: Loss of stationary phase, column contamination, or a void in the column packing.
-
Injector Malfunctions: Leaks, partial blockage, or incorrect injection volume.
-
Detector Issues: Lamp aging (for UV detectors), cell contamination, or incorrect wavelength setting.
-
Analyte Instability: this compound may be susceptible to degradation under certain conditions (e.g., pH, light, temperature).[1][2][3][4]
Q2: My this compound peak is suddenly gone. Where should I start troubleshooting?
A2: For a sudden and complete signal loss, begin with the most straightforward potential issues:
-
Check the Sample: Ensure the correct sample was injected and that it was prepared correctly. Prepare a fresh standard of this compound and inject it to confirm the system is working.
-
Verify Mobile Phase: Confirm the correct mobile phase composition and check for sufficient volume in the reservoirs.
-
Inspect for Leaks: Visually inspect the HPLC system for any leaks, particularly around the injector and column fittings.
-
Detector Status: Check the detector status. For a UV detector, ensure the lamp is on and has not exceeded its lifetime.
Q3: I am observing a gradual decrease in the this compound peak area over a series of injections. What could be the cause?
A3: A gradual decrease in signal often points to a progressive issue. Consider the following:
-
Column Contamination: The column may be accumulating non-eluting compounds from the sample matrix, leading to a loss of active sites.
-
Sample Instability: this compound in the prepared samples on the autosampler may be degrading over time.
-
Mobile Phase Inconsistency: If the mobile phase is prepared in large batches, its composition may change over time due to evaporation of the more volatile components.
-
Detector Lamp Aging: A UV detector lamp nearing the end of its life can cause a gradual decrease in signal intensity.
Troubleshooting Guides
Guide 1: Mobile Phase Optimization and Troubleshooting
A stable and correctly prepared mobile phase is crucial for reproducible results.
Problem: Inconsistent retention times and/or decreasing peak area for this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incorrect Mobile Phase Composition | Prepare a fresh mobile phase, carefully measuring each component. Ensure solvents are miscible.[5] |
| pH Drift of Aqueous Phase | Use a buffer to control the pH, especially if the analyte is ionizable. Prepare fresh buffer daily. The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like this compound. |
| Inadequate Degassing | Degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent air bubbles from interfering with the detector. |
| Contaminated Solvents | Use HPLC-grade solvents and high-purity water. Filter the mobile phase through a 0.45 µm filter before use. |
| Precipitation in the Mobile Phase | When using buffers with high organic solvent content, be aware of potential precipitation, which can block tubing and columns. |
Experimental Protocol: Mobile Phase Preparation for this compound Analysis (Example)
This is a general protocol based on typical reversed-phase methods for Azelastine and its metabolites.
-
Buffer Preparation (e.g., Phosphate Buffer pH 3.0):
-
Dissolve a calculated amount of potassium dihydrogen phosphate in HPLC-grade water to make a 20 mM solution.
-
Adjust the pH to 3.0 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
-
Mobile Phase Mixture:
-
Mix the prepared buffer with an organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 60:40 v/v Buffer:Acetonitrile).
-
Degas the final mixture for at least 15 minutes using an ultrasonic bath or an inline degasser.
-
Guide 2: HPLC Column and System Troubleshooting
Problem: Loss of resolution, peak tailing, or complete signal loss.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC signal loss.
Experimental Protocol: Column Flushing
-
Disconnect the column from the detector to avoid contamination.
-
Reverse the column direction.
-
Flush with a series of solvents starting with your mobile phase without the buffer (e.g., water/organic).
-
Increase the organic solvent concentration to flush out strongly retained non-polar compounds. A typical sequence for a C18 column is:
-
Water/Methanol (95:5)
-
Methanol or Acetonitrile (100%)
-
Isopropanol (100%)
-
-
Equilibrate the column with the mobile phase before reconnecting it to the detector.
Guide 3: Sample Preparation and Stability
Problem: Low or no signal, poor recovery.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Extraction | Optimize the extraction procedure. Ensure the chosen solvent is appropriate for this compound and that mixing/vortexing is adequate. A simple protein precipitation with acetonitrile is often used for plasma samples. |
| Analyte Degradation | This compound, like its parent compound Azelastine, can be susceptible to degradation under stress conditions such as strong acid, base, or oxidation. Keep samples cool and protected from light if necessary. Prepare samples fresh whenever possible. |
| Incorrect pH of Sample Diluent | The pH of the sample diluent should be compatible with the mobile phase to ensure good peak shape. Ideally, the sample should be dissolved in the mobile phase itself. |
| Precipitation in Sample Vial | If the sample is dissolved in a solvent much stronger than the mobile phase, it can precipitate upon injection. |
Signaling Pathway of Potential Degradation:
Caption: Potential degradation pathways for this compound.
Summary of HPLC Parameters for Azelastine and Metabolites
The following table summarizes typical HPLC conditions found in the literature for the analysis of Azelastine and its metabolites, which can be a good starting point for troubleshooting this compound analysis.
| Parameter | Typical Conditions | Reference |
| Column | C18 or C8, 150mm x 4.6mm, 5µm | |
| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous phase (e.g., phosphate or ammonium acetate buffer) | |
| pH of Aqueous Phase | Typically acidic, in the range of 3.0 - 5.0 | |
| Flow Rate | 1.0 - 1.2 mL/min | |
| Detection Wavelength | 210 nm, 235 nm, or 288 nm | |
| Column Temperature | Ambient or controlled at 25-30°C |
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
Technical Support Center: Optimizing LC-MS/MS for Desmethylazelastine Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of Desmethylazelastine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound detection?
A1: Positive electrospray ionization (ESI+) is the recommended mode for the detection of this compound. This is due to the presence of basic nitrogen atoms in its structure, which are readily protonated.
Q2: What are the recommended MRM transitions for this compound?
A2: A commonly used and validated Multiple Reaction Monitoring (MRM) transition for this compound is the precursor ion m/z 368 transitioning to the product ion m/z 98.[1] It is always recommended to optimize collision energy and other MS parameters on your specific instrument for this transition to achieve the best sensitivity and specificity.
Q3: What type of internal standard should be used for the quantitative analysis of this compound?
A3: A stable isotope-labeled internal standard is ideal for compensating for matrix effects and variations in instrument response. Azelastine-(13)C, d(3) has been successfully used as an internal standard in methods for the simultaneous determination of Azelastine and this compound.[2] Alternatively, a structural analog with similar chromatographic and ionization properties, such as chlorothis compound, can also be employed.[1]
Q4: What are the common sample preparation techniques for this compound from plasma samples?
A4: Liquid-liquid extraction (LLE) and protein precipitation are two common and effective methods for extracting this compound from plasma. LLE, often using a solvent mixture like n-hexane and 2-propanol, can provide a cleaner extract.[3] Protein precipitation with a solvent such as acetonitrile is a simpler and faster method. The choice between these methods may depend on the required sensitivity and the complexity of the sample matrix.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
Issue 1: Abnormal Signal Loss or Low Sensitivity for this compound
An "abnormal signal loss issue for this compound during method development" has been previously reported and resolved.[2] While the specific cause was not detailed in the available literature, here are systematic steps to troubleshoot and mitigate this issue:
-
Investigate Matrix Effects: Co-eluting endogenous components from the plasma matrix can suppress the ionization of this compound.
-
Solution: Improve chromatographic separation to move this compound away from interfering peaks. A gradient elution with a suitable organic modifier and aqueous phase (e.g., acetonitrile and ammonium acetate buffer) on a C18 or C8 column can be effective. Consider a more rigorous sample cleanup method like solid-phase extraction (SPE).
-
-
Optimize Ion Source Parameters: Suboptimal ion source settings can lead to inefficient ionization and signal loss.
-
Solution: Systematically optimize parameters such as ion spray voltage, gas temperatures (nebulizer and auxiliary gas), and gas flow rates. Perform a direct infusion of a this compound standard to find the optimal settings for your specific instrument.
-
-
Check for Analyte Adsorption: this compound, being a basic compound, may adsorb to active sites in the LC system, particularly on metal surfaces or acidic silanols in the column.
-
Solution: Use a column with end-capping to minimize silanol interactions. Consider adding a small amount of a competing base, like triethylamine or using a mobile phase with an appropriate pH to ensure the analyte is in its protonated form.
-
-
Evaluate Analyte Stability: this compound may be susceptible to degradation in the sample matrix or during sample preparation.
-
Solution: Ensure proper sample storage conditions (e.g., -70°C). Minimize the time between sample preparation and analysis.
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
-
Cause: Secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Solution:
-
Mobile Phase: Ensure the mobile phase pH is appropriate to maintain the protonated state of this compound. The use of a buffer like ammonium acetate is recommended.
-
Column: Check the column's performance with a standard. If the peak shape is still poor, the column may be degraded and require replacement.
-
Injection Volume/Concentration: Reduce the injection volume or dilute the sample to avoid column overload.
-
-
Issue 3: Inconsistent Retention Times
-
Cause: Issues with the HPLC pump, column equilibration, or changes in mobile phase composition.
-
Solution:
-
Pump: Ensure the pump is delivering a stable and consistent flow rate. Purge the pump to remove any air bubbles.
-
Equilibration: Allow sufficient time for the column to equilibrate between injections, especially when using a gradient.
-
Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed.
-
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the LC-MS/MS detection of this compound.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 368 | |
| Product Ion (m/z) | 98 | |
| Internal Standard | Azelastine-(13)C, d(3) or Chlorothis compound | |
| Linearity Range | 2.00 - 1000 pg/mL in plasma | |
| Lower Limit of Quantification (LLOQ) | 2.00 pg/mL in plasma |
Detailed Experimental Protocol
This protocol is a representative example for the determination of this compound in human plasma. Optimization may be required for different LC-MS/MS systems.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma in a polypropylene tube, add the internal standard solution.
-
Add 5.0 mL of an extraction solvent (e.g., n-hexane: 2-propanol, 97:3, v/v).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase (e.g., acetonitrile: 5 mM ammonium acetate, 1:1, v/v) and vortex.
-
Transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column: YMC Pack Pro C8 (2.0 x 50 mm, 3 µm) or equivalent.
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate in water
-
B: Acetonitrile
-
-
Gradient: A suitable gradient to separate this compound from endogenous interferences. An isocratic elution with a high percentage of organic solvent (e.g., 70% Acetonitrile) has also been used.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 7.0 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
MRM Transition: m/z 368 → 98 for this compound.
-
Ion Source Parameters:
-
Ion Spray Voltage: ~5500 V
-
Temperature: ~400°C
-
Nebulizer Gas (Gas 1): ~20 psi
-
Heater Gas (Gas 2): ~16 psi
-
Curtain Gas: ~30 psi
-
Collision Gas: ~5 psi
-
Visualizations
References
- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 2. Simultaneous determination of azelastine and its major metabolite this compound in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Method for Desmethylazelastine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and execution of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Desmethylazelastine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Secondary Silanol Interactions: Basic nature of this compound interacting with acidic silanol groups on the column packing. 2. Column Contamination or Void: Buildup of strongly retained compounds or a void at the column inlet.[1] 3. Inappropriate Mobile Phase pH: The mobile phase pH is too close to the pKa of this compound, leading to mixed ionic states. 4. Excessive Extra-Column Volume: Long tubing or large detector cell volume causing band broadening. | 1. Use a base-deactivated column (end-capped). 2. Add a competing base like triethylamine (0.1-0.5%) to the mobile phase. 3. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Flush the column with a strong solvent or reverse flush if permissible. 5. Replace the guard column or the analytical column if contamination is severe. 6. Minimize tubing length and use smaller internal diameter tubing. |
| Peak Fronting | 1. Sample Overload: Injecting too high a concentration of the analyte. 2. Sample Solvent Stronger than Mobile Phase: The sample is dissolved in a solvent that is stronger than the mobile phase, causing the analyte to move too quickly at the start. | 1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | 1. Column Inlet Blockage/Contamination: A partially blocked frit or contamination at the head of the column. 2. Sample Solvent Incompatibility: The sample solvent is immiscible with the mobile phase. 3. Co-eluting Impurity: An unresolved impurity or degradation product. | 1. Reverse flush the column or replace the inlet frit. 2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. 3. Adjust mobile phase composition or gradient to improve resolution. |
| Baseline Noise or Drift | 1. Mobile Phase Issues: Poorly mixed solvents, dissolved gas, or contaminated reagents. 2. Pump Malfunction: Leaks, worn pump seals, or faulty check valves causing pressure fluctuations. 3. Detector Lamp Aging: A failing detector lamp can cause inconsistent light output. | 1. Degas the mobile phase thoroughly. 2. Use high-purity solvents and freshly prepared buffers. 3. Purge the pump to remove air bubbles. 4. Check for leaks and perform pump maintenance (e.g., replace seals). 5. Replace the detector lamp if its energy is low. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in solvent ratios or pH. 2. Fluctuating Column Temperature: Lack of a column oven or poor temperature control. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. 4. Flow Rate Instability: Issues with the pump or leaks in the system. | 1. Prepare mobile phase accurately and consistently. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated for a sufficient time before starting the analysis. 4. Check the pump for consistent flow and inspect for any leaks. |
Frequently Asked Questions (FAQs)
1. What is a stability-indicating HPLC method?
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact API from its degradation products and any process impurities, ensuring that the measured API concentration is not artificially inflated by co-eluting substances.
2. Why is it necessary to perform forced degradation studies?
Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance under more severe conditions than accelerated stability studies. This helps to:
-
Identify potential degradation products.
-
Elucidate the degradation pathways of the drug.
-
Demonstrate the specificity and separating power of the HPLC method.
-
Provide insights into the intrinsic stability of the molecule, which aids in formulation and packaging development.
3. What are the typical stress conditions used for this compound?
Based on standard ICH guidelines and studies on the parent drug, Azelastine, typical stress conditions would include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60-80°C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60-80°C.
-
Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature or slightly elevated temperature.
-
Thermal Degradation: e.g., Dry heat at 70-80°C.
-
Photolytic Degradation: Exposing the drug solution to UV and visible light (e.g., ICH option 1 or 2).
4. How do I choose the right HPLC column?
For a compound like this compound, which is a basic molecule, a C18 column is a common and suitable choice. To minimize peak tailing, it is highly recommended to use a modern, high-purity, base-deactivated (end-capped) silica column.
5. What are the key validation parameters for a stability-indicating method according to ICH guidelines?
According to ICH Q2(R2) guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with mobile phase.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve and dilute to the target concentration in the mobile phase.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV/Visible light in a photostability chamber. Analyze a control sample stored in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
Protocol 2: HPLC Method for this compound
This protocol provides a starting point for method development. Optimization may be required.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (Base-deactivated) |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Sample Diluent | Mobile Phase |
Method Validation Summary
The following table summarizes typical acceptance criteria for the validation of a stability-indicating HPLC method for this compound, based on ICH guidelines.
| Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.999 for the analyte peak in stressed samples. No interference from blank, placebo, or degradation products at the retention time of this compound. |
| Linearity (R²) | ≥ 0.999 over the concentration range (e.g., 50-150% of nominal concentration). |
| Accuracy (% Recovery) | 98.0% to 102.0% at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1; %RSD ≤ 10.0% |
| Robustness | %RSD of results should be ≤ 2.0% after small, deliberate changes to method parameters (e.g., pH ±0.2, organic phase ±2%, flow rate ±0.1 mL/min). |
Visualizations
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Bioanalysis of Desmethylazelastine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the bioanalysis of Desmethylazelastine. Our aim is to help you address common challenges, particularly those related to matrix effects, to ensure accurate and reproducible quantification in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioanalysis important?
A1: this compound is the primary active metabolite of the antihistamine Azelastine. It is formed in the body by cytochrome P450 enzymes (CYP3A4, CYP2D6, and to a lesser extent, CYP1A2). This compound itself exhibits potent H1-receptor antagonist activity and has a longer elimination half-life (approximately 54 hours) than its parent drug, Azelastine (around 22 hours). Therefore, accurate quantification of this compound in biological fluids like plasma is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, helping to understand the overall efficacy and safety profile of Azelastine. In plasma, this compound concentrations can range from 20-50% of the parent Azelastine concentrations following intranasal administration.
Q2: What are the main challenges associated with the bioanalysis of this compound?
A2: The primary challenges in this compound bioanalysis are related to its low concentrations in biological matrices (typically in the pg/mL to low ng/mL range) and its susceptibility to matrix effects. One of the most significant documented issues is an "abnormal signal loss" during LC-MS/MS method development[1][2]. Due to its high plasma protein binding (approximately 97%), efficient extraction from the matrix is critical to avoid interferences and ensure accurate quantification.
Q3: What causes matrix effects in this compound bioanalysis?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source by co-eluting endogenous components from the biological sample. For this compound, the primary sources of matrix effects are phospholipids from cell membranes, which can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results. Other potential sources include salts, endogenous metabolites, and anticoagulants used during sample collection.
Q4: How can I assess the presence of matrix effects in my this compound assay?
A4: The two most common methods for evaluating matrix effects are:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of a neat solution of this compound at the same concentration. The ratio of these peak areas gives a quantitative measure of the matrix effect.
Troubleshooting Guide
Issue 1: Abnormal Signal Loss or Instability for this compound
Possible Causes:
-
Matrix Effects: Co-eluting phospholipids or other endogenous components are suppressing the ionization of this compound.
-
Suboptimal Sample Preparation: Inefficient extraction leading to poor recovery and high levels of interfering matrix components.
-
LC-MS System Contamination: Buildup of contaminants in the ion source, transfer optics, or mass analyzer can lead to a gradual or sudden loss of signal[3][4].
-
Analyte Instability: Degradation of this compound in the biological matrix or during sample processing.
-
Inappropriate LC-MS Parameters: Suboptimal mobile phase composition, pH, or mass spectrometer settings can lead to poor ionization efficiency and signal instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for abnormal signal loss.
Solutions:
-
Optimize Sample Preparation:
-
Switch to Liquid-Liquid Extraction (LLE): LLE is a documented successful technique for this compound, as it can effectively separate the analyte from many interfering matrix components.
-
Consider Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts than LLE and may be necessary for particularly challenging matrices.
-
Protein Precipitation (PPT) as a last resort: While simple, PPT is often insufficient for removing phospholipids and may lead to significant matrix effects. If used, it should be followed by a further clean-up step.
-
-
Refine LC-MS Parameters:
-
Mobile Phase Modification: Experiment with different mobile phase additives (e.g., ammonium formate, formic acid) and pH to improve the ionization efficiency of this compound.
-
Chromatographic Separation: Adjust the gradient profile to ensure this compound elutes in a region free from significant ion suppression.
-
Source Parameter Optimization: Optimize ion source parameters such as temperature, gas flows, and spray voltage to maximize the signal for this compound.
-
-
System Maintenance:
-
Regularly clean the ion source and mass spectrometer optics to prevent the buildup of contaminants that can cause signal drift and loss.
-
-
Assess Analyte Stability:
-
Perform bench-top, freeze-thaw, and long-term stability studies to ensure that this compound is not degrading in the biological matrix under your storage and processing conditions.
-
Issue 2: Poor Reproducibility and Accuracy
Possible Causes:
-
Inconsistent Matrix Effects: Variation in the composition of the biological matrix between different samples or batches can lead to variable ion suppression or enhancement.
-
Inadequate Internal Standard (IS): The internal standard may not be effectively compensating for variations in extraction efficiency and matrix effects.
-
Sample Preparation Variability: Inconsistent execution of the sample preparation protocol can introduce variability in analyte recovery.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the ideal choice as it will have nearly identical physicochemical properties and chromatographic behavior, allowing it to effectively track and compensate for matrix effects and extraction variability.
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is well-defined and consistently followed for all samples, including calibration standards, quality controls, and unknown samples.
-
Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the unknown samples to help compensate for consistent matrix effects.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is based on a validated method for the simultaneous determination of Azelastine and this compound in human plasma.
Materials:
-
Human plasma samples
-
This compound and a suitable internal standard (e.g., Azelastine-(13)C, d3) stock solutions
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of MTBE.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the known amount of this compound and IS into the reconstitution solution.
-
Set B (Post-Spiked Matrix Samples): Extract six different lots of blank plasma using the LLE protocol described above. After the evaporation step, reconstitute the dried extracts with the reconstitution solution containing the known amount of this compound and IS.
-
Set C (Blank Matrix): Extract a blank plasma sample without spiking the analyte or IS.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (CV%) of the IS-normalized matrix factors from the six different lots of plasma should be ≤15%.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis
| Technique | Principle | Pros | Cons | Applicability for this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins. | Simple, fast, and inexpensive. | Non-selective, often results in significant matrix effects from phospholipids. May lead to signal suppression. | Not recommended as a standalone method due to the high potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic). | Good sample cleanup, can remove a significant portion of phospholipids and salts. A documented successful method. | Can be labor-intensive and may not be suitable for highly polar metabolites. | Recommended. Provides a good balance of cleanup efficiency and ease of use for this compound. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a strong solvent. | Provides the cleanest extracts, leading to minimal matrix effects. Can be automated. | More complex and expensive method development. | Highly Recommended. Especially for methods requiring the lowest limits of quantification and highest data quality. |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Rationale |
| LC Column | C18 or similar reversed-phase column | Provides good retention and separation for moderately polar compounds like this compound. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate | Acidic modifier promotes protonation and good peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for elution from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical HPLC. |
| Injection Volume | 5 - 10 µL | A smaller injection volume can sometimes mitigate matrix effects. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound contains basic nitrogen atoms that are readily protonated. |
| MRM Transitions | Precursor ion (Q1) -> Product ion (Q3) | To be determined empirically for this compound (e.g., by infusing a standard solution). |
| Internal Standard | Stable Isotope-Labeled this compound | Provides the most accurate correction for matrix effects and extraction variability. |
Visualizations
Caption: General workflow for this compound bioanalysis.
References
- 1. Simultaneous determination of azelastine and its major metabolite this compound in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 4. zefsci.com [zefsci.com]
Overcoming challenges in the synthesis of Desmethylazelastine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Desmethylazelastine.
Troubleshooting Guide
Q1: We are experiencing low yields in our synthesis of this compound. What are the common causes and how can we optimize the reaction?
A1: Low yields in this compound synthesis can stem from several factors, primarily related to incomplete reactions, side product formation, and purification challenges. Two main synthetic strategies are generally considered: direct synthesis or the N-demethylation of Azelastine.
Common Causes of Low Yield:
-
Incomplete N-demethylation of Azelastine: The N-demethylation of tertiary amines like Azelastine can be challenging, often requiring harsh reaction conditions which can lead to degradation of the starting material and product.
-
Side Reactions: The synthesis of the phthalazinone core and subsequent alkylations can lead to various impurities. Common side products include N-oxide and nitroso derivatives of Azelastine and this compound.[1][2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and choice of reagents are critical. For instance, one synthetic route involves heating 4-Chlorophenylacetic acid with sodium acetate in 1-methyl-pyrrolidin-2-one at 200°C for 48 hours, followed by reaction with hydrazine in ethanol at 85°C for 15 hours.[3] Deviation from optimal conditions can significantly impact yield.
-
Purification Losses: this compound (a secondary amine) and Azelastine (a tertiary amine) have similar polarities, making their separation by conventional chromatography challenging and often leading to significant product loss.
Troubleshooting and Optimization Strategies:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and identify the optimal reaction time. A typical TLC mobile phase for related compounds is a 3:7 mixture of ethyl acetate and hexane.[1]
-
Reagent Selection for N-demethylation: If starting from Azelastine, explore various N-demethylation reagents. While classic methods like the von Braun reaction (using BrCN) exist, they are often harsh. Milder, more selective modern reagents or catalytic methods should be considered.
-
Temperature and Time Optimization: Systematically vary the reaction temperature and time to find the optimal balance between reaction completion and byproduct formation. Design of Experiments (DoE) can be a valuable tool for this optimization.
-
Purification Strategy:
-
Buffer-Assisted Extraction: Exploit the difference in basicity between the secondary amine (this compound) and the tertiary amine (Azelastine) using buffer solutions of varying pH for selective extraction.
-
Amine-Functionalized Silica Gel Chromatography: Standard silica gel is acidic and can lead to poor separation and tailing of amines. Using amine-functionalized silica can improve the chromatographic separation.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol) can be an effective final purification step to achieve high purity.[1]
-
Q2: We are observing multiple impurities in our reaction mixture. How can we identify and minimize them?
A2: Impurity profiling is crucial for a successful synthesis. The primary impurities in Azelastine-related syntheses are often process-related.
Common Impurities:
-
Azelastine Impurity A, C, and D (as per European Pharmacopoeia)
-
Azelastine N-oxide
-
Azelastine Desmethyl Nitroso
-
Unreacted starting materials
Identification Techniques:
-
HPLC: High-Performance Liquid Chromatography is the method of choice for separating and quantifying impurities.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of the impurities, providing strong clues to their structures.
-
NMR: Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C) can provide detailed structural information for isolated impurities.
-
FTIR: Fourier-Transform Infrared spectroscopy can help identify functional groups present in the impurities.
Minimization Strategies:
-
Control of Reaction Atmosphere: Some side reactions, like oxidation to the N-oxide, can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Starting Materials: Ensure the purity of all starting materials and reagents to avoid introducing impurities from the outset.
-
Optimized Work-up Procedure: The work-up process should be designed to remove as many impurities as possible. For example, acidic or basic washes can remove basic or acidic impurities, respectively.
Q3: The purification of this compound from the reaction mixture is proving difficult. What are the recommended purification protocols?
A3: The co-presence of Azelastine and other structurally similar impurities makes the purification of this compound a significant challenge.
Recommended Purification Strategies:
-
Column Chromatography:
-
Stationary Phase: Amine-functionalized silica gel is recommended over standard silica gel to reduce tailing and improve separation of basic compounds.
-
Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can further improve peak shape and resolution on standard silica. A mobile phase of 1:9 methanol:chloroform has been used for TLC analysis of related compounds.
-
-
Acid-Base Extraction: This technique can be used to separate amines from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute acid solution. The amines will be protonated and move to the aqueous layer. The aqueous layer is then basified, and the free amines are extracted back into an organic solvent.
-
Recrystallization: For the final purification step, recrystallization from a suitable solvent like ethanol can yield a high-purity crystalline product.
Frequently Asked Questions (FAQs)
Q4: What are the key starting materials for the synthesis of this compound?
A4: One common synthetic route starts from 4-Chlorophenylacetic acid. An alternative conceptual approach is the N-demethylation of Azelastine.
Q5: What are the typical reaction conditions for the synthesis of the phthalazinone core?
A5: A reported multi-step synthesis involves the following key steps for the core structure formation:
-
Reaction of 4-Chlorophenylacetic acid with sodium acetate in 1-methyl-pyrrolidin-2-one at 200°C for 48 hours.
-
Cyclization with hydrazine in ethanol at 85°C for 15 hours.
Q6: Which analytical techniques are essential for characterizing this compound?
A6: A combination of spectroscopic and chromatographic techniques is essential for the full characterization of this compound:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight. The molecular ion peak for this compound is expected at m/z 368 [M+H]⁺.
-
FTIR Spectroscopy: To identify key functional groups such as N-H, C=O, and C-Cl bonds.
-
HPLC: To determine the purity of the final compound and to quantify any impurities.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂ClN₃O | |
| Molecular Weight | 367.87 g/mol | |
| CAS Number | 47491-38-3 | |
| Appearance | White to off-white solid | |
| Purity (example) | >98% |
Table 2: Key Reagents and Conditions from a Reported Synthetic Route
| Step | Reactants | Reagents/Solvents | Temperature | Time | Reference |
| 1 | 4-Chlorophenylacetic acid | Sodium acetate / 1-methyl-pyrrolidin-2-one | 200°C | 48 h | |
| 2 | Intermediate from Step 1 | Hydrazine / Ethanol | 85°C | 15 h | |
| 3 | Subsequent steps | Not detailed in the provided search results | - | - | - |
Experimental Protocols
General Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC):
-
Prepare a TLC plate (silica gel 60 F₂₅₄).
-
Dissolve a small sample of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of the TLC plate.
-
Develop the plate in a chamber containing an appropriate mobile phase (e.g., 3:7 ethyl acetate:hexane or 1:9 methanol:chloroform).
-
Visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Rf values of the starting material, product, and any byproducts to monitor the progress of the reaction.
General Protocol for Product Extraction:
-
Once the reaction is complete (as determined by TLC or HPLC), cool the reaction mixture to room temperature.
-
Add an appropriate organic solvent (e.g., dichloromethane) to the mixture.
-
Transfer the mixture to a separatory funnel.
-
If necessary, wash the organic layer with water, brine, or a suitable aqueous solution to remove inorganic salts and other water-soluble impurities.
-
Separate the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Method validation issues for Desmethylazelastine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the method validation for Desmethylazelastine quantification. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the quantification of this compound in biological matrices?
A1: The most frequently encountered challenges include:
-
Signal Loss and Variability: An abnormal signal loss for this compound has been reported during method development.[1] This can be due to various factors including analyte instability, issues with extraction, or matrix effects.
-
Matrix Effects: Like many bioanalytical methods, the quantification of this compound by LC-MS/MS can be susceptible to matrix effects.[2][3][4] These effects, caused by other components in the sample matrix, can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results.
-
Analyte Stability: The stability of this compound in biological samples is crucial for accurate quantification. Degradation can occur due to factors like temperature, pH, and enzymatic activity during sample collection, storage, and processing.
-
Achieving Adequate Sensitivity: For pharmacokinetic studies, achieving a low limit of quantification (LLOQ) is often necessary to accurately capture the concentration-time profile of this compound.
Q2: What type of analytical method is typically used for this compound quantification?
A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the most common and preferred method for the quantification of this compound in biological matrices like human plasma. This method offers high selectivity and sensitivity, which is essential for bioanalytical studies.
Q3: What are the key validation parameters to assess for a this compound quantification method?
A3: According to regulatory guidelines, the key validation parameters include:
-
Specificity and Selectivity
-
Linearity and Range
-
Precision (Intra-day and Inter-day)
-
Accuracy
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Troubleshooting Guides
Issue 1: Abnormal Signal Loss or High Variability
This guide provides a systematic approach to troubleshooting signal loss or high variability in this compound quantification.
Caption: Troubleshooting workflow for this compound signal loss.
Issue 2: Poor Peak Shape or Shifting Retention Times
This decision tree helps identify the cause of chromatographic issues.
Caption: Decision tree for chromatographic troubleshooting.
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol is a representative example based on published methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma, add the internal standard (e.g., Azelastine-¹³C,d₃).
-
Add 5.0 mL of extraction solvent (e.g., a mixture of n-hexane and 2-propanol).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: A C18 or Phenyl-Hexyl column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 20 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ions: These should be optimized for this compound and the internal standard.
Quantitative Data Summary
The following tables summarize typical validation results for the quantification of this compound in human plasma.
Table 1: Linearity and Range
| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |
| This compound | 10.0 - 200 | > 0.99 |
| Azelastine | 10.0 - 1000 | > 0.99 |
| Data synthesized from published literature. |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |
| This compound | Low QC | ≤ 15% | ≤ 15% | 85 - 115% |
| Mid QC | ≤ 15% | ≤ 15% | 85 - 115% | |
| High QC | ≤ 15% | ≤ 15% | 85 - 115% | |
| Acceptance criteria based on FDA guidance and reported data showing CV% ≤ 12.8%. |
References
- 1. Simultaneous determination of azelastine and its major metabolite this compound in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
Optimizing storage conditions to prevent Desmethylazelastine degradation
Technical Support Center: Desmethylazelastine Stability
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage and handling of this compound to prevent its degradation. Below are frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored under controlled conditions. While specific data for this compound is limited, recommendations are based on its parent compound, Azelastine, and general best practices for pharmaceutical compounds.
-
Temperature: Solid this compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) for long-term storage.[1][2] For short-term use, controlled room temperature between 20°C to 25°C (68°F to 77°F) is acceptable, but exposure to excessive heat should be avoided.[3]
-
Light: Protect the compound from light.[3] Use amber vials or store containers in a dark place to prevent photolytic degradation. Studies on Azelastine show significant degradation under photolytic conditions.[4]
-
Moisture: Store in a dry place, preferably in a desiccator, to prevent hydrolysis. High humidity can accelerate the degradation of many pharmaceutical compounds.
-
Form: As a solid, the compound is generally more stable. If preparing solutions, they should be used fresh. If storage of solutions is necessary, they should be kept refrigerated and protected from light. The choice of solvent can also impact stability; this compound is slightly soluble in methanol and chloroform.
Q2: My HPLC/UPLC analysis shows unexpected peaks in my this compound sample. Could this be degradation, and how do I confirm it?
A2: The appearance of new peaks is a strong indicator of degradation or impurity. Forced degradation studies on the parent compound, Azelastine, have identified multiple degradation products resulting from hydrolysis, oxidation, and photolysis. It is plausible that this compound follows similar pathways.
Troubleshooting Steps:
-
Review Storage Conditions: Immediately verify that the sample has been stored according to the recommended conditions (see Q1). Check for any deviations in temperature, light exposure, or humidity.
-
Perform a Forced Degradation Study: To identify the nature of the degradants, subject a fresh, pure sample of this compound to controlled stress conditions (see Experimental Protocol section below). This will help you match the retention times of the unknown peaks to specific degradation products.
-
Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC, UPLC) can separate the main compound from all potential degradation products. A validated stability-indicating method is crucial for accurate quantification.
-
Employ Mass Spectrometry (MS): Couple your liquid chromatography (LC) system to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the unknown peaks. This is the most definitive way to characterize and identify degradation products.
Q3: What are the common degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, the pathways for its parent compound, Azelastine, are well-documented and provide a strong indication of how this compound might degrade. The primary pathways include:
-
Oxidation: The nitrogen atoms in the azepine and phthalazinone rings are susceptible to oxidation, potentially forming N-oxides. This is a common degradation route for similar compounds.
-
Hydrolysis: The amide bond in the phthalazinone ring can be susceptible to hydrolysis under strong acidic or alkaline conditions, leading to ring-opening. Azelastine shows significant degradation under alkaline hydrolytic conditions.
-
Photodegradation: Exposure to UV or visible light can induce complex degradation reactions. Azelastine is known to be labile under photolytic stress.
Quantitative Stability Data
The following table summarizes the degradation behavior of the parent compound, Azelastine HCl, under various stress conditions as per International Council for Harmonisation (ICH) guidelines. This data serves as a proxy for understanding the potential stability of this compound.
| Stress Condition | Reagent/Parameters | Duration | Observation on Azelastine HCl | Potential Impact on this compound |
| Acid Hydrolysis | 0.1 M HCl | 8 hours (reflux) | Significant Degradation | High susceptibility expected. |
| Base Hydrolysis | 0.1 M NaOH | 2 hours (reflux) | Very High Degradation | Very high susceptibility expected. |
| Oxidative | 30% H₂O₂ | 24 hours (RT) | Significant Degradation | High susceptibility expected, likely N-oxidation. |
| Thermal | 60°C | 48 hours | Relatively Stable | Expected to be stable under moderate heat. |
| Photolytic (Neutral) | UV Light (254 nm) | 24 hours | Significant Degradation | High susceptibility expected. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines how to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Cool, neutralize with 1 M HCl, and dilute to 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to 100 µg/mL.
-
Thermal Degradation: Store the stock solution (in a sealed vial) at 70°C for 48 hours. Cool and dilute to 100 µg/mL.
-
Photodegradation: Expose 1 mL of stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Dilute to 100 µg/mL.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC-UV or LC-MS method.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general-purpose HPLC method adapted from studies on Azelastine, suitable for assessing the stability of this compound. Method optimization may be required.
-
Apparatus: HPLC system with UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 0.04 M phosphate buffer (pH 3.5) in a 35:65 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 241 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound at 100 µg/mL in the mobile phase.
-
Sample Preparation: Dilute samples (from storage or forced degradation studies) to an expected concentration of 100 µg/mL using the mobile phase.
-
Analysis: Inject the standard and samples. Calculate the percentage of this compound remaining and the relative percentage of each degradation peak.
References
- 1. This compound CAS#: 47491-38-3 [chemicalbook.com]
- 2. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 3. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desmethylazelastine Extraction from Biological Matrices
Welcome to the technical support center for the refinement of extraction methods for Desmethylazelastine from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices?
A1: The primary methods for extracting this compound, an active metabolite of Azelastine, from biological matrices such as plasma and urine are:
-
Liquid-Liquid Extraction (LLE): This is a widely used technique that separates compounds based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, which is then eluted with an appropriate solvent.
-
Protein Precipitation (PP): This technique involves adding a precipitating agent, typically a solvent or an acid, to the biological sample to denature and remove proteins.
Q2: I am experiencing low recovery of this compound. What are the potential causes?
A2: Low recovery of this compound can stem from several factors depending on the extraction method used. For Liquid-Liquid Extraction (LLE), incomplete extraction due to suboptimal pH or solvent choice is a common cause. In Solid-Phase Extraction (SPE), issues can arise from an inappropriate sorbent type, insufficient elution solvent strength, or the cartridge drying out. For Protein Precipitation (PP), the choice of precipitating agent and the ratio of solvent to sample are critical. Incomplete precipitation can lead to the loss of the analyte.
Q3: What causes the "abnormal signal loss issue" sometimes observed with this compound?
A3: An abnormal signal loss for this compound has been reported during method development.[1] This can be attributed to the physicochemical properties of the analyte and its interaction with the analytical instrumentation. The issue can often be resolved by optimizing the chromatographic conditions and the mass spectrometry parameters.
Q4: How do I minimize matrix effects when analyzing this compound?
A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, can significantly impact the accuracy of your results. To minimize these effects, consider the following:
-
Optimize Sample Cleanup: Employ a more rigorous extraction and cleanup procedure to remove interfering substances.
-
Chromatographic Separation: Improve the separation of this compound from matrix components by adjusting the mobile phase composition, gradient, or using a different column.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) can help to compensate for matrix effects as it will be affected similarly to the analyte of interest.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Suboptimal pH of the aqueous phase. | Adjust the pH of the sample to ensure this compound is in a non-ionized state, enhancing its partitioning into the organic solvent. |
| Inappropriate extraction solvent. | Select a solvent with a higher affinity for this compound. A mixture of solvents can also be tested. | |
| Emulsion Formation | Vigorous shaking or vortexing. | Gently rock or invert the sample to mix the phases. |
| High concentration of lipids or proteins in the sample. | Add salt (salting out) to the aqueous phase to break the emulsion. Centrifugation at a higher speed can also be effective. | |
| High Variability in Results | Inconsistent pipetting or phase separation. | Ensure accurate and consistent volumes are used. Allow adequate time for complete phase separation before collecting the organic layer. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Inappropriate sorbent material. | Select a sorbent that has a strong and specific interaction with this compound. |
| Insufficient elution solvent volume or strength. | Increase the volume or the elution strength of the solvent. A step-wise elution with increasing solvent strength may be beneficial. | |
| Cartridge drying out before sample loading. | Ensure the sorbent bed remains conditioned and does not dry out before the sample is applied. | |
| Poor Reproducibility | Inconsistent flow rate during sample loading or elution. | Use a vacuum manifold or an automated system to maintain a consistent and controlled flow rate. |
| Breakthrough of the analyte during sample loading. | Decrease the sample loading flow rate or use a larger sorbent bed mass. | |
| Contamination/Interference | Inadequate washing of the cartridge. | Optimize the washing step with a solvent that removes interferences without eluting this compound. |
Protein Precipitation (PP) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Co-precipitation of this compound with proteins. | Optimize the type and amount of precipitating agent. Acetonitrile is a commonly used and effective agent.[2] |
| Incomplete protein precipitation. | Ensure the correct ratio of precipitating solvent to the biological sample is used. A 3:1 ratio is often effective. | |
| Clogged LC Column/Injector | Incomplete removal of precipitated proteins. | Increase the centrifugation speed and/or time to ensure a compact pellet. Carefully collect the supernatant without disturbing the pellet. |
| Ion Suppression | High concentration of residual precipitating agent or matrix components in the final extract. | Evaporate the supernatant to dryness and reconstitute in a mobile phase-compatible solvent. |
Data Presentation: Comparison of Extraction Methods
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) |
| Analyte | This compound | Azelastine (as a proxy) | Azelastine (as a proxy) |
| Biological Matrix | Human Plasma[1] | Nasal Mucosa[3] | Nasal Mucosa[3] |
| Recovery | Data not explicitly provided, but method was successfully validated. | Average Recovery: 101.56% ± 0.39% | Average Recovery: 101.56% ± 0.39% |
| Matrix Effect | Issue of abnormal signal loss was resolved through method optimization. | Suppression effect observed. | Suppression effect observed. |
| Linearity Range | 10.0 - 200 pg/mL | 8 - 125 µg/mL | 8 - 125 µg/mL |
| Precision (CV%) | ≤ 12.8% | Within acceptable limits as per FDA guidelines. | Within acceptable limits as per FDA guidelines. |
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction of this compound from Human Plasma
This protocol is adapted from the method described by Zha and Shum (2012).
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard solution (Azelastine-¹³C, d₃).
-
Add 100 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: Liquid-Liquid Extraction Workflow for this compound.
Caption: Troubleshooting Logic for Low Analyte Recovery.
References
- 1. Simultaneous determination of azelastine and its major metabolite this compound in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression of Desmethylazelastine in mass spectrometry
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of ion suppression for Desmethylazelastine in mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for my this compound analysis?
A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2] It is a reduction in the signal intensity of a target analyte, such as this compound, caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][3] These interfering substances compete with this compound for ionization in the MS source, leading to a decreased number of analyte ions reaching the detector.[1] This phenomenon can severely compromise analytical results by causing:
-
Decreased sensitivity and high limits of detection.
-
Poor accuracy and precision.
-
Inaccurate and unreliable quantification.
Even highly selective tandem mass spectrometry (MS/MS) methods are susceptible to ion suppression because the interference occurs during the initial ionization process, before mass analysis.
Q2: What are the common causes of ion suppression when analyzing this compound in biological samples?
A2: When analyzing this compound in complex biological matrices, ion suppression is primarily caused by endogenous components that are not adequately removed during sample preparation. The most common culprits include:
-
Phospholipids: Abundant in plasma and notorious for causing ion suppression.
-
Salts and Buffers: Non-volatile salts can crystallize on the ESI droplet, hindering the ionization of the analyte.
-
Proteins and Peptides: Residual proteins and peptides from the sample can interfere with the ionization process.
-
Other Endogenous Molecules: Lipids and other small molecules present in the biological matrix can also contribute to the matrix effect.
Q3: How can I definitively determine if ion suppression is affecting my results?
A3: The most direct method to identify regions of ion suppression in your chromatographic run is the post-column infusion experiment . This technique involves continuously infusing a standard solution of this compound into the mass spectrometer, downstream from the analytical column. A blank, extracted matrix sample is then injected onto the LC system. A significant drop in the constant baseline signal for this compound indicates the retention time at which matrix components are eluting and causing suppression.
Q4: What is the most effective way to compensate for unavoidable ion suppression?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust and widely accepted method to compensate for ion suppression. A SIL-IS for this compound will have nearly identical chemical properties and chromatographic retention time. Therefore, it will experience the same degree of ion suppression as the analyte. By measuring the peak area ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved even in the presence of variable matrix effects.
Q5: Can changing the mass spectrometer's ionization source or mode help reduce ion suppression?
A5: Yes, modifying the ionization technique can be a viable strategy. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI), which is more commonly affected by matrix components. If your experimental setup allows, switching from ESI to APCI could mitigate the issue. Additionally, you can try switching the ESI polarity (e.g., from positive to negative ion mode). It is possible that the interfering matrix components ionize in one polarity while this compound can be detected in the other, effectively separating the analyte signal from the suppression effect.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
This is a primary indicator of significant ion suppression. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for addressing low signal intensity.
Issue 2: Inconsistent and Irreproducible Quantitative Results
This issue often arises from sample-to-sample variations in matrix effects.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most critical step to correct for variability. A SIL-IS co-elutes with this compound and experiences the same matrix effects, allowing for reliable ratiometric quantification.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples (e.g., blank plasma). This ensures that the calibration curve accurately reflects the ion suppression present in the samples.
-
Standardize Sample Preparation: Ensure your sample preparation protocol, whether it's Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation, is highly consistent across all samples to minimize variations in matrix component removal.
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Methods
This table demonstrates the potential impact of different sample preparation techniques on this compound signal intensity and the observed matrix effect.
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Matrix Effect (%)* | Key Advantage |
| Protein Precipitation (PPT) | 85,000 | -66% | Simple and fast |
| Liquid-Liquid Extraction (LLE) | 215,000 | -14% | Good removal of polar interferences |
| Solid-Phase Extraction (SPE) | 240,000 | -4% | High selectivity and cleanliness |
*Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression.
Table 2: Impact of Chromatographic Optimization
This table illustrates how adjusting chromatographic conditions can shift the this compound peak away from a zone of ion suppression identified via post-column infusion.
| Method | Retention Time of Suppression Zone (min) | Retention Time of this compound (min) | Analyte Signal-to-Noise Ratio |
| Method A (Initial) | 1.5 - 2.0 | 1.8 | 150 |
| Method B (Optimized Gradient) | 1.5 - 2.0 | 2.5 | 780 |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify chromatographic regions where co-eluting matrix components suppress the this compound signal.
Methodology:
-
Prepare a Standard Solution: Create a solution of this compound (e.g., 100 ng/mL) in a suitable solvent like methanol.
-
System Setup:
-
Use a T-junction to connect the outlet of the LC analytical column to both the mass spectrometer's ESI probe and a syringe pump.
-
Load the prepared this compound solution into the syringe pump.
-
-
Execution:
-
Begin acquiring data on the mass spectrometer, monitoring the specific MRM transition for this compound.
-
Start the LC mobile phase flow.
-
Infuse the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) to obtain a stable, elevated baseline signal.
-
Inject a blank, extracted biological matrix sample (prepared using your standard protocol) onto the LC column.
-
-
Analysis: Monitor the baseline of the this compound signal. Any significant and reproducible drop in signal intensity indicates a region of ion suppression.
Caption: Experimental setup for post-column infusion analysis.
Protocol 2: General Liquid-Liquid Extraction (LLE) for Plasma Samples
Objective: To extract this compound from plasma while minimizing the carryover of endogenous interferences like phospholipids. A previously published method for azelastine and this compound utilized LLE.
Methodology:
-
Sample Aliquoting: Pipette a known volume of plasma sample (e.g., 200 µL) into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the SIL-IS solution.
-
pH Adjustment (Optional but Recommended): Add a basic buffer (e.g., 0.1 M NaOH) to raise the pH, ensuring this compound is in its non-ionized, more extractable form.
-
Extraction:
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., 1 mL of methyl tert-butyl ether or a hexane/isoamyl alcohol mixture).
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
-
Phase Separation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer containing the analyte to a new clean tube, avoiding the aqueous layer and any proteinaceous interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small, known volume of mobile phase (e.g., 100 µL) and vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Caption: Decision tree for selecting an ion suppression mitigation strategy.
References
Strategies to enhance the resolution of Desmethylazelastine peaks in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Desmethylazelastine peaks in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic challenges encountered when analyzing this compound?
A1: this compound, being a primary metabolite of Azelastine, is more polar than its parent compound. This polarity difference can present challenges in reversed-phase chromatography, often leading to poor retention, peak tailing, and co-elution with other components, especially with the parent drug, Azelastine. Achieving adequate resolution between this compound and Azelastine is a primary objective in method development.
Q2: What is a good starting point for developing a reversed-phase HPLC method for this compound?
A2: A good starting point is to use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The initial mobile phase composition can be guided by literature methods for Azelastine and its metabolites, often starting with a higher aqueous content to retain the more polar this compound.[1][2]
Q3: How does the mobile phase pH affect the peak shape and retention of this compound?
A3: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound. Azelastine has a pKa of 8.88.[3] As a basic compound, at a pH below its pKa, this compound will be protonated and may exhibit strong interactions with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[3][4] Adjusting the pH can modulate the degree of ionization and significantly impact retention time and peak symmetry. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form.
Q4: What are the advantages of using a Phenyl-Hexyl column over a traditional C18 column for this separation?
A4: While C18 columns rely primarily on hydrophobic interactions, Phenyl-Hexyl columns offer alternative selectivity through π-π interactions with aromatic analytes. This can be advantageous for separating compounds with similar hydrophobicity but different aromaticity, such as this compound and Azelastine. The phenyl stationary phase can provide unique selectivity that may lead to improved resolution where a C18 column fails.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Azelastine Peaks
This is a common issue due to the structural similarity of the two compounds. The following steps can be taken to improve resolution:
Troubleshooting Workflow for Poor Resolution
Caption: A stepwise approach to troubleshooting poor peak resolution.
Detailed Steps:
-
Adjust Mobile Phase pH: Systematically vary the pH of the aqueous portion of the mobile phase. For basic compounds like this compound, moving to a lower pH (e.g., pH 3-4) can suppress the interaction with silanol groups and improve peak shape, which in turn can enhance resolution. Conversely, exploring a higher pH (e.g., pH 7-8) might alter the selectivity between the two compounds. A pH study is crucial for finding the optimal separation window.
-
Change the Organic Modifier: If using acetonitrile, try switching to methanol or a combination of both. Methanol can offer different selectivity for polar compounds compared to acetonitrile and may improve the resolution between this compound and Azelastine.
-
Modify the Gradient Profile: If using gradient elution, make the gradient shallower around the elution time of the two peaks. A slower ramp of the organic modifier will increase the separation time between the analytes and can significantly improve resolution.
-
Change Column Chemistry: If a C18 column is not providing adequate separation, consider a column with a different stationary phase. A Phenyl-Hexyl column is a good alternative due to its different selectivity mechanism (π-π interactions).
-
Optimize Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and efficiency. Experiment with temperatures in the range of 25-40°C. Increasing the temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.
Issue 2: Peak Tailing of the this compound Peak
Peak tailing is a frequent problem for basic compounds on silica-based columns.
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Detailed Steps:
-
Lower Mobile Phase pH: As this compound is a basic compound, peak tailing is often caused by secondary interactions with acidic silanol groups on the stationary phase. Lowering the pH of the mobile phase (e.g., to pH 3) will protonate the silanol groups, reducing these interactions and leading to more symmetrical peaks.
-
Add a Mobile Phase Additive: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and reduce peak tailing. A concentration of 0.1% TEA is a common starting point.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape by maintaining a more consistent pH environment on the column surface and reducing secondary interactions. Concentrations in the range of 25-50 mM are typically effective.
-
Check Column Health: Peak tailing can also be a sign of a deteriorating column, such as a void at the column inlet or contamination. If the problem persists and is observed for other compounds as well, flushing the column or replacing it may be necessary.
Issue 3: Peak Splitting
Split peaks can be caused by several factors related to the sample, mobile phase, or hardware.
Troubleshooting Workflow for Peak Splitting
Caption: A logical flow for diagnosing the cause of peak splitting.
Detailed Steps:
-
Check Sample Solvent Compatibility: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion, including splitting. It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.
-
Inspect Column Frit: A partially blocked frit at the inlet of the column can cause the sample to be distributed unevenly onto the column, leading to split peaks. If contamination is suspected, back-flushing the column may help. If the problem persists, the frit or the entire column may need to be replaced.
-
Check for a Column Void: A void or channel in the stationary phase bed can also lead to peak splitting. This is often accompanied by a loss of efficiency and a decrease in backpressure. A column with a significant void will likely need to be replaced.
Data Presentation
Table 1: Influence of Mobile Phase pH on Retention and Peak Shape of Basic Analytes
| Mobile Phase pH vs. Analyte pKa | Analyte State | Interaction with C18 | Expected Retention Time | Expected Peak Shape |
| pH < pKa - 2 | Predominantly Ionized | Potential for ion-exchange with silanols | Shorter | Can be tailing without additives |
| pH ≈ pKa | Mixed (Ionized/Neutral) | Inconsistent | Variable, often broad | Poor, potentially split or broad |
| pH > pKa + 2 | Predominantly Neutral | Stronger hydrophobic interaction | Longer | Generally improved symmetry |
Note: This table provides a general guide. The optimal pH for this compound may vary depending on the specific column and other chromatographic conditions.
Table 2: Comparison of Common HPLC Columns for Polar Analyte Separation
| Column Type | Primary Interaction Mechanism | Advantages for this compound | Potential Disadvantages |
| C18 (ODS) | Hydrophobic | Widely available, good starting point. | May have insufficient retention for polar compounds, potential for silanol interactions. |
| C8 | Hydrophobic | Less retentive than C18, may be suitable if retention on C18 is too strong. | Similar potential for silanol interactions as C18. |
| Phenyl-Hexyl | π-π interactions, Hydrophobic | Alternative selectivity, can improve resolution of aromatic compounds from non-aromatic ones. | May have different retention characteristics that require significant method redevelopment. |
| Embedded Polar Group (EPG) | Hydrophobic, Hydrogen bonding | Reduced silanol interactions, better peak shape for basic compounds, compatible with highly aqueous mobile phases. | May have different selectivity compared to standard C18 columns. |
Experimental Protocols
Protocol 1: Generic Method for Initial Screening of this compound and Azelastine
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 212 nm
Protocol 2: Sample Preparation from a Simple Matrix (e.g., Bulk Drug Substance)
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Note: These protocols are intended as a starting point. Method optimization will be required to achieve the desired resolution and peak shape for your specific application.
References
Technical Support Center: Forced Degradation Studies of Desmethylazelastine for Stability Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals conducting forced degradation studies on Desmethylazelastine. As a primary metabolite of Azelastine, understanding its stability profile is crucial for regulatory compliance and ensuring drug product safety and efficacy.
Disclaimer: Specific forced degradation data for this compound is limited in publicly available literature. The following guidance is primarily extrapolated from studies conducted on the parent drug, Azelastine. It is highly recommended that initial stress studies be performed on this compound to establish its specific degradation profile.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of Azelastine and, by extension, likely for this compound?
A1: Based on studies of Azelastine hydrochloride, forced degradation is typically induced under the following conditions as per International Council for Harmonisation (ICH) guidelines:
-
Acid Hydrolysis: Using hydrochloric acid (HCl) at varying concentrations and temperatures.
-
Base Hydrolysis: Using sodium hydroxide (NaOH) at varying concentrations and temperatures.
-
Oxidative Degradation: Using hydrogen peroxide (H₂O₂) at various concentrations.
-
Thermal Degradation: Exposing the drug substance to dry heat.
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.
Q2: What are the known degradation products of Azelastine?
A2: Studies on Azelastine have identified several degradation products, and it is plausible that this compound may generate structurally related degradants. Some known impurities of Azelastine include Azelastine EP Impurity A, B, C, D, and E, as well as N-Nitroso Desmethyl Azelastine.[1][2] One study identified six degradation products for Azelastine HCl under various stress conditions.[3]
Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for separating and quantifying this compound and its potential degradation products.[4] These methods, often coupled with UV or mass spectrometry (MS) detectors, provide the specificity and sensitivity required for stability-indicating assays.[5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are too mild. | - Increase the concentration of the stressor (e.g., acid, base, oxidant). - Increase the temperature. - Extend the duration of exposure to the stress condition. |
| Complete degradation of this compound. | Stress conditions are too harsh. | - Decrease the concentration of the stressor. - Lower the temperature. - Reduce the exposure time. |
| Poor peak shape or resolution in HPLC/UPLC analysis. | Inappropriate mobile phase composition or pH. | - Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer). - Adjust the pH of the mobile phase to improve the ionization state of the analyte and degradants. - Consider a different stationary phase (column). |
| Co-elution of this compound and degradation products. | Lack of specificity in the analytical method. | - Modify the gradient elution profile in HPLC/UPLC. - Change the column to one with a different selectivity. - Adjust the mobile phase pH. |
| Formation of unexpected or unknown peaks. | Interaction with excipients (if in formulation) or impurities in reagents. | - Analyze a placebo formulation under the same stress conditions. - Use high-purity reagents and solvents. - Employ a mass spectrometer to identify the mass-to-charge ratio (m/z) of the unknown peaks for structural elucidation. |
Data Presentation
The following tables summarize quantitative data from forced degradation studies on Azelastine hydrochloride, which can serve as a preliminary guide for this compound studies.
Table 1: Summary of Forced Degradation Results for Azelastine HCl under various conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.5 M HCl | 30 min | 70°C (reflux) | Extensive |
| Base Hydrolysis | Not specified | Not specified | Not specified | 15% |
| Oxidative | 0.3% - 3% v/v H₂O₂ | Not specified | Not specified | Significant |
| Photolytic | UV/VIS light | Not specified | Not specified | Significant |
| Thermal | Dry Heat | 8 hours | 70°C | No significant degradation |
Source: Data extrapolated from studies on Azelastine HCl. Note that another study reported Azelastine to be stable under more strenuous conditions (5 M HCl and 5 M NaOH at 80°C for 5 hours), highlighting the variability based on experimental setup.
Experimental Protocols
Below are detailed methodologies for key forced degradation experiments, adapted from studies on Azelastine.
1. Acid/Base Hydrolysis
-
Objective: To assess the stability of this compound in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
For acid hydrolysis, add an equal volume of 1 M HCl to the stock solution.
-
For base hydrolysis, add an equal volume of 1 M NaOH to the stock solution.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC/UPLC method.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Add an appropriate volume of 3% or 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) and protect from light.
-
Monitor the degradation over time by taking samples at various intervals.
-
Dilute the samples with the mobile phase and analyze by HPLC/UPLC.
-
3. Photostability Testing
-
Objective: To determine the effect of light on the stability of this compound.
-
Procedure:
-
Expose a solution of this compound and a solid sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Place both the exposed and control samples in a photostability chamber.
-
After a defined exposure period, analyze both samples by HPLC/UPLC.
-
Mandatory Visualization
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Logic for Degradation Studies.
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Desmethylazelastine and Other Second-Generation Antihistamines: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of Desmethylazelastine, the primary active metabolite of Azelastine, with other prominent second-generation antihistamines. Intended for researchers, scientists, and drug development professionals, this document synthesizes key performance indicators, presents quantitative data in structured tables, details experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to Second-Generation Antihistamines
Second-generation H1 antihistamines were developed to mitigate the sedative and anticholinergic side effects associated with their first-generation predecessors.[1] These agents are highly selective for peripheral H1 receptors and exhibit limited penetration of the blood-brain barrier.[1] This class of drugs, which includes this compound, Cetirizine, Loratadine, Fexofenadine, and Desloratadine, is a cornerstone in the management of allergic conditions such as allergic rhinitis and urticaria.[2]
This compound is the principal active metabolite of Azelastine and possesses H1-receptor antagonist activity comparable to its parent compound.[3] Understanding its comparative efficacy is crucial for optimizing therapeutic strategies in allergic disease management.
Quantitative Comparison of Key Performance Indicators
The following tables summarize the key pharmacokinetic and pharmacodynamic properties of this compound and other leading second-generation antihistamines.
Table 1: H1 Receptor Binding Affinity
| Antihistamine | H1 Receptor Binding Affinity (Ki, nM) |
| This compound | Similar to Azelastine |
| Azelastine | Has a relatively high affinity with IC50 values as low or lower than other antihistamines |
| Desloratadine | Higher than Cetirizine, Loratadine, and Fexofenadine |
| Cetirizine | Lower than Desloratadine but higher than Loratadine and Fexofenadine |
| Levocetirizine | High affinity |
| Loratadine | Lower than Desloratadine and Cetirizine |
| Fexofenadine | Lower than Desloratadine, Cetirizine, and Loratadine |
| Emedastine | 1.3 ± 0.1 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Pharmacokinetics and Onset of Action
| Antihistamine | Onset of Action | Duration of Action |
| This compound | Rapid (similar to Azelastine) | Prolonged (similar to Azelastine) |
| Azelastine (nasal spray) | ~15 minutes | 12-24 hours |
| Cetirizine | 59 minutes to 2 hours 6 minutes | ≥ 24 hours |
| Levocetirizine | Maximum inhibition of wheal response after 3 and 6 hours | ≥ 24 hours |
| Loratadine | 1 hour 42 minutes to none identified during the study | ≥ 24 hours |
| Fexofenadine | Within 60 minutes | 12-24 hours |
| Desloratadine | No published onset of action studies found | ≥ 24 hours |
Table 3: Side Effect Profile
| Antihistamine | Common Side Effects | Sedation Potential |
| This compound | Similar to Azelastine | May cause sedation |
| Azelastine (nasal spray) | Bitter taste, headache, somnolence | May cause sedation |
| Cetirizine | Somnolence | More sedating than other second-generation antihistamines |
| Levocetirizine | Somnolence | Similar to Cetirizine |
| Loratadine | Headache | Non-sedating at recommended doses |
| Fexofenadine | Headache | Non-sedating at recommended doses |
| Desloratadine | Pharyngitis, dry mouth | Non-sedating at recommended doses |
Experimental Protocols
Histamine H1 Receptor Binding Assay
This assay determines the binding affinity of a compound to the H1 receptor.
Objective: To quantify the inhibitory constant (Ki) of a test compound for the H1 receptor.
Methodology:
-
Receptor Source: Membranes from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are prepared.
-
Radioligand: A radiolabeled H1 receptor antagonist, typically [³H]-mepyramine, is used.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Histamine-Induced Wheal and Flare Suppression Test
This in vivo assay assesses the antihistaminic effect of a drug in human subjects.
Objective: To measure the ability of an antihistamine to suppress the cutaneous reaction to histamine.
Methodology:
-
Subject Selection: Healthy volunteers or patients with a history of allergies are recruited.
-
Baseline Measurement: A baseline skin reaction is induced by an intradermal injection or prick test with a standardized histamine solution. The resulting wheal (swelling) and flare (redness) are measured.
-
Drug Administration: The subjects are administered a single dose of the antihistamine being tested or a placebo.
-
Post-Dose Measurement: At specific time points after drug administration, the histamine challenge is repeated, and the wheal and flare responses are measured again.
-
Data Analysis: The percentage of suppression of the wheal and flare areas compared to baseline and placebo is calculated to determine the efficacy and onset of action of the antihistamine.
Visualizations
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and its subsequent inhibition by second-generation antihistamines.
Caption: Histamine H1 receptor signaling pathway and its inhibition by second-generation antihistamines.
Experimental Workflow: Wheal and Flare Suppression Test
The following diagram outlines the key steps in a clinical trial designed to evaluate the efficacy of an antihistamine using the wheal and flare suppression method.
Caption: Workflow for a histamine-induced wheal and flare suppression clinical trial.
Conclusion
This compound, as an active metabolite of Azelastine, demonstrates a potent and rapid onset of antihistaminic activity, positioning it as a competitive agent among second-generation antihistamines. While direct head-to-head clinical trials are limited, its pharmacological profile, characterized by high H1 receptor affinity and a prolonged duration of action, suggests comparable efficacy to other leading drugs in this class. The choice of a specific second-generation antihistamine should be guided by a comprehensive evaluation of its efficacy, safety profile, and patient-specific factors. Further research, including direct comparative clinical trials, is warranted to fully elucidate the relative efficacy of this compound.
References
- 1. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 2. High‐risks drug adverse events associated with Cetirizine and Loratadine for the treatment of allergic diseases: A retrospective pharmacovigilance study based on the FDA adverse event reporting system database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
Head-to-head comparison of Desmethylazelastine and Levocetirizine in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two prominent second-generation antihistamines: Desmethylazelastine, the primary active metabolite of Azelastine, and Levocetirizine, the R-enantiomer of cetirizine. This analysis focuses on their key pharmacological activities, including histamine H1 receptor antagonism and anti-inflammatory properties, supported by experimental data from published literature.
Executive Summary
Note on this compound Data: Direct in vitro quantitative data for this compound is limited in the available literature. Therefore, for some anti-inflammatory parameters, data for its parent compound, Azelastine, is presented as a proxy to provide a basis for comparison. This should be taken into consideration when interpreting the data.
Histamine H1 Receptor Binding Affinity
The primary mechanism of action for both this compound and Levocetirizine is the blockade of the histamine H1 receptor. The binding affinity (Ki) is a critical parameter for determining the potency of this antagonism. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| Levocetirizine | Human Histamine H1 | [³H]mepyramine | ~3 | [Not specified] |
| Azelastine (Parent of this compound) | Human Histamine H1 | [³H]pyrilamine | High Affinity (IC50 values comparable to or lower than other antihistamines) | [1] |
Anti-Inflammatory Properties
Beyond their antihistaminic effects, both molecules have been shown to possess anti-inflammatory properties that contribute to their therapeutic efficacy.
Mast Cell Stabilization
Mast cell degranulation releases histamine and other pro-inflammatory mediators. The ability of these compounds to stabilize mast cells is a key aspect of their anti-inflammatory action.
| Compound | Assay | Cell Type | Stimulus | IC50 / Effective Concentration | Source |
| Levocetirizine | Not specified | Not specified | Not specified | Not specified | [Not specified] |
| Azelastine (Parent of this compound) | TNF-α release | Rat Mast (RBL-2H3) cell line | Ionomycin | 1.66 ± 0.45 µM | [2] |
| Azelastine (Parent of this compound) | Histamine & Tryptase Release | Cultured Human Mast Cells (CHMCs) | Anti-IgE | Significant inhibition at 24 µM | [3] |
Inhibition of Eosinophil Chemotaxis
Eosinophils are key effector cells in allergic inflammation. Inhibiting their migration to inflammatory sites is a significant anti-inflammatory effect.
| Compound | Assay | Cell Type | Chemoattractant | IC50 / Effective Concentration | Source |
| Levocetirizine | Eosinophil Chemokine Production | Mouse Eosinophils | Antigen | 0.05 µM for significant decrease in RANTES and eotaxin | [4] |
| Azelastine (Parent of this compound) | Eosinophil Chemotaxis | Human Eosinophils | Not specified | Dose-dependent inhibition | [5] |
Downregulation of ICAM-1 Expression
ICAM-1 is an adhesion molecule that facilitates the recruitment of inflammatory cells. Its downregulation can reduce the inflammatory response.
| Compound | Assay | Cell Type | Stimulus | Effect | Source |
| Levocetirizine | ICAM-1 Expression | Human Nasal Epithelial Cells | Rhinovirus | Inhibition of HRV-induced ICAM-1 mRNA and protein levels at 0.5, 5, or 50 nM | |
| Levocetirizine | VCAM-1 Expression | Nasal Polyp-Derived Fibroblasts | Histamine | Inhibition of histamine-induced VCAM-1 expression at 0.1-10.0 µM | |
| Azelastine (Parent of this compound) | ICAM-1 Upregulation | Primary Cultured Nasal Epithelial Cells | Cytokines (IL-1β and IL-17A) | Significant inhibition |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Histamine H1 Receptor Antagonism Pathway
Caption: H1 Receptor Antagonism by this compound or Levocetirizine.
Mast Cell Stabilization and Inhibition of Mediator Release
Caption: Mast Cell Stabilization by Azelastine.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for H1 Receptor Binding Assay.
Detailed Experimental Protocols
Histamine H1 Receptor Binding Assay
This assay determines the binding affinity of a compound to the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing human histamine H1 receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]mepyramine.
-
Test compounds: this compound and Levocetirizine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold assay buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of [³H]mepyramine and varying concentrations of the unlabeled test compound are added to tubes containing the cell membrane preparation in the assay buffer.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with cold wash buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay assesses the ability of a compound to inhibit the release of β-hexosaminidase, an enzyme released upon mast cell degranulation.
-
Materials:
-
Mast cell line (e.g., RBL-2H3 cells).
-
Sensitizing agent (e.g., anti-DNP IgE).
-
Stimulant (e.g., DNP-HSA).
-
Test compounds: this compound and Levocetirizine.
-
Assay buffer (e.g., Tyrode's buffer).
-
Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Stop solution (e.g., glycine-carbonate buffer).
-
Microplate reader.
-
-
Procedure:
-
Mast cells are sensitized with IgE overnight.
-
The sensitized cells are washed and pre-incubated with various concentrations of the test compounds.
-
Degranulation is induced by adding the stimulant.
-
After incubation, the cell supernatant is collected.
-
The supernatant is incubated with the β-hexosaminidase substrate.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
The percentage of inhibition of β-hexosaminidase release is calculated relative to the control (stimulated cells without the test compound).
-
The IC50 value is determined from the dose-response curve.
-
Eosinophil Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.
-
Materials:
-
Isolated human eosinophils.
-
Chemoattractant (e.g., eotaxin).
-
Test compounds: this compound and Levocetirizine.
-
Boyden chamber apparatus with a microporous membrane.
-
Assay medium.
-
Microscope for cell counting.
-
-
Procedure:
-
The lower chamber of the Boyden apparatus is filled with the assay medium containing the chemoattractant.
-
The microporous membrane is placed over the lower chamber.
-
Eosinophils, pre-incubated with various concentrations of the test compounds, are placed in the upper chamber.
-
The chamber is incubated to allow for cell migration through the membrane.
-
After incubation, the membrane is removed, fixed, and stained.
-
The number of eosinophils that have migrated to the lower side of the membrane is counted under a microscope.
-
The percentage of inhibition of chemotaxis is calculated relative to the control (cells migrating towards the chemoattractant without the test compound).
-
The IC50 value is determined from the dose-response curve.
-
ICAM-1 Expression Assay (Flow Cytometry)
This assay quantifies the expression of ICAM-1 on the surface of cells and the effect of a compound on this expression.
-
Materials:
-
Human epithelial cell line (e.g., A549 or primary nasal epithelial cells).
-
Stimulant to induce ICAM-1 expression (e.g., TNF-α or rhinovirus).
-
Test compounds: this compound and Levocetirizine.
-
Fluorescently labeled anti-ICAM-1 antibody.
-
Isotype control antibody.
-
Flow cytometer.
-
-
Procedure:
-
Epithelial cells are cultured and treated with the stimulant in the presence or absence of various concentrations of the test compounds.
-
After incubation, the cells are harvested and washed.
-
The cells are incubated with the fluorescently labeled anti-ICAM-1 antibody or an isotype control antibody.
-
After washing to remove unbound antibodies, the cells are analyzed by flow cytometry.
-
The mean fluorescence intensity (MFI) of ICAM-1 expression is measured.
-
The percentage of inhibition of ICAM-1 expression is calculated by comparing the MFI of treated cells to that of stimulated, untreated cells.
-
Conclusion
This in vitro comparison demonstrates that both this compound (via its parent compound Azelastine) and Levocetirizine are potent antihistamines with significant anti-inflammatory properties. Levocetirizine shows very high affinity for the H1 receptor. Both compounds demonstrate the ability to modulate key aspects of the allergic inflammatory cascade, including mast cell degranulation, eosinophil activity, and the expression of adhesion molecules.
For a more definitive head-to-head comparison, further in vitro studies directly comparing this compound and Levocetirizine using standardized assays are warranted. Specifically, obtaining a precise Ki value for this compound's H1 receptor binding and direct comparative IC50 values for their anti-inflammatory effects would provide a more complete understanding of their relative potencies. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. This information is crucial for researchers and drug development professionals in the rational design and selection of novel anti-allergic therapies.
References
- 1. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of TNF-alpha secretion by azelastine in a rat mast (RBL-2H3) cell line: evidence for differential regulation of TNF-alpha release, transcription, and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory action of levocetirizine on the production of eosinophil chemoattractants RANTES and eotaxin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of eosinophilic chemotaxis with azelastine and budesonide in allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Desmethylazelastine as a Biomarker for Azelastine Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of desmethylazelastine as a biomarker for azelastine exposure. It objectively compares the pharmacokinetic profiles of azelastine and its primary active metabolite, this compound, supported by experimental data. Detailed methodologies for key analytical experiments are also presented to aid in the replication and validation of these findings.
Introduction to Azelastine and the Role of this compound
Azelastine is a second-generation antihistamine that exhibits a triple mode of action: as an H1 receptor antagonist, a mast-cell stabilizer, and an anti-inflammatory agent. Following administration, azelastine is primarily metabolized in the liver by the cytochrome P450 enzyme system to its main and pharmacologically active metabolite, N-desmethylazelastine.[1][2] Given that this compound is an active metabolite and its plasma concentrations are significant, it serves as a crucial biomarker for determining systemic exposure to azelastine.
Comparative Pharmacokinetics of Azelastine and this compound
Azelastine is systemically absorbed after intranasal administration, with a bioavailability of approximately 40%.[2] this compound is formed through oxidative metabolism of azelastine.[1][2] Clinical studies in healthy volunteers have demonstrated that the systemic exposure to this compound is proportional to the administered dose of azelastine.
The following table summarizes the key pharmacokinetic parameters of azelastine and this compound following a single intranasal dose of two different formulations of azelastine hydrochloride.
| Parameter | Azelastine (0.1% Formulation) | This compound (from 0.1% Azelastine) | Azelastine (0.15% Formulation) | This compound (from 0.15% Azelastine) |
| Cmax (pg/mL) | 200 ± 67 | 23 ± 11 | 409 ± 160 | 38 ± 15 |
| Tmax (hr) | 3.0 (0.5 - 4.0) | 24 (12 - 96) | 4.0 (0.25 - 6.0) | 24 (24 - 48) |
| AUC0-inf (pg.hr/mL) | 4804 ± 2026 | 5069 ± 2100 | 9312 ± 4144 | 9804 ± 3758 |
| Terminal Half-life (hr) | 22 ± 7.5 | 52 ± 21 | 25 ± 8.7 | 57 ± 23 |
Data sourced from a clinical study in healthy volunteers.
Metabolic Pathway of Azelastine
Azelastine undergoes N-demethylation to form this compound, a process primarily catalyzed by the cytochrome P450 enzymes, with suggestions of involvement from CYP3A4, CYP2D6, and CYP1A2. This compound itself is an active antihistamine.
Experimental Protocol: Quantification of Azelastine and this compound in Human Plasma
The following protocol is based on a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of azelastine and this compound in human plasma.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add 25 µL of internal standard working solution (Azelastine-d4).
-
Add 100 µL of 1 M sodium hydroxide and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Azelastine: m/z 382.2 → 112.1
-
This compound: m/z 368.2 → 112.1
-
Azelastine-d4 (Internal Standard): m/z 386.2 → 112.1
-
4. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Experimental Workflow
The following diagram illustrates the workflow for the quantification of azelastine and this compound in plasma samples.
Comparison with Alternatives
Currently, there are no other established or validated biomarkers for azelastine exposure. This compound is the principal and pharmacologically active metabolite, making it the most direct and relevant indicator of systemic exposure to azelastine. Its concentration in plasma shows a clear dose-dependent relationship with the administered azelastine dose. Therefore, the measurement of this compound is the gold standard for assessing azelastine exposure in a clinical and research setting.
Conclusion
This compound is a robust and reliable biomarker for azelastine exposure. Its status as the main, active metabolite, coupled with its dose-proportional plasma concentrations, provides a direct and accurate measure of systemic drug levels. The availability of validated, sensitive, and specific bioanalytical methods, such as LC-MS/MS, further solidifies its utility in pharmacokinetic studies, bioequivalence trials, and other research applications. The data and protocols presented in this guide support the validation of this compound as the primary biomarker for monitoring azelastine exposure.
References
Assessing Desmethylazelastine Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of desmethylazelastine, the primary active metabolite of the antihistamine azelastine, in immunoassays. Understanding the potential for cross-reactivity is crucial for accurately interpreting immunoassay results in research and clinical settings. This document outlines the principles of cross-reactivity, presents a detailed experimental protocol for its assessment, provides a template for data presentation, and discusses alternative analytical methods.
The Challenge of Cross-Reactivity with Active Metabolites
Immunoassays are widely used for their speed and convenience in detecting and quantifying specific molecules, such as drugs and their metabolites. However, a significant limitation of this technology is the potential for cross-reactivity, where the antibodies used in the assay bind to structurally similar, non-target molecules.[1][2] In the case of azelastine, its active metabolite, this compound, shares a core structure with the parent drug, creating a high probability of cross-reactivity in immunoassays designed to detect azelastine.
This cross-reactivity can lead to an overestimation of the concentration of the target analyte, potentially impacting data interpretation in pharmacokinetic studies, therapeutic drug monitoring, and other research applications.[3] Therefore, a thorough assessment of an immunoassay's specificity for azelastine in the presence of this compound is essential.
Comparative Analysis: Immunoassays vs. Chromatographic Methods
While immunoassays offer a rapid and high-throughput screening method, more specific and sensitive techniques like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) are available for the individual and simultaneous quantification of azelastine and this compound.[4][5] LC-MS/MS methods provide high specificity and are not susceptible to the cross-reactivity issues inherent in immunoassays. The choice of analytical method will depend on the specific requirements of the study, balancing the need for speed and convenience with the demand for accuracy and specificity.
Data Presentation: Quantifying Cross-Reactivity
A clear and concise presentation of cross-reactivity data is essential for comparing the performance of different immunoassays or for characterizing a single assay. The results are typically expressed as the percentage of cross-reactivity, which is calculated based on the concentration of the cross-reactant required to produce the same signal as a given concentration of the target analyte.
Table 1: Hypothetical Cross-Reactivity of this compound in an Azelastine Immunoassay
| Analyte | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| Azelastine | 10 ng/mL | 100% |
| This compound | 50 ng/mL | 20% |
| Unrelated Compound X | > 1000 ng/mL | < 1% |
Percent Cross-Reactivity is calculated using the formula: (IC50 of Azelastine / IC50 of this compound) x 100
Experimental Protocols
A detailed and standardized protocol is critical for the accurate assessment of cross-reactivity. The following is a general protocol for a competitive ELISA, which can be adapted for other immunoassay formats.
Principle of Competitive ELISA for Cross-Reactivity Assessment
In a competitive ELISA, a known amount of enzyme-labeled antigen (azelastine conjugate) competes with the unlabeled antigen (azelastine or the potential cross-reactant, this compound) in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of enzyme-labeled antigen that binds to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
Materials and Reagents
-
Microplate pre-coated with anti-azelastine antibody
-
Azelastine standard solutions of known concentrations
-
This compound standard solutions of known concentrations
-
Azelastine-enzyme conjugate
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Experimental Workflow
-
Preparation of Standards: Prepare a series of dilutions for both azelastine and this compound in the assay buffer.
-
Assay Procedure:
-
Add a fixed volume of the standard solutions or samples to the antibody-coated microplate wells.
-
Add a fixed volume of the azelastine-enzyme conjugate to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove any unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the azelastine standards.
-
Determine the concentration of azelastine that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for this compound.
-
Calculate the percent cross-reactivity using the formula mentioned above.
-
Visualizing the Process
Diagrams can effectively illustrate the experimental workflow and the underlying principles of cross-reactivity.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Principle of immunoassay cross-reactivity.
Conclusion
The assessment of this compound cross-reactivity is a critical step in the validation of any immunoassay intended for the quantification of azelastine. This guide provides a comprehensive framework for researchers to design and execute such studies, ensuring the generation of reliable and accurate data. For applications demanding high specificity and the individual quantification of both the parent drug and its active metabolite, the use of alternative methods like LC-MS/MS should be strongly considered.
References
- 1. Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of azelastine and its major metabolite this compound in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability and disposition of azelastine and fluticasone propionate when delivered by MP29-02, a novel aqueous nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CYP Enzyme Inhibition by Desmethylazelastine and Azelastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of azelastine, an established antiallergic and antiasthmatic agent, and its primary active metabolite, desmethylazelastine, on human cytochrome P450 (CYP) enzymes. Understanding the potential for drug-drug interactions mediated by CYP inhibition is a critical aspect of drug development and clinical pharmacology. This document summarizes key experimental data on the inhibitory potency of these two compounds against a panel of CYP isoforms, offering a valuable resource for predicting potential pharmacokinetic interactions.
Comparative Inhibitory Potency
An in vitro study utilizing microsomes from human B-lymphoblast cells expressing various CYP isoforms was conducted to determine the inhibitory potential of azelastine and this compound. The results, presented as inhibition constants (Ki), demonstrate that this compound generally exhibits a stronger inhibitory effect than its parent compound, azelastine, across multiple CYP enzymes.[1]
The most potent inhibition by both compounds was observed on CYP2D6.[1] Notably, CYP1A2, CYP2A6, and CYP2E1 activities were not significantly inhibited by either azelastine or this compound.[1]
Below is a summary of the quantitative data on the inhibitory effects of azelastine and this compound on various human CYP450 enzymes.
| CYP Isoform | Test Compound | Inhibition Constant (Ki) µM | Type of Inhibition |
| CYP2B6 | This compound | 32.6 ± 4.8 | Uncompetitive |
| Azelastine | Not Inhibited | - | |
| CYP2C9 | Azelastine | 13.9 ± 1.8 | Competitive |
| This compound | 15.0 ± 3.1 | Competitive | |
| CYP2C19 | Azelastine | 21.9 ± 2.2 | Competitive |
| This compound | 7.3 ± 1.6 | Competitive | |
| CYP2D6 | Azelastine | 1.2 ± 0.1 | Competitive |
| This compound | 1.5 ± 0.2 | Competitive | |
| CYP3A4 | Azelastine | 23.7 ± 4.6 | Competitive |
| This compound | 13.2 ± 2.3 | Competitive |
Data sourced from Miki et al., 1999.[1]
Experimental Protocols
The inhibitory effects of azelastine and its metabolite, this compound, were evaluated using a panel of human cytochrome P450 enzymes expressed in microsomes from human B-lymphoblast cells.[1] The specific catalytic activity of each CYP isoform was determined by monitoring the metabolism of a probe substrate.
CYP Isoform-Specific Reactions:
-
CYP1A1: 7-ethoxyresorufin O-deethylation
-
CYP1A2: Phenacetin O-deethylation
-
CYP2A6: Coumarin 7-hydroxylation
-
CYP2B6: 7-benzyloxyresorufin O-dealkylation
-
CYP2C9: S-warfarin 7-hydroxylation
-
CYP2C19: S-mephenytoin 4'-hydroxylation
-
CYP2D6: Bufuralol 1'-hydroxylation
-
CYP2E1: Chlorzoxazone 6-hydroxylation
-
CYP3A4: Testosterone 6β-hydroxylation
The determination of testosterone 6β-hydroxylation for CYP3A4 was performed using high-performance liquid chromatography (HPLC). For each CYP isoform, the inhibition constants (Ki) were determined to quantify the inhibitory potency of azelastine and this compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro inhibition of CYP enzymes.
Caption: Workflow for In Vitro CYP Enzyme Inhibition Assay.
Conclusion
The available in vitro data indicates that this compound is a more potent inhibitor of several key human CYP450 enzymes compared to its parent compound, azelastine, particularly for CYP2C19 and CYP3A4. Both compounds are strong inhibitors of CYP2D6. These findings suggest a higher potential for drug-drug interactions involving this compound. While the clinical significance of these in vitro findings requires further investigation, this comparative analysis provides valuable information for preclinical risk assessment and the design of clinical drug interaction studies. The inhibition of CYP2C9, CYP2C19, and CYP3A4 activity by azelastine and its metabolites is suggested to be clinically insignificant, whereas the potent inhibition of CYP2D6 may warrant consideration for potential in vivo drug interactions.
References
In Vivo Potency of Desmethylazelastine vs. Azelastine: A Comparative Analysis
Azelastine, a second-generation antihistamine, is extensively metabolized in the body to its primary active metabolite, Desmethylazelastine. While both compounds are known to exhibit potent H1-receptor antagonist activity, a direct quantitative comparison of their in vivo potency from publicly available experimental data is not well-documented. This guide synthesizes the current understanding of their pharmacological and pharmacokinetic profiles and highlights the need for further head-to-head in vivo studies.
This compound is the main active metabolite of Azelastine, formed through oxidative metabolism by the cytochrome P450 enzyme system. It is characterized by a longer elimination half-life and higher plasma protein binding compared to its parent compound.
Pharmacokinetic Profile
A comparative summary of the key pharmacokinetic parameters of Azelastine and this compound is presented below. The data underscores the longer systemic exposure of this compound following the administration of Azelastine.
| Parameter | Azelastine | This compound |
| Elimination Half-life | ~22 hours | ~54 hours |
| Plasma Protein Binding | ~88% | ~97% |
Preclinical Potency Insights: An In Vitro Perspective
While direct in vivo comparative potency data is lacking, an in vitro study on human airway smooth muscle provides some indication of the relative potency of the two compounds in a specific physiological context. This study examined their effects on acetylcholine-induced contraction and depolarization.
| Compound | Effective Concentration for Significant Suppression |
| Azelastine | 10
|
| This compound | 10
|
These in vitro findings suggest that this compound may be a more potent inhibitor of acetylcholine-induced airway smooth muscle contraction than Azelastine. However, it is crucial to note that these results are from an in vitro system and may not directly translate to in vivo antihistaminic or anti-allergic potency.
Experimental Protocols for In Vivo Potency Determination
To definitively compare the in vivo potency of this compound and Azelastine, standardized animal models of allergic reaction are required. A commonly used and robust model for this purpose is the passive cutaneous anaphylaxis (PCA) model in rats or mice. The following is a detailed experimental protocol that could be employed for such a comparison.
Passive Cutaneous Anaphylaxis (PCA) Model in Rats
Objective: To determine and compare the dose-dependent inhibitory effect of this compound and Azelastine on IgE-mediated cutaneous allergic reactions.
Materials:
-
Male Wistar rats (200-250 g)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA) antigen
-
Evans blue dye
-
This compound
-
Azelastine
-
Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)
-
Standard laboratory equipment (syringes, needles, calipers, etc.)
Experimental Workflow:
Procedure:
-
Sensitization: Anesthetize the rats and shave their dorsal skin. Administer intradermal injections of an appropriate dilution of anti-DNP IgE antibody at distinct sites.
-
Latency Period: Allow a latency period of 24 to 48 hours for the IgE to bind to mast cells in the skin.
-
Treatment: Divide the animals into multiple groups. Administer different doses of this compound, Azelastine, or the vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Antigen Challenge: After a set time following treatment (e.g., 1 hour), intravenously inject a solution of DNP-HSA antigen mixed with Evans blue dye. The antigen will crosslink the IgE on mast cells, leading to degranulation and increased vascular permeability. The Evans blue dye will extravasate at the site of the reaction, creating a blue spot.
-
Evaluation: After a short period (e.g., 30 minutes), euthanize the animals and carefully dissect the skin at the injection sites. Measure the diameter of the blue spots. The amount of dye extravasated can be quantified by extracting the dye from the skin tissue and measuring its absorbance spectrophotometrically.
-
Data Analysis: Calculate the percentage inhibition of the PCA reaction for each dose of this compound and Azelastine compared to the vehicle control. Determine the ED50 (the dose required to produce 50% inhibition) for each compound.
Signaling Pathway in Allergic Response
The primary mechanism of action for both Azelastine and this compound is the antagonism of the histamine H1 receptor. The binding of histamine to this receptor on various cell types initiates a signaling cascade that leads to the symptoms of an allergic reaction.
Conclusion
This compound is the primary active metabolite of Azelastine with a notably longer half-life. While in vitro data suggests it may possess higher potency in certain cellular assays, there is a conspicuous absence of direct in vivo studies to quantitatively compare its antihistaminic and anti-allergic potency against Azelastine. The execution of well-designed in vivo studies, such as the passive cutaneous anaphylaxis model detailed above, is imperative to elucidate the relative in vivo potencies of these two compounds. Such data would be invaluable for a more comprehensive understanding of the clinical pharmacology of Azelastine and for the potential future development of this compound as a therapeutic agent in its own right.
A Comparative Guide to the Bioanalytical Method Validation for the Simultaneous Determination of Azelastine and Desmethylazelastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the simultaneous quantification of Azelastine and its active metabolite, Desmethylazelastine, in biological matrices. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are predominantly used for their high sensitivity and selectivity in bioanalytical studies.[1][2]
Comparative Analysis of LC-MS/MS Methods
The following table summarizes the key performance characteristics of a representative LC-MS/MS method for the simultaneous determination of Azelastine and this compound in human plasma. This data is synthesized from published literature to provide a benchmark for researchers developing and validating their own assays.
| Parameter | Method 1 (LC-MS/MS) | Alternative Method (HPLC with Fluorescence) |
| Instrumentation | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[1] | High-Performance Liquid Chromatography with Fluorescence Detection |
| Sample Matrix | Human Plasma[1] | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction[1] | Solid-Phase Extraction |
| Linearity Range | Azelastine: 10.0 - 1000 pg/mLthis compound: 10.0 - 200 pg/mL | Azelastine: 0.1 - 10 ng/mLthis compound: 0.1 - 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | Azelastine: 10.0 pg/mLthis compound: 10.0 pg/mL | Azelastine: 0.1 ng/mLthis compound: 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 12.8% | < 15% |
| Inter-day Precision (%CV) | ≤ 12.8% | < 15% |
| Accuracy | Within ± 15% of nominal concentration | Within ± 15% of nominal concentration |
| Internal Standard | Azelastine-(13)C, d(3) | A structurally similar fluorescent compound |
| Run Time | < 2.0 min | ~15 min |
Detailed Experimental Protocol: A Validated LC-MS/MS Method
This section outlines a typical experimental protocol for the simultaneous determination of Azelastine and this compound in human plasma, based on established methodologies.
1. Materials and Reagents:
-
Azelastine and this compound reference standards
-
Azelastine-(13)C, d(3) internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
-
n-hexane and 2-propanol for extraction
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Azelastine, this compound, and the IS in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to create working standard solutions for calibration curves and quality control (QC) samples.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add the internal standard solution.
-
Add 5 mL of an extraction solvent mixture of n-hexane and 2-propanol (97:3, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions:
-
HPLC System: A system capable of delivering a stable flow rate.
-
Column: A C8 or C18 analytical column (e.g., YMC C8).
-
Mobile Phase: A mixture of acetonitrile and a volatile buffer like ammonium acetate, run in an isocratic or gradient mode.
-
Flow Rate: Approximately 0.25 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
Azelastine: m/z 382.2 → 112.2
-
This compound: Specific precursor and product ions would be determined during method development.
-
Internal Standard (Clomipramine as an example): m/z 315.3 → 228.0
-
5. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of Azelastine and this compound.
Method Selection Decision Tree
References
A Comparative Analysis of the Pharmacokinetic Profiles of Azelastine and its Active Metabolite, Desmethylazelastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the second-generation antihistamine, Azelastine, and its primary active metabolite, Desmethylazelastine. The information presented herein is supported by experimental data to facilitate a clear understanding of their absorption, distribution, metabolism, and excretion characteristics.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Azelastine and this compound following intranasal or oral administration in humans.
| Pharmacokinetic Parameter | Azelastine | This compound |
| Plasma Protein Binding | Approximately 88%[1][2] | Approximately 97%[1][2][3] |
| Elimination Half-Life (t½) | Approximately 22 hours | Approximately 54 hours |
| Time to Maximum Plasma Concentration (Tmax) | 2-3 hours (intranasal) | Slower than Azelastine |
| Mean Peak Plasma Concentration (Cmax) | 409 pg/mL (0.15% nasal spray) | Variable, dependent on Azelastine metabolism |
| Mean Systemic Exposure (AUC0-inf) | 9312 pg.hr/mL (0.15% nasal spray) | Variable, dependent on Azelastine metabolism |
| Systemic Bioavailability (Intranasal) | Approximately 40% | Not directly administered |
| Route of Elimination | Primarily fecal (approximately 75%) | Metabolite of Azelastine |
Experimental Protocols
The pharmacokinetic parameters outlined above are typically determined through clinical studies involving healthy volunteers. A common study design is a randomized, two-way crossover, single-dose pharmacokinetic study. The bioanalytical method of choice for quantifying Azelastine and this compound in plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high selectivity and sensitivity.
Bioanalytical Method for Quantification in Human Plasma
A validated LC-MS/MS method for the simultaneous determination of Azelastine and this compound in human plasma is detailed below:
1. Sample Preparation:
-
Azelastine, this compound, and an internal standard (e.g., Azelastine-(13)C, d(3)) are extracted from human plasma.
-
The extraction is typically performed using a liquid-liquid extraction method.
2. Chromatographic Separation:
-
The separation of the analytes is achieved using a C18 or C8 column.
-
An isocratic mobile phase, for instance, a mixture of acetonitrile and ammonium acetate solution, is used for elution.
3. Mass Spectrometric Detection:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
The analysis is performed in the positive ion mode using multiple reaction monitoring (MRM) to ensure specificity and sensitivity.
4. Calibration and Quality Control:
-
A calibration curve is generated using a series of plasma samples with known concentrations of Azelastine and this compound.
-
The linearity of the method is established over a specific concentration range (e.g., 10.0/10.0-1000/200 pg/mL for Azelastine/Desmethylazelastine).
-
Intra-day and inter-day precision and accuracy are assessed using quality control samples at different concentration levels.
Visualizations
Metabolic Pathway of Azelastine
Azelastine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system to its active metabolite, this compound. The main CYP isoenzymes involved in this N-demethylation process are thought to be CYP3A4, CYP2D6, and CYP1A2.
Caption: Metabolic conversion of Azelastine to this compound.
Antiallergic Mechanism of Action
The primary mechanism of action for both Azelastine and this compound is the competitive antagonism of histamine at H1 receptors. This blocks the downstream effects of histamine, which are responsible for many of the symptoms of allergic reactions. Additionally, Azelastine has been shown to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.
Caption: Dual mechanism of action of Azelastine.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study designed to compare Azelastine and this compound.
Caption: Workflow for a clinical pharmacokinetic study.
References
- 1. Simultaneous determination of azelastine and its major metabolite this compound in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Effects of Desmethylazelastine and Azelastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target pharmacological profiles of Azelastine, a widely used second-generation antihistamine, and its principal active metabolite, Desmethylazelastine. Understanding the off-target effects of a drug and its metabolites is crucial for a comprehensive safety assessment and for anticipating potential drug-drug interactions. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to facilitate a clear comparison.
Executive Summary
Azelastine is primarily known for its potent histamine H1 receptor antagonism. Its main metabolite, this compound, also exhibits significant H1 receptor antagonist activity. While both compounds are effective in their primary therapeutic role, their interactions with other biological targets, known as off-target effects, can differ. This guide collates data on their interactions with various G-protein coupled receptors (GPCRs), ion channels, and drug transporters.
The available data suggests that Azelastine has a relatively clean off-target profile at clinically relevant concentrations, with low affinity for beta-adrenergic and muscarinic receptors. However, at higher concentrations, it can interact with cardiac ion channels, notably the hERG channel, which is a critical consideration for cardiac safety. This compound, on the other hand, shows notable inhibitory activity against the drug transporter P-glycoprotein (P-gp) and appears to be a more potent inhibitor of several cytochrome P450 (CYP) enzymes compared to its parent compound. Furthermore, this compound demonstrates a more potent effect on acetylcholine-induced smooth muscle contraction, suggesting a potential for off-target effects on muscarinic pathways that may be more pronounced than that of Azelastine.
Quantitative Comparison of Off-Target Activities
The following tables summarize the available quantitative data on the off-target interactions of Azelastine and this compound.
Table 1: Comparative Affinity for Selected GPCRs
| Target | Compound | Affinity (IC50 / Ki) | Species | Assay Type |
| Histamine H1 Receptor | Azelastine | High Affinity[1] | Human | Radioligand Binding |
| This compound | Active H1 Antagonist[2] | - | - | |
| Beta-Adrenergic Receptors | Azelastine | Very Low Affinity[1] | Human | Radioligand Binding |
| Muscarinic Receptors | Azelastine | Very Low Affinity[1] | Human | Radioligand Binding |
| This compound | More potent inhibitor of ACh-induced contraction than Azelastine[3] | Human | Isolated Tissue Assay |
Table 2: Comparative Effects on Cardiac Ion Channels
| Target | Compound | Effect (IC50) | Preparation |
| hERG K+ Channel | Azelastine | 11.43 nM | HEK293 Cells |
| L-type Ca2+ Channel | Azelastine | 7.60 µM | HEK293 Cells |
| T-type Ca2+ Channel | Azelastine | 26.21 µM | HEK293 Cells |
No direct comparative data for this compound on these specific cardiac ion channels was found in the public domain.
Table 3: Comparative Inhibition of Cytochrome P450 Enzymes
| Enzyme | Compound | Inhibition Constant (Ki) | Inhibition Type |
| CYP2B6 | This compound | 32.6 ± 4.8 µM | Uncompetitive |
| CYP2C9 | Azelastine | 13.9 ± 1.8 µM | Competitive |
| This compound | 15.0 ± 3.1 µM | Competitive | |
| CYP2C19 | Azelastine | 21.9 ± 2.2 µM | Competitive |
| This compound | 7.3 ± 1.6 µM | Competitive | |
| CYP2D6 | Azelastine | 1.2 ± 0.1 µM | Competitive |
| This compound | 1.5 ± 0.2 µM | Competitive | |
| CYP3A4 | Azelastine | 23.7 ± 4.6 µM | Competitive |
| This compound | 13.2 ± 2.3 µM | Competitive |
Table 4: Comparative Inhibition of P-glycoprotein (P-gp)
| Compound | Substrate | IC50 | Cell Line |
| This compound | Daunorubicin | 11.8 µM | LLC-GA5-CoL150 |
| Digoxin | 41.8 µM | LLC-GA5-CoL150 |
No direct comparative IC50 value for Azelastine on P-gp was found in the public domain from the same study.
Experimental Protocols
A summary of the methodologies used in the cited experiments is provided below to allow for critical evaluation and potential replication.
Radioligand Binding Assays for GPCR Affinity
-
Objective: To determine the binding affinity of a test compound to a specific receptor.
-
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., human lung tissue for H1, beta-adrenergic, and muscarinic receptors) are isolated.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (Azelastine or this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology for Ion Channel Activity
-
Objective: To measure the effect of a test compound on the electrical currents flowing through specific ion channels.
-
General Protocol:
-
Cell Preparation: Cells stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG K+ channels or L/T-type Ca2+ channels) are used.
-
Patch-Clamp Recording: A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration). This allows for the control of the membrane potential and the measurement of the ionic currents flowing through the channels.
-
Drug Application: The test compound is applied to the cell at various concentrations.
-
Data Acquisition and Analysis: The ion channel currents are recorded before and after drug application. The concentration of the compound that causes 50% inhibition of the current (IC50) is determined.
-
In Vitro Cytochrome P450 Inhibition Assays
-
Objective: To determine the potential of a compound to inhibit the activity of specific CYP450 enzymes.
-
General Protocol:
-
Enzyme Source: Microsomes from human B-lymphoblast cells expressing specific CYP isoforms are used.
-
Incubation: A specific probe substrate for each CYP isoform is incubated with the microsomes in the presence of varying concentrations of the test compound (Azelastine or this compound).
-
Metabolite Quantification: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified using methods like high-performance liquid chromatography (HPLC).
-
Data Analysis: The inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive) are determined by analyzing the effect of the inhibitor on the enzyme kinetics.
-
P-glycoprotein (P-gp) Inhibition Assay
-
Objective: To assess the inhibitory effect of a compound on the P-gp drug transporter.
-
General Protocol:
-
Cell Line: A cell line overexpressing P-gp, such as LLC-GA5-CoL150, is used.
-
Substrate Transport: A known P-gp substrate (e.g., Daunorubicin, Digoxin) is added to the cells in the presence and absence of various concentrations of the test compound (this compound).
-
Quantification: The amount of substrate transported by P-gp is measured, often by quantifying the amount of substrate that is effluxed from the cells.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the P-gp-mediated transport of the substrate (IC50) is calculated.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of off-target effects.
Experimental workflow for off-target screening.
Signaling pathways of Azelastine and this compound.
Conclusion
The evaluation of off-target effects reveals important differences between Azelastine and its active metabolite, this compound. While Azelastine's primary off-target concern at supra-therapeutic concentrations is the potential for cardiac ion channel inhibition, this compound demonstrates significant interaction with CYP enzymes and the P-glycoprotein transporter. The more potent effect of this compound on acetylcholine-induced smooth muscle contraction also warrants further investigation into its potential for muscarinic off-target effects.
These findings are critical for drug development professionals in predicting potential adverse drug reactions and drug-drug interactions. For researchers, this comparative analysis highlights the necessity of characterizing the pharmacological profile of major metabolites alongside the parent drug. Further comprehensive off-target screening of this compound, particularly on a panel of cardiac ion channels and a broader range of GPCRs, would provide a more complete picture of its safety profile.
References
- 1. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azelastine and this compound suppress acetylcholine-induced contraction and depolarization in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Azelastine and Cetirizine for the Treatment of Seasonal Allergic Rhinitis
Azelastine nasal spray demonstrates a more rapid onset of action and, in some studies, superior efficacy in reducing total nasal symptom scores compared to oral Cetirizine for seasonal allergic rhinitis (SAR). While both are effective second-generation antihistamines, their distinct formulations and broader mechanisms of action contribute to differences in their clinical profiles.
This guide provides a comprehensive comparison of Azelastine and Cetirizine, focusing on their performance in treating SAR, supported by data from clinical trials. It is intended for researchers, scientists, and drug development professionals.
Efficacy and Performance: A Quantitative Comparison
Clinical studies have consistently shown both Azelastine and Cetirizine to be effective in alleviating the symptoms of seasonal allergic rhinitis. However, notable differences in the extent and speed of relief have been observed.
Table 1: Comparative Efficacy in Total Nasal Symptom Score (TNSS) Reduction
| Study/Analysis | Azelastine Nasal Spray | Cetirizine Oral | Key Findings |
| Corren et al. (2005)[1] | 29.3% improvement in TNSS | 23.0% improvement in TNSS | Azelastine showed a significantly greater improvement in TNSS (P = 0.015).[1] |
| Berger et al. (2006)[2] | 23.9% improvement in TNSS (mean reduction of 4.6) | 19.6% improvement in TNSS (mean reduction of 3.9) | Improvements favored Azelastine, with significant differences for nasal congestion and sneezing.[2] |
| Sher and Sacks (2006)[3] | 32.5% improvement in TNSS | 24.6% improvement in TNSS | Combined analysis of two studies showed a significant improvement in TNSS with Azelastine (p < 0.001). |
| Multicenter Study | 61% reduction in total symptom score at day 14 | 67% reduction in total symptom score at day 14 | No significant difference in overall symptom reduction; Azelastine showed better resolution of nasal stuffiness and rhinorrhea. |
Table 2: Onset of Action
| Study | Azelastine Nasal Spray | Cetirizine Oral |
| Corren et al. (2005) | Significant improvement in instantaneous TNSS at 60 and 240 minutes post-dose (P = 0.040). | Slower onset compared to Azelastine. |
Table 3: Comparative Incidence of Key Adverse Events
| Adverse Event | Azelastine Nasal Spray | Cetirizine Oral | Notes |
| Drowsiness/Somnolence | Reported in some patients, but one study found a lower incidence (2 patients) compared to Cetirizine (9 patients) (P = 0.003). | A more frequently reported side effect in some comparative studies. | The administration technique of Azelastine nasal spray can mitigate somnolence. |
| Bitter Taste | The most common side effect. | Not a commonly reported side effect. | Can be minimized with proper administration technique. |
Mechanisms of Action: A Deeper Look
While both Azelastine and Cetirizine are classified as second-generation antihistamines, their mechanisms of action exhibit key differences that likely contribute to their varying clinical effects.
Azelastine: This phthalazinone derivative is a potent and selective H1-receptor antagonist. Beyond its antihistaminic activity, Azelastine demonstrates mast cell-stabilizing properties, inhibiting the release of histamine and other inflammatory mediators such as leukotrienes and cytokines. This multi-faceted mechanism contributes to its anti-inflammatory effects.
Cetirizine: A piperazine derivative, Cetirizine is a selective H1-receptor antagonist that effectively blocks the action of histamine. It has also been shown to possess anti-inflammatory properties, which are partly attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is crucial in the expression of pro-inflammatory cytokines and cell adhesion molecules.
Signaling Pathway Diagrams
To visualize the molecular interactions, the following diagrams illustrate the signaling pathways affected by Azelastine and Cetirizine.
Caption: Azelastine's dual mechanism of action.
References
- 1. Effectiveness of azelastine nasal spray compared with oral cetirizine in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of azelastine nasal spray on symptoms and quality of life compared with cetirizine oral tablets in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of twice daily azelastine nasal spray in patients with seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Azelastine Nasal Spray and Loratadine Tablets in the Management of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two commonly used second-generation antihistamines for the treatment of allergic rhinitis: intranasal azelastine and oral loratadine. The following sections present a comprehensive overview of their respective mechanisms of action, clinical efficacy, and safety profiles, supported by data from key clinical trials.
Mechanism of Action
Azelastine and loratadine, while both targeting the histamine H1 receptor, exhibit distinct pharmacological profiles that influence their clinical effects.
Azelastine , a phthalazinone derivative, demonstrates a multi-faceted mechanism of action.[1][2][3] It is not only a potent and selective H1 receptor antagonist but also exhibits mast cell stabilizing and anti-inflammatory properties.[1][4] This includes the inhibition of the synthesis and release of various inflammatory mediators such as leukotrienes, kinins, and cytokines.
Loratadine is a tricyclic antihistamine that acts as a selective peripheral histamine H1 receptor antagonist. It is a long-acting antihistamine that, unlike first-generation antihistamines, does not readily cross the blood-brain barrier, resulting in a lower incidence of sedation. Loratadine is extensively metabolized in the liver to its active metabolite, desloratadine, which also possesses potent antihistaminic activity.
The distinct signaling pathways for azelastine and loratadine are illustrated below.
Clinical Efficacy
Multiple clinical trials have compared the efficacy of azelastine nasal spray and loratadine tablets in patients with allergic rhinitis. A key differentiator is the onset of action, with topical administration of azelastine providing more rapid symptom relief.
| Outcome Measure | Azelastine Nasal Spray | Loratadine Tablets | Key Findings |
| Onset of Action | 15 minutes | 75 - 150 minutes | Azelastine nasal spray demonstrates a significantly faster onset of action for nasal symptom relief compared to oral loratadine. |
| Total Nasal Symptom Score (TNSS) Reduction | Significant improvement from baseline | Significant improvement from baseline | Both treatments are effective in reducing TNSS compared to placebo. Some studies suggest a trend favoring azelastine. |
| Nasal Congestion Relief | Effective in alleviating nasal congestion | Less effective on nasal congestion compared to azelastine | Azelastine nasal spray is noted to be particularly effective in relieving the bothersome symptom of nasal congestion. |
| Patient Satisfaction | Comparable to or superior to loratadine | Generally lower satisfaction compared to azelastine in some studies | Overall participant satisfaction in treatment with azelastine has been reported as statistically superior to loratadine in certain studies. |
Experimental Protocols
The following outlines a typical experimental design for a clinical trial comparing azelastine nasal spray and loratadine tablets in seasonal allergic rhinitis.
Study Design: A randomized, double-blind, double-dummy, parallel-group study is a common approach. This design ensures that neither the participants nor the investigators know which treatment is being administered, minimizing bias. The "double-dummy" technique involves providing each group with the active drug and a placebo in the alternative formulation (e.g., azelastine nasal spray and a placebo tablet vs. loratadine tablet and a placebo nasal spray).
Patient Population: Adult patients with a documented history of seasonal allergic rhinitis are recruited. Inclusion criteria often include a positive skin prick test to relevant seasonal allergens and a minimum baseline symptom severity score.
Treatment Regimen:
-
Azelastine Group: Azelastine nasal spray (e.g., 0.14 mg/nostril, twice daily) and a placebo tablet (once daily).
-
Loratadine Group: Loratadine tablet (e.g., 10 mg, once daily) and a placebo nasal spray (e.g., one spray/nostril, twice daily).
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the Total Nasal Symptom Score (TNSS), which typically includes assessments of sneezing, rhinorrhea, nasal itching, and nasal congestion.
-
Secondary Endpoints: Onset of action, Physician's Global Evaluation, and patient-reported outcomes on quality of life.
Safety Assessments: Monitoring and recording of all adverse events throughout the study period.
The workflow of such a clinical trial is depicted in the diagram below.
Safety and Tolerability
Both azelastine nasal spray and loratadine tablets are generally well-tolerated.
| Adverse Event | Azelastine Nasal Spray | Loratadine Tablets |
| Most Common | Bitter taste, headache, somnolence | Headache, somnolence, fatigue |
| Systemic Side Effects | Lower systemic absorption, but somnolence can occur. | Minimal sedation compared to first-generation antihistamines. |
Conclusion
References
- 1. Effectiveness of twice daily azelastine nasal spray in patients with seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of the Anti-inflammatory Effects of Desmethylazelastine and Fluticasone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, particularly for allergic rhinitis and asthma, both antihistamines with anti-inflammatory properties and corticosteroids stand out as key players. This guide provides an objective comparison of the anti-inflammatory effects of Desmethylazelastine, the primary active metabolite of the second-generation antihistamine Azelastine, and Fluticasone, a potent synthetic corticosteroid. This comparison is supported by available experimental data to aid in research and development decisions.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and Fluticasone are rooted in distinct molecular mechanisms. Fluticasone exerts its effects through the classic corticosteroid pathway, while this compound acts through a combination of histamine H1 receptor antagonism and other anti-inflammatory mechanisms.
Fluticasone , as a glucocorticoid, binds to the cytosolic glucocorticoid receptor (GR).[1][2][3] This complex then translocates to the nucleus, where it modulates gene expression.[1][2] Its primary anti-inflammatory actions include:
-
Transrepression: The Fluticasone-GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). NF-κB is a critical regulator of numerous pro-inflammatory genes.
-
Transactivation: The complex can also bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins.
-
Inhibition of Pro-inflammatory Mediators: Fluticasone has been shown to suppress the production of a wide array of inflammatory molecules, including cytokines (e.g., IL-1, IL-2, IL-6, TNF-α, IFN-γ), chemokines, and adhesion molecules. It also inhibits the arachidonic acid pathway by inducing the synthesis of lipocortin-1, which in turn inhibits phospholipase A2.
This compound , as the active metabolite of Azelastine, is a potent histamine H1-receptor antagonist. Beyond this primary function, Azelastine and its metabolite exhibit broader anti-inflammatory properties:
-
Mast Cell Stabilization: They inhibit the release of histamine and other inflammatory mediators from mast cells.
-
Inhibition of Inflammatory Mediators: Azelastine has been shown to inhibit the synthesis and release of leukotrienes and cytokines.
-
Downregulation of Adhesion Molecules: It can reduce the expression of intercellular adhesion molecule-1 (ICAM-1), which is crucial for the infiltration of inflammatory cells.
-
Inhibition of NF-κB Activation: Studies on Azelastine indicate that it can suppress the activation of the NF-κB signaling pathway, a key convergence point for inflammatory stimuli.
Quantitative Comparison of Anti-inflammatory Effects
Direct comparative studies providing IC50 values for this compound and Fluticasone on a wide range of inflammatory markers are limited in the public domain. However, data from individual studies on Azelastine and Fluticasone allow for an indirect comparison of their potency in inhibiting key inflammatory cytokines. It is important to note that the data for this compound is inferred from studies on its parent compound, Azelastine.
| Compound | Target Cytokine | Cell Type | Stimulus | Inhibition Data | Reference |
| Fluticasone Furoate | GM-CSF | Nasal Mucosa Epithelial Cells | FBS | IC25 = 12.6 pM | |
| IL-6 | Nasal Mucosa Epithelial Cells | FBS | IC25 = 65.8 pM | ||
| IL-8 | Nasal Mucosa Epithelial Cells | FBS | IC25 = 8.6 pM | ||
| Azelastine | IL-6 | Human Cord Blood-derived Mast Cells | anti-IgE | 83% inhibition at 24 µM | |
| TNF-α | Human Cord Blood-derived Mast Cells | anti-IgE | 80% inhibition at 6 µM | ||
| IL-8 | Human Cord Blood-derived Mast Cells | anti-IgE | 99% inhibition at 60 µM | ||
| IL-2, IL-3, IL-4 | Human Peripheral Blood Leukocytes | Concanavalin A | Strong suppression at 0.5 and 1.0 µg/ml |
Note: IC25 represents the concentration required to inhibit 25% of the response. Direct comparison of these values is challenging due to different experimental conditions (cell types, stimuli, and endpoints). However, the picomolar IC25 values for Fluticasone suggest a higher potency in inhibiting cytokine secretion from epithelial cells compared to the micromolar concentrations of Azelastine required for significant inhibition in mast cells.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the key signaling pathways targeted by Fluticasone and this compound.
Caption: Fluticasone's anti-inflammatory signaling pathway.
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used to assess the anti-inflammatory effects of these compounds.
Cytokine Release Assay (ELISA)
This assay quantifies the amount of a specific cytokine released from cells in culture following treatment with the test compound.
Objective: To measure the inhibitory effect of this compound or Fluticasone on the production of pro-inflammatory cytokines.
Typical Protocol:
-
Cell Culture: Human nasal epithelial cells or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with varying concentrations of this compound, Fluticasone, or a vehicle control for a specified period (e.g., 1 hour).
-
Induction of Inflammation: An inflammatory stimulus, such as lipopolysaccharide (LPS), phorbol myristate acetate (PMA), or a specific antigen (e.g., anti-IgE for mast cells), is added to the cell cultures to induce cytokine production.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine secretion.
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of the target cytokine (e.g., IL-6, TNF-α, IL-8) in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine release by the test compound is calculated relative to the stimulated vehicle control. IC50 values are determined by plotting the percentage inhibition against the log of the compound concentration.
Caption: Experimental workflow for a cytokine release assay.
NF-κB Activation Assay (Reporter Gene Assay)
This assay measures the activity of the NF-κB transcription factor.
Objective: To determine if this compound or Fluticasone can inhibit the activation of the NF-κB signaling pathway.
Typical Protocol:
-
Cell Line: A stable cell line (e.g., HEK293) containing an NF-κB-dependent reporter gene (e.g., luciferase or β-lactamase) is used.
-
Treatment: Cells are treated with various concentrations of this compound, Fluticasone, or a vehicle control.
-
Stimulation: NF-κB activation is induced by adding a stimulant such as TNF-α or IL-1β.
-
Incubation: Cells are incubated for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The inhibition of reporter gene activity by the test compound is calculated relative to the stimulated vehicle control, and IC50 values are determined.
Caption: Experimental workflow for an NF-κB reporter gene assay.
Conclusion
Both this compound and Fluticasone demonstrate significant anti-inflammatory properties, albeit through different primary mechanisms. Fluticasone, a corticosteroid, acts as a potent and broad-spectrum anti-inflammatory agent by directly modulating gene transcription. The available in vitro data suggests a very high potency for Fluticasone in inhibiting cytokine production from epithelial cells. This compound, the active metabolite of Azelastine, combines H1-receptor antagonism with additional anti-inflammatory effects, including the inhibition of mast cell degranulation and suppression of the NF-κB pathway. While direct quantitative comparisons are sparse, the existing evidence suggests that Fluticasone may have a higher intrinsic anti-inflammatory potency on a molar basis. However, the multifaceted mechanism of this compound may offer a different therapeutic profile. Further head-to-head in vitro and in vivo studies employing standardized experimental protocols are warranted to provide a more definitive comparison of the anti-inflammatory efficacy of these two compounds.
References
Safety Operating Guide
Navigating the Disposal of Desmethylazelastine: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of desmethylazelastine in a research environment, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This compound, an active metabolite of the histamine H1 receptor antagonist azelastine, requires careful handling and disposal due to its pharmacological activity and potential environmental impact. This guide provides a procedural framework for the safe disposal of this compound, aligning with general best practices for pharmaceutical and chemical waste management.
Understanding the Regulatory Landscape
Core Principles of this compound Disposal
Given the lack of specific disposal instructions for this compound, a conservative approach adhering to general chemical and pharmaceutical waste disposal principles is essential. The following procedures are based on established guidelines for handling hazardous research chemicals.
1. Waste Segregation and Collection:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be collected in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date accumulation started.
-
Never mix incompatible wastes in the same container.
2. Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated secondary containment area to prevent spills.
3. Disposal of Empty Containers:
-
To be considered non-hazardous, empty containers of this compound must be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses must be collected.
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container in regular laboratory glass or plastic recycling, as appropriate.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.
-
Do not dispose of this compound waste in the regular trash or pour it down the drain. Sewer disposal is generally prohibited for chemical waste to prevent environmental contamination.
Quantitative Data Summary for Disposal Considerations
While specific quantitative disposal limits for this compound are not available, general guidelines for chemical waste provide a framework for safe handling.
| Parameter | Guideline | Citation |
| Sewer Disposal | Prohibited without written permission from EHS. | |
| Trash Disposal | Prohibited for hazardous chemicals. | |
| Empty Container Rinsing | Triple-rinse required; first rinsate collected as hazardous waste. | |
| Waste Container Labeling | Must include "Hazardous Waste," full chemical name, and accumulation start date. | |
| Waste Storage | Securely sealed in a designated secondary containment area. |
Experimental Protocols
Currently, there are no standard experimental protocols for the neutralization or degradation of this compound for disposal purposes in a laboratory setting. The recommended and required procedure is to transfer the waste to a licensed hazardous waste disposal facility via your institution's EHS department. The most common disposal method for pharmaceutical waste is incineration at a permitted facility.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Desmethylazelastine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Desmethylazelastine. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Essential Safety and Handling Protocols
When working with this compound, a proactive approach to safety is paramount. The following table summarizes the key safety considerations and personal protective equipment (PPE) required.
| Parameter | Recommendation | Source |
| Toxicity | Harmful if swallowed. Irritating to eyes, respiratory system, and skin.[2] | Azelastine HCl SDS |
| Engineering Controls | Use in a well-ventilated area.[2] Consider a laboratory hood or ventilated enclosure. | Azelastine HCl SDS |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Azelastine HCl SDS |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities, consider a disposable coverall.[2] | Azelastine HCl SDS |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or if ventilation is inadequate. | Azelastine HCl SDS |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials. | Azelastine HCl SDS |
Procedural Step-by-Step Guidance
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area in a designated and well-ventilated space, such as a chemical fume hood.
-
Weighing and Transfer: Handle this compound as a solid. Avoid creating dust. Use appropriate tools for weighing and transferring the compound.
-
In Case of a Spill: For minor spills, carefully clean up the material to avoid dust generation. Wear appropriate PPE, including respiratory protection. Place the spilled material and any contaminated cleaning materials into a sealed container for disposal as hazardous waste.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Liquid Waste: Any solutions containing this compound should be collected in a labeled, sealed container for hazardous waste disposal. Do not pour down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
-
Disposal Vendor: Contact your institution's environmental health and safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
